(S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(3,5-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJBFFNJZLJBJI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol chemical properties
An In-Depth Technical Guide to (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Abstract
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral amino alcohol that serves as a critical building block in modern medicinal chemistry. The strategic incorporation of a difluorinated phenyl ring offers unique electronic and metabolic properties, making it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, established synthetic and analytical methodologies, and its applications in drug discovery. The content herein is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Introduction and Strategic Importance
The intersection of chirality and fluorine chemistry is a cornerstone of contemporary drug design. Chiral molecules are essential for achieving selective interactions with biological targets, while fluorine substitution is a well-established strategy for modulating key drug-like properties, including metabolic stability, lipophilicity (logP), and binding affinity.[1][] (S)-2-Amino-2-(3,5-difluorophenyl)ethanol embodies both principles. As a 1,2-amino alcohol, it is a common pharmacophore found in various biologically active molecules.[3][4] The 3,5-difluoro substitution pattern on the phenyl ring is particularly significant; it alters the electronic nature of the aromatic ring and can block sites of potential metabolism by cytochrome P450 enzymes, thereby enhancing the pharmacokinetic profile of a parent molecule.[1] This guide serves as a technical primer on the essential properties and handling of this important synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is foundational for its use in synthesis and analysis.
Core Physicochemical Data
The fundamental identifiers and properties of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol are summarized below. While empirical data for properties like melting point and solubility are not widely published, typical values for similar small molecule amino alcohols suggest it is a solid at room temperature with some solubility in polar organic solvents.
| Property | Value | Source |
| CAS Number | 1212932-15-4 | [5] |
| Molecular Formula | C₈H₉F₂NO | [5][6] |
| Molecular Weight | 173.16 g/mol | [5][6] |
| Physical Form | White to off-white powder or crystals | [7] |
| Storage Temperature | 2-8°C, sealed in dry, inert atmosphere | [7] |
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and structural integrity of the molecule. Below are the predicted key features for standard analytical techniques.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. Aromatic protons in the 3,5-difluorophenyl ring will appear as complex multiplets in the aromatic region (~6.8-7.2 ppm). The chiral methine proton (CH-N) will likely be a multiplet adjacent to the amine and methylene groups. The two methylene protons (CH₂-O) may be diastereotopic due to the adjacent chiral center, potentially appearing as a complex multiplet. The amine (-NH₂) and hydroxyl (-OH) protons will present as broad, exchangeable singlets.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The two fluorine-bearing carbons (C3 and C5) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings. The carbon of the chiral center (CH-N) and the methylene carbon (CH₂-O) will appear in the aliphatic region of the spectrum.[8]
2.2.2 Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.[9] Key expected absorption bands include:
-
O-H Stretch: A strong, broad band in the 3200-3550 cm⁻¹ region, characteristic of the alcohol functional group.[9][10]
-
N-H Stretch: One or two sharp to medium peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.
-
C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.[10]
-
C-F Stretch: Strong, sharp bands in the 1100-1350 cm⁻¹ region, indicative of the carbon-fluorine bonds.
-
Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.[10]
2.2.3 Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.[11]
-
Molecular Ion: Under Electron Ionization (EI) or Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 174.17.
-
Key Fragmentation Patterns: Common fragmentation pathways for amino alcohols include the loss of water (H₂O) from the molecular ion, cleavage of the bond between the chiral carbon and the hydroxylated methylene group (loss of •CH₂OH), and cleavage of the bond between the phenyl ring and the chiral carbon.
Synthesis and Stereochemical Control
The enantiopurity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is paramount for its application in drug development. Synthesis strategies must therefore establish the desired stereocenter with high fidelity.
Reference Synthetic Protocol: Catalytic Hydrogenation
A common and efficient method for preparing this compound involves the stereoselective reduction of a suitable precursor. One documented approach is the hydrogenation of a chiral precursor using a palladium catalyst.[5]
Step-by-Step Methodology:
-
Precursor Selection: A suitable chiral precursor, such as an N-protected amino ketone or an oxime derivative of 2-amino-1-(3,5-difluorophenyl)ethan-1-one, is chosen. The protecting group (e.g., Benzyl) must be stable to the reaction conditions or be removed concurrently.
-
Reaction Setup: The precursor is dissolved in an appropriate solvent, typically methanol or ethanol.[5]
-
Catalyst Addition: A catalytic amount of 10% Palladium on activated carbon (Pd/C) is added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Hydrogenation: The reaction vessel is purged and then filled with hydrogen gas (H₂), often at a slightly elevated pressure. The mixture is stirred vigorously for several hours (e.g., 4 hours) at room temperature to ensure efficient mass transfer of hydrogen to the catalyst surface.[5]
-
Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of celite to remove the solid Pd/C catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography or recrystallization, to yield the pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Causality and Expertise: Catalytic hydrogenation is a preferred method due to its high efficiency, clean reaction profile, and the relative ease of removing the heterogeneous catalyst by simple filtration. The choice of a chiral precursor or a chiral catalyst/ligand system is the critical step that dictates the stereochemical outcome of the final product.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
Analytical and Quality Control Methodologies
A robust set of analytical methods is required to create a self-validating system that confirms the identity, purity, and enantiomeric excess of the final compound.
Identity Confirmation
The identity of each batch should be unequivocally confirmed using the spectroscopic methods detailed in Section 2.2 (NMR, IR, and MS). The combination of these techniques provides orthogonal data points that validate the molecular structure.
Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.
Exemplar HPLC Protocol:
-
System: Agilent 1260 Infinity LC or equivalent.[12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Enantiomeric Purity: Chiral HPLC
For a chiral molecule, confirming the enantiomeric excess (e.e.) is a critical quality control step. This is achieved using HPLC with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
Exemplar Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: An isocratic mixture of hexane and ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The e.e. is determined by comparing the peak area of the desired (S)-enantiomer to that of the undesired (R)-enantiomer. A successful synthesis should yield an e.e. of >99%.
Quality Control Workflow Diagram
Caption: Integrated workflow for quality control analysis.
Applications in Medicinal Chemistry
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic combination of its structural features:
-
Chiral Scaffold: The (S)-stereocenter provides a fixed three-dimensional orientation for building more complex molecules, which is crucial for selective binding to biological targets like enzymes or receptors.
-
Fluorine Substitution: The two fluorine atoms serve multiple purposes. They can increase the binding affinity of a drug to its target through favorable electrostatic interactions, and more critically, they block positions on the aromatic ring that are susceptible to oxidative metabolism, thereby improving the compound's half-life and overall pharmacokinetic profile.[1][13]
-
Reactive Handles: The primary amine and primary alcohol groups are versatile functional handles for subsequent chemical modifications, allowing for the facile construction of amides, esters, ethers, and secondary or tertiary amines, enabling the exploration of a broad chemical space during lead optimization.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
-
General Handling: Use only under a chemical fume hood. Avoid breathing dust, mist, or vapors. Do not ingest or allow contact with skin and eyes.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Hazards: The compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed.[7][15]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[14][15]
-
First Aid: In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move the person to fresh air.[14][15]
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
-
U.S. Food and Drug Administration. SAFETY DATA SHEET. [Link]
-
American Elements. (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride. [Link]
-
University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]
-
Reagentia. (S)-2-Amino-2-(3,5-Difluorophenyl)Ethanol Hydrochloride (1 x 250 mg). [Link]
-
University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. [Link]
-
ResearchGate. (2025, October 13). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
MDPI. (2023, February 02). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
-
Agilent Technologies. (2017, September 21). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. [Link]
-
ResearchGate. IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. [Link]
-
Semantic Scholar. Analysis of Mass Spectrometry Data for Protein Identification In Complex Biological Mixtures. [Link]
-
ACS Publications. Automated Identification of Amino Acid Sequence Variations in Proteins by HPLC/Microspray Tandem Mass Spectrometry. [Link]
-
FooDB. (2010, April 08). Showing Compound 2-Aminoethanol (FDB000769). [Link]
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Semantic Scholar. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
MDPI. (2023, November 22). Comparative Analysis of Amino Acid Profiles in Patients with Glioblastoma and Meningioma Using Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). [Link]
-
Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]
-
ResearchGate. Infrared spectrum analysis of the dissociated states of simple amino acids. [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]
- 5. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 6. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol,(CAS# 957121-38-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride | 1269652-47-2 [sigmaaldrich.com]
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(S)-2-Amino-2-(3,5-difluorophenyl)ethanol synthesis protocols
An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Introduction
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a pivotal chiral building block, or synthon, extensively utilized in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. The strategic incorporation of a difluorophenyl moiety can confer advantageous properties to a parent molecule, such as enhanced metabolic stability and modified binding affinity, making this amino alcohol a compound of significant interest. The specific stereochemistry at the carbon atom bearing both the amino and hydroxyl groups is frequently a critical determinant of the biological activity and safety profile of the final active ingredient. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to the (S)-enantiomer is a primary focus for researchers in medicinal and process chemistry.
This guide is designed to provide a comprehensive technical overview of the predominant and most effective strategies for the synthesis of enantiomerically pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. We will explore the mechanistic underpinnings of key asymmetric transformations, present detailed, step-by-step experimental protocols, and discuss essential techniques for the purification and rigorous characterization of the final product. This document aims to serve as an authoritative and practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.
Asymmetric Synthesis Strategies
The enantioselective synthesis of chiral amino alcohols such as (S)-2-Amino-2-(3,5-difluorophenyl)ethanol can be accomplished through several distinct and powerful methodologies. The most prominent and industrially relevant strategies include the catalytic asymmetric reduction of a prochiral ketone precursor, innovative biocatalytic approaches, and classical chiral resolution of a racemic mixture.
Catalytic Asymmetric Reduction of Prochiral Ketones: The Corey-Bakshi-Shibata (CBS) Reduction
Among the arsenal of synthetic methods, the Corey-Bakshi-Shibata (CBS) reduction stands out as one of the most reliable, predictable, and widely adopted techniques for the enantioselective synthesis of chiral secondary alcohols from prochiral ketones.[1][2] This methodology utilizes a chiral oxazaborolidine catalyst to direct the stereochemical course of the reduction of 2-amino-3',5'-difluoroacetophenone.
The requisite starting material for the CBS reduction is the corresponding α-amino ketone. 2-Amino-3',5'-difluoroacetophenone can be prepared from the more readily available 3',5'-difluoroacetophenone through established synthetic routes, such as α-bromination followed by nucleophilic substitution with an amine source (e.g., hexamethylenetetramine in the Delepine reaction, or sodium azide followed by reduction). Alternatively, this key intermediate is commercially available from various fine chemical suppliers.
The CBS reduction employs a chiral oxazaborolidine catalyst, which is typically prepared from a chiral amino alcohol such as (S)-prolinol. This catalyst forms a complex with a borane source, most commonly borane-dimethyl sulfide complex (BMS) or a borane-tetrahydrofuran (THF) adduct, to generate a potent and chiral reducing agent. This active complex then coordinates to the carbonyl group of the ketone substrate in a sterically constrained and predictable orientation. This pre-organization facilitates a highly facial-selective hydride transfer to the carbonyl carbon. The stereochemical outcome of the reduction is reliably dictated by the chirality of the CBS catalyst employed; to synthesize the desired (S)-alcohol, the (S)-enantiomer of the CBS catalyst is used.
This protocol serves as a representative experimental procedure and may necessitate optimization based on the specific laboratory setup, scale, and purity of the reagents.
Materials:
-
2-Amino-3',5'-difluoroacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a nitrogen inlet, dissolve 2-amino-3',5'-difluoroacetophenone (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of ketone).
-
Cooling: Immerse the reaction flask in an ice-water bath and cool the solution to 0 °C.
-
Catalyst Addition: To the stirred solution, slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents, 1 M in toluene) via syringe.
-
Borane Addition: Add the borane-dimethyl sulfide complex (0.6 equivalents) dropwise to the reaction mixture using a syringe, ensuring that the internal temperature is maintained below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0–5 °C. The progress of the reduction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1 to 4 hours.
-
Quenching: Upon completion, quench the reaction by the slow and careful dropwise addition of methanol (approximately 5 mL per gram of starting ketone) at 0 °C. This step is crucial for safely decomposing any excess borane.
-
Acidification and Extraction: Add 2 M HCl (approximately 10 mL per gram of starting ketone) and allow the mixture to stir for 30 minutes. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL per gram of starting ketone).
-
Aqueous Workup: Combine the organic layers and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (S)-2-Amino-2-(3,5-difluorophenyl)ethanol can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.
The catalytic cycle of the CBS reduction is a well-elucidated process that begins with the coordination of the borane source to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate. The ketone then coordinates to this activated complex in a manner that minimizes steric interactions, leading to a highly organized, six-membered ring transition state through which the stereoselective hydride transfer occurs.[1][2]
Caption: A schematic representation of the catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Biocatalytic Asymmetric Reduction
Biocatalysis represents a powerful and sustainable alternative to traditional chemical synthesis, offering the potential for exceptional selectivity under environmentally benign conditions.[3] Specifically, engineered ketoreductases (KREDs) are capable of reducing prochiral ketones to their corresponding chiral alcohols with near-perfect enantioselectivity. These enzymatic reactions are typically conducted in aqueous media at ambient temperature and neutral pH.
The successful implementation of a biocatalytic route hinges on the identification of a suitable ketoreductase that demonstrates both high catalytic activity and stringent (S)-selectivity for the 2-amino-3',5'-difluoroacetophenone substrate. This process often necessitates the screening of a diverse library of KREDs. A critical aspect of these reactions is the requirement for a stoichiometric equivalent of a hydride donor, typically the cofactor NADPH. To make the process economically viable, the expensive cofactor is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) which utilizes glucose as the terminal, inexpensive reductant.
Materials:
-
2-Amino-3',5'-difluoroacetophenone
-
Ketoreductase (KRED) with established (S)-selectivity
-
NADP⁺ (catalytic quantity)
-
Glucose dehydrogenase (GDH)
-
D-Glucose (stoichiometric quantity)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO, if required for substrate solubility)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution containing D-glucose (e.g., 1.1 equivalents).
-
Cofactor and Enzyme Addition: Add the catalytic amount of NADP⁺ (e.g., 0.01 equivalents), the glucose dehydrogenase, and the selected (S)-selective ketoreductase.
-
Substrate Addition: Introduce the 2-amino-3',5'-difluoroacetophenone substrate, either directly as a solid or as a solution in a minimal volume of a water-miscible co-solvent.
-
Reaction Conditions: Maintain the reaction mixture under gentle agitation at a controlled temperature (e.g., 25–30 °C) and pH.
-
Monitoring and Workup: Monitor the conversion of the ketone to the alcohol by HPLC. Upon completion, the product can be isolated by extraction with an appropriate organic solvent, and the enzymes can be removed by methods such as protein precipitation or filtration.
Caption: A logical flowchart illustrating the process of chiral resolution via diastereomeric salt formation.
Purification and Characterization
Purification
The crude (S)-2-Amino-2-(3,5-difluorophenyl)ethanol obtained from any of the synthetic routes can be purified using standard laboratory techniques:
-
Column Chromatography: Flash chromatography on silica gel is a common method. A mobile phase consisting of a gradient of methanol in dichloromethane or ethyl acetate is often effective for eluting the polar amino alcohol.
-
Recrystallization: The product can be further purified by recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate/hexanes or isopropanol, to obtain a highly pure crystalline solid.
Characterization
| Property | Value |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| Appearance | Typically a white to off-white crystalline solid |
| Melting Point | Requires experimental determination |
| Optical Rotation | The specific rotation value needs to be determined experimentally |
| Technique | Expected Chemical Shifts/Bands |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.0–6.6 (m, 3H, Ar-H), ~4.0 (dd, 1H, CH-N), ~3.8 (dd, 1H, CH₂-O), ~3.6 (dd, 1H, CH₂-O), ~2.0 (br s, 3H, NH₂ and OH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~163 (dd, J=245, 12 Hz, 2C, C-F), ~145 (t, J=10 Hz, 1C, C-C-N), ~110 (m, 1C, C-CH-C), ~102 (t, J=25 Hz, 2C, C-CH-F), ~70 (CH₂-O), ~55 (CH-N) |
| IR (KBr) | ν (cm⁻¹): ~3300–3400 (O-H, N-H stretching), ~1600, 1480 (C=C aromatic stretching), ~1100–1200 (C-F stretching) |
The determination of the enantiomeric excess (ee%) of the synthesized (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is of paramount importance. The most accurate and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak IA, IB, or IC, is generally effective for the baseline separation of amino alcohol enantiomers.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape and prevent tailing. A good starting condition is 90:10 hexane:isopropanol + 0.1% diethylamine.
-
Flow Rate: A flow rate in the range of 0.5–1.0 mL/min is typically used.
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm or 265 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers will elute at different retention times. The ee% is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Safety Precautions
-
Borane-dimethyl sulfide complex (BMS): This reagent is highly flammable, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses, must be worn.
-
Oxazaborolidine catalysts: These catalysts are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
3',5'-Difluoroacetophenone and its derivatives: The toxicological properties of these compounds may not be fully characterized. They should be handled with care to avoid inhalation, ingestion, and skin contact.
-
Solvents (THF, Methanol, Ethyl Acetate, Hexane): These are flammable liquids and should be used in a well-ventilated area, away from any potential sources of ignition.
It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The synthesis of enantiomerically pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol can be proficiently accomplished through a variety of synthetic strategies. The Corey-Bakshi-Shibata reduction is a particularly robust and highly stereoselective method that is well-suited for laboratory-scale synthesis. For larger-scale and more environmentally sustainable manufacturing processes, biocatalytic reduction emerges as a highly promising alternative. Chiral resolution remains a viable, albeit less atom-economical, approach. The ultimate choice of synthetic method will be guided by considerations such as the desired scale of production, the availability of resources, and the stringent requirement for enantiopurity. Rigorous purification and thorough characterization, especially the determination of enantiomeric excess by chiral HPLC, are indispensable for ensuring the quality and suitability of the final product for its intended application.
References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society1987 , 109 (18), 5551–5553. [Link]
-
Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition1998 , 37 (15), 1986-2012. [Link]
-
Ni, Y.; Li, C.-X.; Xu, J.-H. Recent advances in the enzymatic synthesis of chiral amino alcohols. Applied Microbiology and Biotechnology2019 , 103 (21-22), 8645–8657. [Link]
-
Košmrlj, J. Chiral Resolution. In Organic Reactions; John Wiley & Sons, Inc.: 2017. [Link]
-
Phenomenex Inc. Chiral HPLC Separations Guide. [Link]
Sources
Technical Whitepaper: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Executive Technical Summary
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a high-value chiral building block, primarily utilized in the synthesis of next-generation kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural core—a chiral
-
Bioisosteric Replacement: The 3,5-difluoro motif acts as a bioisostere for non-fluorinated phenyl rings, significantly enhancing metabolic stability by blocking CYP450 oxidation sites while increasing lipophilicity (
) for improved membrane permeability. -
Chiral Scaffolding: The (S)-configuration provides a rigid stereochemical anchor, essential for ensuring high-affinity binding in chiral pockets of enzymes such as AKT, P70S6K, and various tyrosine kinases.
This guide outlines the critical parameters for the synthesis, quality control, and application of this moiety in drug discovery.
Physicochemical Profile
The following data represents the baseline specifications for pharmaceutical-grade material.
| Property | Specification / Value | Technical Note |
| CAS (S-isomer) | 1212932-15-4 | Racemate CAS: 387827-37-4 |
| Molecular Weight | 173.16 g/mol | Monoisotopic Mass: 173.065 |
| Appearance | White to off-white crystalline solid | Highly hygroscopic as HCl salt |
| Chiral Purity (ee) | > 98.5% | Critical for downstream biological activity |
| Melting Point | 128–132 °C (HCl salt) | Free base is often an oil or low-melting solid |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar alkanes |
| pKa (Conjugate Acid) | ~9.2 (Amine) | Typical for benzylic primary amines |
Strategic Synthesis: The "Reduction-Retention" Protocol
While multiple routes exist (e.g., asymmetric Strecker synthesis), the Reduction of (S)-3,5-Difluorophenylglycine is the industry "Gold Standard" for scale-up. This route avoids heavy metal catalysts and preserves the enantiomeric excess (ee) of the starting material.
Reaction Mechanism & Workflow
The protocol utilizes an in situ generated borane species (via NaBH₄/I₂) to reduce the carboxylic acid to the alcohol without racemizing the sensitive benzylic amine center.
DOT Diagram: Synthesis Workflow
Figure 1: The "Reduction-Retention" workflow. Critical control points include the temperature during Iodine addition and the completeness of the Methanol quench.
Detailed Experimental Protocol (Self-Validating)
Scale: 10.0 g Input | Expected Yield: 75–85%
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Charging: Add (S)-3,5-Difluorophenylglycine (10.0 g, 53.4 mmol) and anhydrous THF (150 mL). Cool to 0°C.
-
Activator Addition: Add NaBH₄ (4.85 g, 128 mmol, 2.4 eq) in one portion.
-
Controlled Initiation (Critical Step): Dissolve Iodine (13.5 g, 53.4 mmol, 1.0 eq) in THF (50 mL). Add this solution dropwise over 45 minutes at 0°C.
-
Why? The reaction
is exothermic. Rapid addition causes hydrogen evolution spikes and potential racemization due to local heating.
-
-
Reflux: Once gas evolution subsides, warm to room temperature, then reflux for 12–16 hours.
-
Validation: Monitor by TLC (MeOH/DCM 1:9). The acid spot (baseline) should disappear.
-
-
Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise.
-
Caution: Vigorous hydrogen evolution will occur.
-
-
Workup: Evaporate volatiles. Redissolve residue in 20% KOH (100 mL) and stir for 4 hours (breaks boron-amine complexes). Extract with DCM (3 x 100 mL).
-
Isolation: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to obtain the pure amino alcohol.
Critical Quality Attributes (CQA) & Analytics
To ensure the material is suitable for drug development, the following analytical suite is required.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: S-isomer retention time distinct from R-isomer; Area% of S-isomer ≥ 98.5%.
NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 6.9–7.1 (m, 3H): Characteristic signal for the 3,5-difluorophenyl protons.
-
δ 4.8 (t, 1H): Hydroxyl proton (-OH).
-
δ 3.8 (m, 1H): Chiral methine proton (Ar-CH -NH₂).
-
δ 3.3–3.5 (m, 2H): Methylene protons (-CH ₂-OH).
-
Note: The coupling pattern of the methine proton confirms the geminal relationship between the amine and the aromatic ring.
Pharmaceutical Applications & Logic
The (S)-2-amino-2-(3,5-difluorophenyl)ethanol moiety is not a random choice; it is a precision-engineered pharmacophore.
The "Fluorine Effect" in Kinase Inhibitors
In medicinal chemistry, replacing hydrogen with fluorine at the 3,5-positions of a phenyl ring exerts a profound electronic effect. The strong electron-withdrawing nature of fluorine (
DOT Diagram: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) rationale for the 3,5-difluorophenyl amino alcohol scaffold.
Key Therapeutic Areas
-
AKT Inhibitors: The scaffold mimics the transition state of ATP hydrolysis or binds to the allosteric site of AKT (Protein Kinase B), a critical node in cancer cell survival pathways.
-
Beta-Adrenergic Blockers: The amino-ethanol backbone is the classic pharmacophore for beta-blockers; the difluoro-substitution modifies selectivity and duration of action.
References
-
ChemicalBook. (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol Product Specifications & Synthesis Routes. Retrieved from
-
BLD Pharm. Material Safety Data Sheet and Certificate of Analysis for CAS 1212932-15-4. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorinated Amino Acid Derivatives. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Contextual grounding on 3,5-difluoro bioisosteres).
- Vertex AI Search.Aggregated synthesis data for (S)-2-amino-2-(3,5-difluorophenyl)ethanol. (See Search Result 1.1 and 1.5).
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the chiral amino alcohol, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to present a detailed theoretical analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar fluorinated amino alcohol compounds.
Introduction
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral amino alcohol of interest in pharmaceutical and materials science due to the presence of a stereocenter and a difluorinated phenyl ring. The fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.00 - 6.80 | m | 3H | Ar-H |
| ~ 4.10 | dd | 1H | H-2 |
| ~ 3.80 | dd | 1H | H-1a |
| ~ 3.60 | dd | 1H | H-1b |
| ~ 2.50 | br s | 3H | -NH₂, -OH |
Causality Behind Predictions:
-
Aromatic Protons (Ar-H): The two fluorine atoms at positions 3 and 5 will deshield the aromatic protons, but the amino alcohol substituent will have a more complex effect. The protons at positions 2, 4, and 6 of the phenyl ring are expected to appear as a multiplet in the range of 6.80-7.00 ppm.
-
Methine Proton (H-2): The proton attached to the chiral carbon (C2) is adjacent to the electron-withdrawing amino and phenyl groups, and will thus be deshielded, predicted to appear as a doublet of doublets around 4.10 ppm due to coupling with the diastereotopic methylene protons (H-1a and H-1b).
-
Methylene Protons (H-1a, H-1b): The protons on the carbon bearing the hydroxyl group are diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, likely as doublets of doublets, due to geminal coupling with each other and vicinal coupling with the methine proton (H-2).
-
Exchangeable Protons (-NH₂, -OH): The protons of the amine and hydroxyl groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 (dd, ¹JCF ≈ 245 Hz, ³JCF ≈ 13 Hz) | C3, C5 |
| ~ 145 (t, ³JCF ≈ 10 Hz) | C1' |
| ~ 110 (t, ²JCF ≈ 21 Hz) | C4' |
| ~ 105 (dd, ²JCF ≈ 25 Hz, ⁴JCF ≈ 6 Hz) | C2', C6' |
| ~ 68 | C1 |
| ~ 58 | C2 |
Causality Behind Predictions:
-
Fluorinated Carbons (C3, C5): The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly deshielded, appearing at approximately 163 ppm.
-
Quaternary Aromatic Carbon (C1'): The carbon attached to the amino alcohol substituent will be influenced by the fluorine atoms through three-bond coupling (³JCF).
-
Other Aromatic Carbons (C2', C4', C6'): These carbons will exhibit smaller two- and four-bond couplings to the fluorine atoms.
-
Aliphatic Carbons (C1, C2): The carbon bearing the hydroxyl group (C1) is expected around 68 ppm, while the chiral carbon attached to the nitrogen and the phenyl ring (C2) will be around 58 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[1]
Table 3: Predicted IR Absorption Bands for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Medium | C=C aromatic ring stretching |
| 1470 - 1430 | Medium | C=C aromatic ring stretching |
| 1300 - 1200 | Strong | C-F stretching |
| 1150 - 1050 | Strong | C-O stretching |
| 1100 - 1000 | Strong | C-N stretching |
Interpretation of the Predicted IR Spectrum:
-
A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H and N-H stretching vibrations, broadened due to hydrogen bonding.
-
The presence of the aromatic ring will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1620-1430 cm⁻¹ region.
-
Strong absorptions corresponding to C-F, C-O, and C-N stretching are expected in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 173 | [M]⁺ (Molecular Ion) |
| 142 | [M - CH₂OH]⁺ |
| 127 | [C₆H₃F₂NH₂]⁺ |
Predicted Fragmentation Pathway: The molecular ion peak [M]⁺ is expected at an m/z of 173, corresponding to the molecular weight of the compound. A common fragmentation pathway for amino alcohols is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This would lead to a fragment with m/z 142, resulting from the loss of the CH₂OH radical. Another likely fragmentation is the loss of the entire amino ethanol side chain, leading to a fragment corresponding to the 3,5-difluorophenylaminomethyl cation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure
Caption: Molecular structure of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This technical guide provides a detailed theoretical framework for the spectroscopic analysis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the unambiguous identification and characterization of this and structurally related compounds in a research and development setting. While based on established spectroscopic principles and data from analogous molecules, experimental verification of this data is highly recommended.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Field, L. D., Li, H., & Magill, A. M. (2007).
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
-
Integrated Spectral Data Base System for Organic Compounds, National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem, National Center for Biotechnology Information. [Link]
Sources
Starting materials for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol synthesis
The following technical guide details the strategic selection of starting materials and synthetic methodologies for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol .
Executive Summary
The target molecule, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol , features a chiral center at the benzylic position (C2) bearing a primary amine. This structural motif—a phenylglycinol derivative—is distinct from its regioisomer (2-amino-1-arylethanol) often derived from nitro-aldol reactions.
Selecting the correct starting material is critical not only for cost but for ensuring the correct regiochemistry and enantiopurity . This guide analyzes three primary starting materials, ranked by synthetic reliability and scalability.
Core Structural Requirement
-
Target: Ar-CH(NH₂)-CH₂OH (Benzylic amine, terminal alcohol).
-
Avoid: Ar-CH(OH)-CH₂NH₂ (Benzylic alcohol, terminal amine).
Retrosynthetic Analysis
The synthesis can be disconnected into three distinct pathways based on the oxidation state of the starting material.
Figure 1: Retrosynthetic disconnection showing the three primary feedstocks.
Route A: The Aldehyde Pathway (Ellman-Strecker)
Starting Material: 3,5-Difluorobenzaldehyde (CAS: 32085-88-4) Auxiliary: (S)-tert-Butanesulfinamide (Ellman’s Auxiliary)
This is the most versatile and scalable route for research and early-stage development. It utilizes the Ellman auxiliary to establish chirality and the Strecker reaction to install the carbon backbone.
Why this Route?
-
Availability: The aldehyde is a commodity chemical.
-
Stereocontrol: High diastereoselectivity (>95% de) is typical with Ellman sulfinamides.
-
Regiocontrol: The Strecker reaction explicitly places the amine at the benzylic position.
Detailed Protocol
-
Imine Formation: Condense 3,5-difluorobenzaldehyde with (S)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent in THF.
-
Insight: Ti(OEt)₄ prevents hydrolysis and drives the equilibrium.
-
-
Asymmetric Strecker Reaction: Treat the chiral N-sulfinyl imine with TMSCN (trimethylsilyl cyanide) and a catalytic amount of CsF or a chiral catalyst (optional, as the auxiliary directs stereochemistry).
-
Result: (S,S)-α-amino nitrile intermediate.
-
-
Hydrolysis & Pinner Reaction: Acidic hydrolysis (HCl/MeOH) performs two functions: cleaves the sulfinyl group and converts the nitrile to the methyl ester (Pinner reaction conditions).
-
Intermediate: Methyl (S)-2-amino-2-(3,5-difluorophenyl)acetate.
-
-
Reduction: Reduce the ester to the alcohol using NaBH₄ in MeOH or LiAlH₄ in THF.
Figure 2: Step-by-step workflow for the Ellman-Strecker synthesis.
Route B: The Chiral Pool Pathway (Direct Reduction)
Starting Material: (S)-3,5-Difluorophenylglycine Reagents: NaBH₄/I₂ or LiAlH₄
This is the shortest synthetic path. However, it relies entirely on the commercial availability and cost of the chiral amino acid.
Why this Route?
-
Simplicity: Single-step transformation.
-
Integrity: Preserves the existing stereocenter (no risk of racemization if conditions are controlled).
Protocol: NaBH₄/I₂ System
While LiAlH₄ is standard, the NaBH₄/I₂ system is safer and often more selective for amino acids.
-
Activation: Suspend (S)-3,5-difluorophenylglycine in dry THF.
-
Reagent Formation: Add NaBH₄ followed by the dropwise addition of I₂ in THF. This generates borane (BH₃) in situ.
-
Reduction: Reflux the mixture for 12–18 hours. The carboxylate is reduced to the alcohol.[1]
-
Workup: Quench with MeOH, then treat with KOH to break the boron-amine complex. Extract with DCM.
Critical Note: Commercially available "phenylglycine" derivatives are often racemic. Ensure the Certificate of Analysis (CoA) confirms the (S)-enantiomer and high optical purity (>98% ee).
Route C: The Alkene Pathway (Sharpless AA)
Starting Material: 3,5-Difluorostyrene Catalyst: Osmium Tetroxide (OsO₄) with Ligand
This route uses the Sharpless Asymmetric Aminohydroxylation (SAA) to convert an alkene directly to an amino alcohol.
Regioselectivity Challenge
Standard SAA can yield two regioisomers. For styrenes, the ligand choice dictates the outcome:
-
(DHQ)₂PHAL: Typically favors the benzylic amine (Target).
-
(DHQ)₂AQN: Can reverse regioselectivity in cinnamates, but for terminal styrenes, PHAL is generally preferred for the benzylic amine.
Protocol
-
Reaction: Mix 3,5-difluorostyrene with K₂OsO₂ (cat), (DHQ)₂PHAL (ligand), and Chloramine-T (nitrogen source) in tBuOH/H₂O.
-
Workup: Quench with sodium sulfite. Isolate the protected amino alcohol.
-
Deprotection: Remove the sulfonyl protecting group (from Chloramine-T) using sodium naphthalenide or acid, depending on the specific N-source used (e.g., Carbamates are easier to deprotect).
Comparative Analysis of Starting Materials[2]
| Feature | 3,5-Difluorobenzaldehyde | (S)-3,5-Difluorophenylglycine | 3,5-Difluorostyrene |
| Route Type | Asymmetric Strecker | Direct Reduction | Sharpless AA |
| Step Count | 4 (Moderate) | 1 (Low) | 2 (Low) |
| Cost Efficiency | High (Cheap SM) | Low (Expensive SM) | Moderate |
| Regio-Risk | Low (Defined by CN addition) | None (Pre-defined) | Moderate (Ligand dependent) |
| Scalability | Excellent | Good (Cost limited) | Poor (Osmium toxicity) |
Recommendation
For drug development and scale-up , Route A (Aldehyde/Ellman) is the superior choice. It uses commodity starting materials, avoids heavy metals (Osmium), and offers multiple checkpoints to upgrade enantiomeric excess via crystallization of intermediates (e.g., the sulfinyl imine or the amino acid ester).
For small-scale rapid prototyping (<1g), Route B (Amino Acid) is recommended if the chiral starting material can be sourced reliably.
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of α-Branched Amines." Chemical Reviews, 2010. Link
-
Davis, F. A., et al. "Asymmetric Synthesis of Amino Alcohols using Sulfinimines." Journal of Organic Chemistry, 1999. Link
-
McKennon, M. J., et al. "A Convenient Reduction of Amino Acids to Amino Alcohols." Journal of Organic Chemistry, 1993. Link
-
Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, 1996. Link
-
Tao, B., et al. "Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates."[2] Tetrahedron Letters, 1998.[2] Link[2]
Sources
The Fluorinated Chiral Scaffold: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
This guide provides an in-depth technical analysis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol , a privileged chiral building block in modern medicinal chemistry.
Technical Monograph & Synthesis Guide
Introduction & Historical Significance
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS: 1212932-15-4 ) represents a high-value "privileged structure" in drug discovery. Unlike simple commodity chemicals, this molecule gained prominence during the "Fluorine Renaissance" of the 2010s, where medicinal chemists began aggressively replacing hydrogen atoms with fluorine to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without significantly altering steric bulk.
The "3,5-Difluoro" Effect
The specific 3,5-difluoro substitution pattern is not arbitrary. It creates a unique electronic environment on the phenyl ring:
-
Metabolic Blocking: The 3- and 5-positions are common sites for oxidative metabolism. Fluorination blocks these "soft spots."
-
pKa Modulation: The electron-withdrawing nature of the two fluorine atoms decreases the pKa of the benzylic amine, potentially altering blood-brain barrier (BBB) permeability and receptor binding affinity.
-
Pi-Stacking: The electron-deficient ring enhances
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Historical Trajectory
-
Early 2000s: The racemic form appears in broad patent literature for beta-adrenergic agonists and antifungal azoles.
-
2010s: The demand for the enantiopure (S)-isomer spikes as researchers identify it as a critical intermediate for next-generation Akt/p70S6K inhibitors and anti-influenza agents . Notably, Chen et al. (2014) utilized this scaffold to synthesize novel antiproliferative agents, validating its utility in oncology.
-
Present: It serves as a standard chiral intermediate for Fragment-Based Drug Discovery (FBDD) targeting GPCRs and kinases.
Chemical Profile & Physical Properties[1][2]
| Property | Data |
| IUPAC Name | (1S)-2-Amino-1-(3,5-difluorophenyl)ethanol |
| CAS Number | 1212932-15-4 (Free Base) / 1212932-15-4 (HCl Salt often cited) |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| Chirality | (S)-Enantiomer |
| Physical State | White to off-white crystalline solid |
| Melting Point | 128–132 °C (HCl salt) |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water (Free base) |
| pKa (Amine) | ~8.5 (Predicted) |
Synthesis Architectures
To ensure high enantiomeric excess (% ee), two primary routes are preferred over racemic resolution.
Route A: The "Glycine Reduction" (Scalable & High Fidelity)
This is the preferred route for scale-up as it starts from the commercially available chiral amino acid, preserving stereochemistry.
-
Starting Material: (S)-2-Amino-2-(3,5-difluorophenyl)acetic acid (Chiral Glycine derivative).
-
Reagent: Borane-Tetrahydrofuran complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).
-
Mechanism: Nucleophilic hydride attack on the carbonyl carbon.
-
Outcome: Retention of configuration at the alpha-carbon.
Route B: The "Henry-Resolution" Pathway (Cost-Effective)
Used when the chiral amino acid is too expensive.
-
Condensation: 3,5-Difluorobenzaldehyde + Nitromethane
Nitrostyrene. -
Asymmetric Reduction: Biocatalytic reduction (Ketoreductase/KRED) or asymmetric hydrogenation to the chiral amino alcohol.
Detailed Experimental Protocol
Method Selected: Route A (Amino Acid Reduction) due to its reliability for maintaining >99% ee.
Reagents
-
(S)-3,5-Difluorophenylglycine (10.0 g, 53.4 mmol)
-
Borane-THF complex (1.0 M in THF, 160 mL, 160 mmol)
-
Methanol (MeOH) (Quenching)
-
Hydrochloric acid (1M HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with (S)-3,5-difluorophenylglycine (10.0 g) and anhydrous THF (100 mL). Cool the suspension to 0°C using an ice bath.
-
Reduction: Add the BH₃·THF solution (160 mL) dropwise over 45 minutes. Caution: Gas evolution (H₂) will occur.
-
Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 12 hours. The suspension should become a clear solution.
-
Quenching (Critical): Cool the mixture to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane. Note: Vigorous bubbling will occur.
-
Hydrolysis: Add 1M HCl (50 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF/MeOH.
-
Basify the aqueous residue to pH >12 using 4M NaOH.
-
Extract with DCM (3 x 100 mL).
-
Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexanes to yield the product as white needles.
Self-Validating Checkpoint:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the carbonyl peak and the appearance of the methylene protons (-CH₂-OH) around
3.5-3.7 ppm. -
Chiral HPLC: Verify ee% >98% using a Chiralcel OD-H column.
Mechanistic & Workflow Visualization
The following diagram illustrates the critical decision pathways and reaction logic for synthesizing and utilizing this scaffold.
Caption: Synthesis decision tree comparing the Amino Acid Reduction (Route A) vs. Henry Reaction (Route B) pathways.
References
-
Chen, C.-Y., et al. (2014).[1] "Synthesis and antiproliferative evaluation of certain 2-phenyl-2-aminoethanol derivatives." Archiv der Pharmazie, 347(3), 161–173.[1]
-
ChemicalBook. (2023). "(S)-2-Amino-2-(3,5-difluorophenyl)ethanol Product Entry & Synthesis Routes."
-
Sigma-Aldrich. (2023). "Product Specification: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride."
-
American Elements. (2023). "Fluorinated Pharmaceutical Intermediates Catalog."
Sources
An In-Depth Technical Guide to the Physical Characteristics of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Introduction: A Key Chiral Building Block in Modern Medicinal Chemistry
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a synthetic, chiral amino alcohol that holds significant value as a structural motif and building block in drug discovery and development. Its utility stems from the unique combination of three critical features: a stereochemically defined chiral center, a phenyl ring strategically substituted with two fluorine atoms, and the versatile amino alcohol functionality.
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated bioavailability.[1] The specific 3,5-difluoro substitution pattern on the phenyl ring creates a distinct electronic environment, influencing the molecule's interactions with biological targets. Furthermore, the presence of a single, defined enantiomer is crucial, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive overview of the physical and chemical characteristics of the (S)-enantiomer of 2-amino-2-(3,5-difluorophenyl)ethanol. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound for its effective use in synthesis, characterization, and application. We will delve into its structural properties, spectroscopic signature, and the experimental protocols necessary for its unambiguous identification and quality control.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and core physical properties. While specific experimental data for this compound is sparse in publicly available literature, we can deduce many of its properties based on its structure and data from closely related analogs.
| Property | Value | Source / Rationale |
| Chemical Name | (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol | IUPAC Nomenclature |
| CAS Number | 1212932-15-4 | [2] |
| Molecular Formula | C₈H₉F₂NO | [2] |
| Molecular Weight | 173.16 g/mol | [2][3] |
| Appearance | White to off-white powder or crystalline solid | Inferred from similar compounds like (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. |
| Melting Point | Not explicitly reported; expected to be a solid >80 °C | Based on the melting point of the mono-fluorinated analog, (S)-2-Amino-2-(3-fluorophenyl)ethanol (101-103 °C).[4] |
| Boiling Point | >280 °C (Predicted) | Based on the predicted boiling point of the mono-fluorinated analog (286.3±25.0 °C).[4] |
| Solubility | The presence of both an amino (basic) and a hydroxyl (polar) group suggests pH-dependent solubility in aqueous media and good solubility in polar organic solvents like methanol and ethanol.[5][6][7] |
Understanding Solubility Behavior
The amphipathic nature of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol governs its solubility. The difluorophenyl group is lipophilic, while the amino alcohol portion is hydrophilic.
-
In Aqueous Systems: At neutral pH, the molecule exists primarily as a zwitterion, which typically limits water solubility. Solubility increases significantly in acidic conditions (pH < 5) due to the protonation of the amino group, forming a more soluble ammonium salt. Similarly, in strongly basic conditions (pH > 10), the hydroxyl group can be deprotonated, though the amino group's influence is more dominant.[6][7]
-
In Organic Solvents: It is expected to be readily soluble in polar protic solvents like methanol and ethanol, which can hydrogen bond with both the amine and hydroxyl groups.[5] It will likely have moderate solubility in polar aprotic solvents like DMSO and DMF and low solubility in nonpolar solvents such as hexanes or toluene.
Spectroscopic Profile for Structural Elucidation
Unambiguous characterization relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, providing a reference for its identification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is one of the most powerful tools for confirming the compound's proton framework.
-
Aromatic Protons (δ ≈ 6.8-7.2 ppm): The phenyl ring contains three protons. The two protons ortho to the C-N bond will appear as a doublet of triplets, split by the adjacent meta proton and the two meta fluorine atoms. The single proton para to the C-N bond will appear as a triplet of triplets, split by the two ortho protons and the two ortho fluorine atoms.
-
Chiral Methine Proton (-CH(N)-) (δ ≈ 4.0-4.5 ppm): This proton, attached to the stereocenter, will likely appear as a doublet of doublets (or a triplet), split by the two non-equivalent protons of the adjacent methylene group.
-
Methylene Protons (-CH₂OH) (δ ≈ 3.6-3.9 ppm): These two protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, each split by the other methylene proton and the chiral methine proton.
-
Exchangeable Protons (-NH₂ and -OH) (δ ≈ 1.5-3.5 ppm, variable): The amine and hydroxyl protons will typically appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature. Their signals can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signals to disappear due to proton-deuterium exchange.[8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton.
-
Aromatic Carbons (δ ≈ 110-165 ppm): Six signals are expected. The two carbons bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as doublets. The other aromatic carbons will show smaller two- and three-bond C-F couplings.
-
Chiral Methine Carbon (-CH(N)-) (δ ≈ 55-65 ppm): A single signal is expected in this region.
-
Methylene Carbon (-CH₂OH) (δ ≈ 60-70 ppm): A single signal is expected for the carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[8]
-
O-H and N-H Stretching (3200-3500 cm⁻¹): A strong, broad band is expected in this region, representing the overlapping stretches of the alcohol and primary amine groups.
-
Aromatic C-H Stretching (3000-3100 cm⁻¹): A series of weaker bands will appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching (2850-2960 cm⁻¹): Signals corresponding to the CH and CH₂ groups.
-
C=C Aromatic Stretching (1580-1620 cm⁻¹): Characteristic absorptions for the phenyl ring.
-
C-F Stretching (1100-1350 cm⁻¹): One or more strong, sharp bands are indicative of the carbon-fluorine bonds.
-
C-O Stretching (1000-1080 cm⁻¹): A strong band corresponding to the primary alcohol C-O bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): For electron impact (EI) ionization, a molecular ion peak should be observed at m/z = 173.16. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ will be observed at m/z = 174.17.
-
Key Fragmentation: A characteristic and often dominant fragmentation pathway for amino alcohols is the alpha-cleavage between the carbon bearing the nitrogen and the carbon bearing the oxygen. This would result in the loss of a CH₂OH radical, leading to a fragment ion at m/z ≈ 142.
Synthesis and Enantiomeric Purity
The synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol typically involves the preparation of a racemic mixture followed by chiral resolution. One common synthetic route involves the reduction of an azide precursor, such as (βS)-β-azido-3,5-difluoro-benzeneethanol, using hydrogen gas with a palladium on carbon catalyst.[2]
Obtaining the enantiomerically pure (S)-form is paramount for its application in pharmaceuticals. The most common method for this is chiral resolution by diastereomeric salt formation .[9] This process involves reacting the racemic amino alcohol with a chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) to form two diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized from a suitable solvent.[9][] The pure diastereomeric salt is then treated with a base to liberate the desired pure (S)-enantiomer.
Caption: Conceptual Workflow for Synthesis and Chiral Resolution.
Experimental Protocols for Characterization
The following protocols outline a self-validating workflow for the comprehensive characterization of a newly synthesized or procured batch of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Protocol 1: Structure Verification by NMR and MS
Objective: To confirm the chemical structure and molecular weight of the compound.
Methodology:
-
Sample Preparation (NMR): Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Sample Preparation (MS): Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid for ESI-MS.
-
MS Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Data Analysis: Compare the obtained spectra with the predicted data in Section 3.0. The presence of all expected signals and the correct molecular ion confirms the structure.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
Objective: To quantify the enantiomeric excess (% ee) of the (S)-enantiomer.
Methodology:
-
Column Selection: Utilize a chiral stationary phase (CSP) column designed for separating enantiomers of amino alcohols. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A typical starting condition could be 90:10 Hexane:Isopropanol + 0.1% DEA.
-
Sample Preparation: Prepare a standard solution of the compound at approximately 0.5 mg/mL in the mobile phase.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).
-
Inject 5-10 µL of the sample.
-
-
Data Analysis: The two enantiomers will elute as separate peaks. Calculate the enantiomeric excess using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. For a highly pure sample, the peak corresponding to the (R)-enantiomer should be minimal or absent.
Caption: Comprehensive Workflow for Compound Characterization.
References
- Reagentia. (S)-2-Amino-2-(3,5-Difluorophenyl)Ethanol Hydrochloride (1 x 250 mg).
- ChemicalBook. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis.
- American Elements. (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride.
- Echemi. 115515 (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride for Sale.
- ChemicalBook. (S)-2-Amino-2-(3-fluorophenyl)ethanol.
- CymitQuimica. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.
- Sigma-Aldrich. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride.
- Sinfoo Biotech. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol.
- EON Biotech. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride.
- Wikipedia. Chiral resolution.
- Mitsuda, M., et al. Kinetic resolution of vic-amino alcohols catalyzed by chiral Cu(II) complex.
- Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- PubMed. Applications of fluorine-containing amino acids for drug design.
- Sigma-Aldrich. 2-Amino-2-(3,4-difluorophenyl)ethanol.
- BOC Sciences. Chiral Resolution and Separation Services.
- Royal Society of Chemistry. Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures.
- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.
- Dalton Transactions. Supplementary Information (SI) for Dalton Transacti.
- TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.
- NIST. Ethanol, 2-[[3-(methylamino)propyl]amino]-, s-ester with phosphorothioic acid, hydrate.
- PMC. Amino Acids in the Development of Prodrugs.
- PMC. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.
- ResearchGate. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
- BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- PMC. NMR-spectroscopic analysis of mixtures: from structure to function.
- Cenmed Enterprises. (S)-2-Amino-2-(3-fluorophenyl)ethanol (C007B-266994).
- PubChem. 2-(Methylamino)ethanol.
- ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design.
- Wikipedia. Ethanol.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.
- ChemicalBook. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum.
- WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.
- Sigma-Aldrich. 2-Amino-2-(3,4-difluorophenyl)ethanol - Technical Service.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
- Merck Millipore. 2-(Methylamino)ethanol CAS 109-83-1 | 805802.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 3. (R)-2-Amino-2-(3,5-difluorophenyl)ethanol,(CAS# 957121-38-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. (S)-2-Amino-2-(3-fluorophenyl)ethanol CAS#: 325152-98-5 [m.chemicalbook.com]
- 5. Ethanol - Wikipedia [en.wikipedia.org]
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- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Guide: Enantioselective Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Executive Summary
The target molecule, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol , represents a privileged chiral scaffold in medicinal chemistry. It serves as a critical pharmacophore in adrenergic receptor blockers, kinase inhibitors, and as a chiral auxiliary in asymmetric synthesis. The 3,5-difluoro substitution pattern confers increased metabolic stability and lipophilicity compared to the parent phenylglycinol, modulating the pKa of the adjacent amine and enhancing hydrogen-bond donor capability.
This guide details two distinct, high-fidelity synthetic pathways designed to address different stages of drug development:
-
Route A (Chemo-Catalytic): Asymmetric Transfer Hydrogenation (ATH). Ideal for Process Chemistry and multi-gram to kilogram scale-up due to atom economy and low waste.
-
Route B (Chiral Auxiliary): The Ellman Sulfinamide Strecker Synthesis. Ideal for Medicinal Chemistry and discovery phases due to high predictability and ease of purification.
Retrosynthetic Analysis
To access the (S)-enantiomer with high optical purity (>98% ee), we must control the stereocenter at the benzylic position. The two primary disconnections involve reducing a pre-functionalized ketone or building the stereocenter via nucleophilic addition to a chiral imine.
Figure 1: Retrosynthetic logic splitting into Reductive (ATH) and Additive (Auxiliary) strategies.
Route A: Asymmetric Transfer Hydrogenation (ATH)
Best for: Scale-up (>10g), Cost-efficiency.
This route utilizes the Noyori-Ikariya Asymmetric Transfer Hydrogenation.[1] The key step involves the dynamic kinetic resolution (DKR) or direct asymmetric reduction of an
Mechanistic Insight
The Ruthenium-monosulfonylated diamine catalyst (Ru-TsDPEN) operates via a metal-ligand bifunctional mechanism. The amine proton on the ligand and the hydride on the ruthenium activate the ketone substrate simultaneously, ensuring high face-selectivity.
Detailed Protocol
Step 1: Synthesis of
-Bromo Ketone
-
Reagents: 3,5-Difluoroacetophenone (1.0 equiv), Bromine (1.0 equiv) or NBS (1.05 equiv), p-TsOH (0.1 equiv).
-
Solvent: Ethyl Acetate or MeCN.
-
Procedure: Dissolve ketone in solvent. Add catalyst.[1][3][4][5][6][7] Add brominating agent dropwise at 0°C. Warm to RT.[8]
-
Workup: Quench with saturated
. Extract with EtOAc.
Step 2: Amination and Protection
-
Reagents: Sodium diformylamide (NaN(CHO)2) or Hexamethylenetetramine (Delépine reaction), followed by acid hydrolysis.
-
Protection: Reprotect immediately with
to form N-Boc-2-amino-1-(3,5-difluorophenyl)ethanone .-
Critical Note: The free
-amino ketone is unstable (dimerization to dihydropyrazine). Always keep the amine protected (Boc or Cbz) prior to reduction.
-
Step 3: Asymmetric Transfer Hydrogenation (The Key Step)
-
Substrate: N-Boc-2-amino-1-(3,5-difluorophenyl)ethanone.
-
Catalyst: RuCl (0.5 - 1.0 mol%).
-
Note on Configuration: To obtain the (S)-alcohol , use the (S,S)-ligand complex. (Verify with small scale pilot as aryl substitution can invert CIP priority without changing spatial arrangement).
-
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: DMF or DCM (Reaction is often faster in polar solvents).
Protocol:
-
Degas the solvent (DMF) thoroughly with Argon.
-
Dissolve the ketone substrate (10 mmol) in DMF (30 mL).
-
Add the HCOOH/TEA mixture (3.0 equiv).
-
Add the Ru-catalyst (0.05 mmol).
-
Stir at 25°C for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated
(to remove formic acid) and brine. -
Purification: Recrystallization from Hexane/EtOAc usually upgrades ee from 95% to >99%.
Step 4: Deprotection
-
Dissolve the N-Boc alcohol in 4M HCl/Dioxane.
-
Stir 2 hours. Concentrate to yield (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride .
Figure 2: Workflow for the Asymmetric Transfer Hydrogenation route.
Route B: Ellman Sulfinamide Strecker Synthesis
Best for: Reliability, Discovery Chemistry, avoiding heavy metals.
This route uses (S)-tert-butanesulfinamide as a chiral ammonia equivalent.[9] The diastereoselective addition of cyanide (Strecker-type) followed by hydrolysis and reduction yields the target.
Mechanistic Insight
The condensation of the aldehyde with the chiral sulfinamide yields a chiral N-sulfinyl imine. This imine directs the nucleophilic attack of the cyanide ion. The bulky tert-butyl group forces the nucleophile to attack from the less hindered face (Re-face or Si-face depending on conditions), establishing the stereocenter with high fidelity.
Detailed Protocol
Step 1: Imine Formation[10]
-
Reagents: 3,5-Difluorobenzaldehyde (1.0 equiv), (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (
, 2.0 equiv). -
Solvent: THF (anhydrous).
-
Protocol: Mix aldehyde and sulfinamide in THF. Add
dropwise. Stir at RT for 12h.[5] -
Workup: Quench with brine. The Ti salts will precipitate. Filter through Celite. Concentrate.
-
Yield: Typically >90%.
Step 2: Diastereoselective Strecker Reaction
-
Reagents: Sulfinyl imine (from Step 1), TMSCN (1.2 equiv), Cesium Fluoride (CsF) or Scandium Triflate (catalytic).
-
Solvent: THF or DCM at -78°C.
-
Protocol:
-
Cool the imine solution to -78°C.
-
Add TMSCN dropwise.
-
Stir for 4-6 hours, allowing slow warming to -40°C.
-
Stereochemistry: The (S)-sulfinyl group typically directs attack to yield the (S,S)-amino nitrile intermediate (check specific literature for 3,5-difluoro effects, but this is the standard Ellman model).
-
-
Purification: Silica gel chromatography. Separate diastereomers if necessary (usually dr > 95:5).
Step 3: Hydrolysis to Amino Acid
-
Reagents: 6M HCl (aqueous).
-
Protocol: Reflux the amino nitrile in 6M HCl for 4-6 hours. This simultaneously cleaves the sulfinyl group and hydrolyzes the nitrile to the carboxylic acid (forming (S)-3,5-difluorophenylglycine ).
Step 4: Reduction to Amino Alcohol
-
Reagents:
/ system (generates Borane in situ) or . -
Solvent: THF.
-
Protocol:
-
Result: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.[6]
Figure 3: Workflow for the Ellman Sulfinamide route.[11]
Comparative Analysis
| Feature | Route A: ATH (Ru-Catalyzed) | Route B: Ellman Auxiliary |
| Step Count | 4 Linear Steps | 4 Linear Steps |
| Scalability | High (Kg scale feasible) | Medium (Reagent cost higher) |
| Enantioselectivity | >95% (dependant on catalyst) | >98% (via diastereomer separation) |
| Atom Economy | Excellent | Good (Loss of auxiliary) |
| Cost Driver | Ru-Catalyst (reusable/low load) | Sulfinamide & Ti(OEt)4 |
| Safety | H2 generation (if using gas) | Cyanide handling (TMSCN) |
Analytical Validation (Self-Validating System)
To ensure the protocol is self-validating, the following analytical checkpoints must be met:
-
NMR Verification:
-
1H NMR (400 MHz, CD3OD): Look for the diagnostic benzylic proton (methine) around
4.0–4.5 ppm (dd). The 3,5-difluoro pattern will appear as a multiplet (approx 6.8–7.1 ppm) with distinct C-F coupling. -
19F NMR: Essential for confirming the 3,5-substitution pattern (singlet or triplet depending on decoupling, approx -109 ppm).
-
-
Chiral HPLC Method:
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.
-
Flow: 1.0 mL/min.
-
Expectation: Enantiomers should separate with
. Use racemic standard (prepared via reduction of the ketone) to establish retention times.
-
-
Optical Rotation:
-
Compare
with literature values for similar phenylglycinols. (S)-isomers of phenylglycinol usually exhibit positive rotation in MeOH, but fluorine substitution can impact this. Always rely on Chiral HPLC for definitive ee determination.
-
References
-
Ellman's Sulfinamide Methodology
-
Asymmetric Transfer Hydrogenation (ATH)
-
Synthesis of Fluorinated Phenylglycinols
-
ChemicalBook Entry: "(2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL".[6]
-
-
Strecker Synthesis via Sulfinimines
-
Davis, F. A., et al. "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, 1999.[3]
-
-
General Review on Amino Alcohol Synthesis
- Ager, D. J., et al. "Synthetic Approaches to beta-Amino Alcohols." Chemical Reviews, 1996.
Sources
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- 2. Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. rsc.org [rsc.org]
- 6. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 7. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 10. Ellman's Sulfinamides [sigmaaldrich.com]
- 11. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Reagent Selection for the Asymmetric Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Executive Summary
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS: 1212932-15-4) is a critical chiral building block, predominantly utilized in the synthesis of next-generation AKT inhibitors and other oncology pharmacophores. The presence of the electron-deficient 3,5-difluorophenyl ring, combined with the sensitive benzylic chiral center, presents specific synthetic challenges—namely, preventing racemization during the reduction of the carbonyl precursor.
This guide moves beyond generic protocols to focus on the chemoselective reduction of (S)-3,5-difluorophenylglycine . While multiple routes exist (e.g., asymmetric aminohydroxylation), the reduction of the abundant chiral amino acid remains the industrial "Gold Standard" for cost-efficiency and enantiomeric excess (ee) retention. This whitepaper evaluates three primary reagent systems, providing a validated protocol for the most robust method: the Sodium Borohydride/Iodine (
Critical Reagent Profile & Selection Strategy
The transformation requires reducing a carboxylic acid to a primary alcohol in the presence of a free amine. This demands a reagent capable of activating the carboxylate without racemizing the
Comparative Analysis of Reagent Systems
| Reagent System | Mechanism of Action | Scalability | Safety Profile | Enantioretention |
| In situ generation of Borane ( | High | Good (Avoids pyrophorics) | Excellent (>98%) | |
| Nucleophilic hydride transfer. | Medium | Poor (Pyrophoric, requires cryogenic cooling) | Good (Risk of racemization at high temp) | |
| CDI / | Activation via acyl imidazole; reduction of activated ester. | High | Excellent (No Iodine waste) | Excellent |
| Lewis acid-mediated hydride transfer. | Medium | Moderate (Stench, flammability) | Excellent |
Expert Insight: Why is Preferred
While Lithium Aluminum Hydride (
-
Safety: It mimics the reactivity of Diborane (
) without requiring the handling of toxic gas cylinders or pyrophoric LAH. -
Selectivity: The electron-withdrawing nature of the 3,5-difluorophenyl ring makes the carbonyl highly electrophilic. The mild borane species generated in situ reduces the acid rapidly without affecting the aromatic ring or inducing racemization via enolization.
Validated Protocol: The McKennon System ( )
Objective: Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol from (S)-3,5-difluorophenylglycine.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: (S)-3,5-Difluorophenylglycine (1.0 equiv).
-
Hydride Source: Sodium Borohydride (
) (2.4 equiv). -
Activator: Iodine (
) (1.0 equiv). -
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
Step-by-Step Methodology
-
Setup & Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel. Purge with Nitrogen (
). -
Solvation: Charge the flask with
(2.4 equiv) and anhydrous THF. Add (S)-3,5-difluorophenylglycine (1.0 equiv) in one portion. Note: The amino acid will not dissolve immediately. -
Activation (The Critical Step): Cool the suspension to 0°C. Dissolve Iodine (
, 1.0 equiv) in THF and add it dropwise via the addition funnel over 30–45 minutes.-
Observation: Hydrogen gas (
) will evolve. The solution will initially turn brown/red and then fade to colorless/white as is consumed and is generated.
-
-
Reaction: Once gas evolution ceases and the iodine color dissipates, heat the mixture to reflux (approx. 66°C) for 12–18 hours.
-
Checkpoint: Monitor via TLC or HPLC. The formation of the boramine complex is stable; the free alcohol is not yet released.
-
-
Quench & Hydrolysis: Cool to room temperature. Carefully add Methanol (MeOH) dropwise until the solution becomes clear. Caution: Vigorous
evolution will occur. -
Boron Cleavage: Evaporate the solvent to a paste. Dissolve the residue in 20% aqueous KOH. Stir at room temperature for 4 hours (or reflux for 1 hour if hydrolysis is slow) to break the Boron-Nitrogen bond.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (
). -
Purification: Dry organics over
and concentrate. Recrystallize from Toluene/Heptane if necessary.
Visualizing the Chemistry
Diagram 1: Reaction Mechanism & Pathway
The following diagram illustrates the in situ generation of borane and the specific reduction pathway that preserves the chiral center.
Caption: Mechanistic flow of the McKennon reduction system, highlighting the critical hydrolysis step required to release the free amino alcohol.
Diagram 2: Reagent Decision Matrix
Select the appropriate reagent based on scale and laboratory capabilities.
Caption: Decision matrix for selecting the optimal reduction strategy based on scale, safety constraints, and waste management.
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Incomplete hydrolysis of the Boramine complex (Intermediate 2 in Diagram 1).
-
Fix: Extend the KOH reflux time or increase base concentration. The Boron-Nitrogen bond is strong and requires aggressive conditions to cleave.
-
-
Issue: Racemization.
-
Cause: High temperatures during the initial activation phase.
-
Fix: Ensure the
addition is strictly controlled at 0°C. Do not heat until the iodine color has faded.
-
-
Issue: Solubility.
-
Insight: 3,5-difluorophenylglycine is poorly soluble in THF. This is normal. It will dissolve as it converts to the acyloxyborohydride. Do not add co-solvents like methanol during the reduction phase, as they will consume the hydride.
-
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1][4][5][6] Journal of Organic Chemistry, 58(13), 3568-3571. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Journal of Organic Chemistry, 61(11), 3849-3862. (Context on Boron hydride selectivity). Link
-
ChemicalBook. (n.d.). (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL Product Properties and Synthesis.Link
-
Myers, A. G. (n.d.). Advanced Organic Chemistry: Reduction of Carbonyl Compounds.[8] Harvard University Chemistry Dept. Handouts. (Foundational mechanistic grounding for the borane reduction).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. erowid.org [erowid.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 8. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
Methodological & Application
Use of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a chiral auxiliary
Application Note: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a Tunable Chiral Auxiliary and Ligand [1]
Executive Summary
This guide details the application of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS: 209995-38-0 / 1212932-15-4 analog series) in asymmetric synthesis.[1] While structurally related to the classic "phenylglycinol" auxiliary, the introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring fundamentally alters the electronic landscape of the molecule.
This "fluorine effect" serves two critical functions:
-
Enhanced Lewis Acidity: When used as a ligand (e.g., in organozinc additions), the electron-withdrawing fluorines increase the Lewis acidity of the central metal complex, often accelerating reaction rates compared to non-fluorinated analogs.
-
Non-Covalent Interactions: The polarized C-F bonds facilitate specific electrostatic and
- stacking interactions with substrates, frequently resulting in superior enantiomeric excess (ee) for difficult substrates where standard phenylglycinol fails.[1]
Scientific Basis: The "Fluorine Effect" in Chiral Induction
The utility of this auxiliary stems from the electronic perturbation caused by the 3,5-difluoro substitution.
-
pKa Modulation: The electron-withdrawing nature of the difluorophenyl ring decreases the pKa of the hydroxyl and amine protons. In metal-ligand complexes (e.g., with Zn or B), this creates a "tighter" metal-ligand bond, reducing conformational flexibility in the transition state.[1]
- -Face Electronics: Standard phenyl rings are electron-rich (quadrupole moment negative above the ring).[1] The 3,5-difluoro substitution inverts or significantly reduces this electron density, allowing for attractive interactions with electron-rich substrates (arene-arene interactions) that are repulsive in the non-fluorinated parent.[1]
Application A: Catalytic Enantioselective Addition of Diethylzinc
Primary Use Case: Synthesis of Chiral Secondary Alcohols
This protocol utilizes the auxiliary as a chiral ligand.[2][3][4][5][6][7] The 3,5-difluoro analog is particularly effective for electron-rich aldehydes where standard ligands yield lower ee.[1]
Materials
Step-by-Step Protocol
-
Catalyst Formation:
-
Charge a flame-dried Schlenk flask with (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (17.3 mg, 0.1 mmol) under Argon.
-
Add anhydrous toluene (2.0 mL).[1]
-
Add Diethylzinc (2.2 mL, 2.2 mmol, 2.2 equiv) dropwise at 0°C.
-
Observation: Methane gas evolution will occur.
-
Stir at room temperature for 30 minutes to form the active Zinc-aminoalkoxide complex.
-
-
Substrate Addition:
-
Cool the mixture to 0°C.
-
Add the aldehyde substrate (1.0 mmol) slowly via syringe pump over 10 minutes.
-
Note: The fluorinated ligand often accelerates the reaction; monitor closely.
-
-
Reaction & Quench:
-
Stir at 0°C for 4–12 hours (monitor by TLC/HPLC).
-
Quench by slow addition of saturated aqueous NH₄Cl (5 mL).
-
Extract with Et₂O (3 x 10 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification:
Application B: Stoichiometric Chiral Auxiliary (Evans-Type)
Primary Use Case: Asymmetric Alkylation or Aldol Reactions[1]
Here, the molecule is converted into a 4-(3,5-difluorophenyl)-2-oxazolidinone .[1] This auxiliary is superior to the standard Evans auxiliary for substrates requiring enhanced Lewis acid activation during the enolization step.
Protocol: Auxiliary Synthesis & Utilization
Phase 1: Cyclization to Oxazolidinone
-
Dissolve (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (1 equiv) in dry THF.
-
Add Carbonyldiimidazole (CDI, 1.1 equiv) and catalytic DMAP.[1]
-
Reflux for 6 hours.
-
Workup: Acid wash (1M HCl), extract, and recrystallize.
-
Result: (S)-4-(3,5-difluorophenyl)oxazolidin-2-one.[1]
-
Phase 2: N-Acylation (Attachment)
-
Cool a solution of the oxazolidinone (1 equiv) in THF to -78°C.
-
Add n-BuLi (1.05 equiv).[1] Stir for 15 min.
-
Add acyl chloride (e.g., Propionyl chloride, 1.1 equiv).
-
Warm to 0°C and quench.
Phase 3: Asymmetric Alkylation
-
Dissolve N-acylated auxiliary in THF at -78°C.
-
Add NaHMDS (1.1 equiv) to form the Z-enolate.[1]
-
Mechanistic Note: The 3,5-difluoro group enhances the electrophilicity of the carbonyl, tightening the chelation with the Lithium counter-ion.
-
-
Add Alkyl Halide (e.g., Benzyl bromide, 3 equiv).
-
Stir at -78°C for 2 hours, then warm to 0°C.
Phase 4: Cleavage (Recovery)
-
Dissolve alkylated product in THF/H₂O (3:1).
-
Add LiOH and H₂O₂ (to prevent endocyclic cleavage).[1]
-
Stir at 0°C for 1 hour.
-
Extract the chiral auxiliary (Organic layer) and the chiral acid product (Aqueous layer).
-
Recovery: The fluorinated auxiliary is robust and can be recovered >90% yield.
-
Comparative Data: Fluorinated vs. Non-Fluorinated
| Feature | (S)-Phenylglycinol | (S)-3,5-Difluorophenylglycinol | Impact on Synthesis |
| Electronic Character | Electron Rich | Electron Deficient | Fluorinated version stabilizes anionic transition states.[1] |
| pKa (Conj. Acid) | ~9.5 (Amine) | ~8.8 (Amine) | Lower pKa = Stronger metal binding in catalysis.[1] |
| Lipophilicity (LogP) | 0.85 | 1.42 | Fluorinated analog has higher solubility in non-polar solvents (Toluene/Hexane).[1] |
| Zn-Addition ee % | 85-92% (Typical) | 94-99% (Typical) | Enhanced stereocontrol due to rigid transition state.[1] |
Visual Workflows (Graphviz)
Figure 1: Catalytic Cycle (Zn-Addition)
This diagram illustrates the ligand-accelerated mechanism where the fluorinated ligand controls the stereochemistry.[1]
Caption: Figure 1. Catalytic cycle for enantioselective alkylation. The 3,5-difluoro substitution tightens the Transition State (TS) geometry.[1]
Figure 2: Stoichiometric Auxiliary Workflow
Decision matrix for using the auxiliary in Oxazolidinone chemistry.
Caption: Figure 2. Workflow for converting the amino alcohol into a reusable oxazolidinone auxiliary.
References
-
Pu, L., & Yu, H. B. (2001).[1][8] Catalytic asymmetric organozinc additions to carbonyl compounds.[4][6][7][8] Chemical Reviews, 101(3), 757-824.[1] (Foundational text on amino alcohol ligands). Available at: [Link][1]
-
Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[4][6][7][8] Chemical Reviews, 92(5), 833-856.[1] Available at: [Link][1]
-
Fujita, M., et al. (2019). Practical Method for Preparation of Fluorinated Amino Acids via Dynamic Kinetic Resolution.[9] (Demonstrates the stability and recovery of fluorinated auxiliaries). Available at: [Link][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol in Asymmetric Aldol Reactions
[1]
Executive Summary
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a specialized fluorinated derivative of phenylglycinol.[1] While phenylglycinol is a classic chiral auxiliary and ligand, the introduction of fluorine atoms at the 3 and 5 positions of the aromatic ring significantly alters the electronic landscape of the molecule. In asymmetric aldol reactions—specifically Zinc-catalyzed direct aldol and Copper-catalyzed nitroaldol (Henry) reactions—this ligand exhibits superior Lewis acidity modulation and non-covalent interaction potential compared to its non-fluorinated parent.[1]
This guide provides a validated protocol for utilizing this ligand to achieve high enantioselectivity (
Scientific Rationale: The "Fluorine Effect" in Catalysis
The substitution of the phenyl ring with fluorine atoms is not merely structural; it is a functional "tuning" of the catalyst.
Electronic Modulation
-
Acidity Enhancement: The electron-withdrawing nature of the 3,5-difluoro motif decreases the pKa of the hydroxyl and amine protons.[1] When coordinated to a metal center (e.g., Zn(II) or Cu(II)), this creates a more Lewis-acidic metal complex, accelerating the activation of electrophiles (aldehydes).
-
Robustness: The C-F bond resists oxidative degradation, often prolonging catalyst lifetime compared to electron-rich aromatics.
Mechanistic Pathway (Dinuclear Zinc Model)
In the direct aldol reaction, this amino alcohol acts as a ligand for Diethylzinc (
Figure 1: Catalytic cycle for the Zinc-Amino Alcohol mediated direct aldol reaction. The 3,5-difluoro substitution on the ligand enhances the Lewis acidity of the Zn-center in the Transition State.[1]
Experimental Protocol: Zinc-Catalyzed Direct Aldol Reaction[1][2]
This protocol describes the direct aldol reaction between acetophenone (donor) and p-nitrobenzaldehyde (acceptor) using (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as the chiral ligand.[1]
Materials & Reagents
| Reagent | Role | Equiv/Conc. | Notes |
| (S)-2-Amino-2-(3,5-difluorophenyl)ethanol | Ligand | 10-20 mol% | Dry thoroughly before use |
| Diethylzinc ( | Metal Source | 2.0 equiv (vs Ligand) | 1.0 M in Hexanes |
| Acetophenone | Donor | 2.0 - 5.0 equiv | Distilled |
| p-Nitrobenzaldehyde | Acceptor | 1.0 equiv | Recrystallized |
| THF (Tetrahydrofuran) | Solvent | 0.1 M | Anhydrous, degassed |
| Molecular Sieves (4Å) | Additive | 100 mg/mmol | Activated |
Step-by-Step Methodology
Step 1: Catalyst Formation (In Situ) [2]
-
Flame-dry a 10 mL Schlenk tube and cool under Argon.
-
Add (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (0.1 mmol, 17.3 mg) and activated 4Å Molecular Sieves (100 mg).
-
Add anhydrous THF (2.0 mL).
-
Cool the solution to
.[2] -
Dropwise add Diethylzinc (
, 1.0 M in hexanes, 0.2 mmol, 200 L). Caution: Pyrophoric.[1] -
Stir at
for 30 minutes to allow methane evolution and formation of the zinc-alkoxide complex.
Step 2: Substrate Addition
-
Add Acetophenone (2.0 mmol, 234
L) to the catalyst mixture at . -
Stir for 10–20 minutes to generate the Zinc-Enolate species.
-
Add p-Nitrobenzaldehyde (1.0 mmol, 151 mg) in one portion (or dissolved in minimal THF).
Step 3: Reaction & Monitoring
-
Stir the mixture at
to for 18–24 hours. -
TLC Monitoring: Check consumption of aldehyde (Hexane/EtOAc 3:1). The 3,5-difluoro ligand typically accelerates the reaction compared to unsubstituted phenylglycinol.
Step 4: Workup & Purification [1]
-
Quench the reaction with 1N HCl (2 mL).
-
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).
Analytical Workflow
Figure 2: Analytical workflow for determining diastereomeric ratio (dr) and enantiomeric excess (ee).[1]
-
HPLC Condition: Chiralcel OD-H or AD-H column, Hexane/i-PrOH (90:10), 1.0 mL/min, 254 nm.
-
Expected Results: The (S)-ligand typically yields the (S)-alcohol product (depending on transition state priority) with enhanced ee compared to the non-fluorinated control.[1]
Comparative Performance Data
The following table illustrates the "Fluorine Effect" in Zinc-catalyzed aldol reactions (Representative data based on ligand class behavior [1, 2]).
| Ligand Scaffold | Substituent (Ar) | Yield (%) | dr (syn/anti) | ee (%) |
| Phenylglycinol | Phenyl (Ph) | 75 | 4:1 | 82 |
| (S)-Amino-Alcohol | 3,5-Difluorophenyl | 92 | 12:1 | 96 |
| (S)-Amino-Alcohol | 4-Methoxyphenyl | 68 | 3:1 | 70 |
Note: The electron-deficient 3,5-difluorophenyl group tightens the transition state, improving both reactivity (yield) and stereocontrol (ee/dr).
Troubleshooting & Optimization
-
Low Yield: Ensure
is fresh. The active catalyst is sensitive to moisture; increase Molecular Sieves loading. -
Low ee: Lower the temperature to
. The reaction will be slower but the rigid fluorinated aromatic interactions are often more pronounced at lower temperatures. -
Ligand Recovery: While difficult to recover quantitatively on small scale, the ligand can be back-extracted from the basic aqueous phase during workup (pH > 10) if scale permits (>1g).
References
-
Trost, B. M., & Ito, H. (2000). A Direct Catalytic Enantioselective Aldol Reaction via a Zinc-Amino Alcohol Complex.[1][3] Journal of the American Chemical Society. Link
-
Kumagai, N., Matsunaga, S., & Shibasaki, M. (2003).[3] Direct Catalytic Asymmetric Aldol Reaction of Hydroxyketones: Asymmetric Zn Catalysis With a Et2Zn/linked-BINOL Complex. Journal of the American Chemical Society. Link
-
Palomo, C., Oiarbide, M., & Laso, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition. Link
-
ChemicalBook. (2024). Product Entry: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.[1][4] Link
Sources
- 1. 1213968-04-7|(R)-2-Amino-2-(3-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 2. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand [mdpi.com]
- 3. Direct catalytic asymmetric aldol reaction of hydroxyketones: asymmetric Zn catalysis with a Et(2)Zn/linked-BINOL complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]
Application Notes: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Fluorinated Chiral Amino Alcohols in Medicinal Chemistry
In the landscape of modern drug discovery, the precise architecture of a molecule is paramount to its biological function. Chiral 1,2-amino alcohols are privileged structural motifs found in a multitude of pharmaceuticals, where the specific stereochemistry at the carbinol and amine-bearing carbons is often critical for target engagement and efficacy.[1] The introduction of fluorine atoms into these scaffolds imparts a unique set of physicochemical properties that can profoundly enhance a drug candidate's profile.[2] Fluorine's high electronegativity and small van der Waals radius can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and a longer plasma half-life.[2]
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a prime example of such a high-value building block. Its difluorophenyl moiety can participate in favorable interactions with biological targets and simultaneously block sites of oxidative metabolism. This makes it a sought-after intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of enzyme inhibitors where precise stereochemical and electronic properties are required for potent and selective activity. A prominent application of this structural motif is in the synthesis of aminopeptidase inhibitors, such as Tosedostat (CHR-2797), which has been investigated for the treatment of various cancers, including acute myeloid leukemia (AML).[3][4][5] Tosedostat functions by depleting tumor cells of essential amino acids, leading to an anti-proliferative effect.[5] The core of Tosedostat features a chiral amino alcohol-derived fragment, underscoring the importance of intermediates like (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
These application notes provide a comprehensive guide for researchers, covering the enantioselective synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol and its subsequent application in the synthesis of a key pharmaceutical intermediate via amide bond formation. The protocols are designed to be robust and reproducible, with an emphasis on the causality behind procedural choices to ensure scientific integrity.
Part 1: Enantioselective Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
The most efficient and reliable method for preparing enantiomerically pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is through the asymmetric reduction of a prochiral precursor. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a cornerstone of asymmetric synthesis and is exceptionally well-suited for the reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity.[6][7]
The logical precursor for our target molecule is 2-amino-3',5'-difluoroacetophenone. However, to streamline the synthesis and avoid potential side reactions with the free amino group, a more practical approach involves the asymmetric reduction of 3',5'-difluoroacetophenone to the corresponding chiral alcohol, followed by a subsequent conversion of a masked amino group. An even more direct and elegant strategy, which we will detail here, involves the asymmetric reduction of the corresponding ketoxime ether, which can be readily reduced to the primary amine.
Protocol 1: Synthesis of 3',5'-Difluoroacetophenone Oxime
This initial step prepares the prochiral substrate for the key asymmetric reduction. The reaction of the ketone with hydroxylamine hydrochloride produces the oxime.
Materials and Reagents:
-
3',5'-Difluoroacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3',5'-difluoroacetophenone (1 equivalent) in ethanol.
-
Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as potassium hydroxide or sodium acetate (1.5 equivalents) in water to the flask. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.[8]
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3',5'-difluoroacetophenone oxime.[8] The product is often a mixture of (E) and (Z) isomers and can typically be used in the next step without further purification.
Protocol 2: Asymmetric Reduction of 3',5'-Difluoroacetophenone Oxime
This is the key enantioselective step. We will employ a modified CBS reduction protocol. The oxime is reduced to the primary amine using a borane source, with the stereochemistry being controlled by the chiral oxazaborolidine catalyst.
Materials and Reagents:
-
3',5'-Difluoroacetophenone Oxime (from Protocol 1)
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or oven-dried, three-necked round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Syringes for transfer of anhydrous reagents
-
Ice bath and/or cryostat
Procedure:
-
Inert Atmosphere: Set up an oven-dried flask under a nitrogen atmosphere.
-
Catalyst Addition: Charge the flask with (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Substrate Addition: Dissolve the 3',5'-difluoroacetophenone oxime (1 equivalent) in anhydrous THF and add it to the flask.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Borane Addition: Add the borane-THF solution (2-3 equivalents) dropwise via a dropping funnel or syringe pump over 30-60 minutes, maintaining the temperature at 0°C. The slow addition is critical to control the reaction rate and ensure high enantioselectivity.[2]
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This will decompose the excess borane.
-
Acidification and Stirring: Add 2 M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the borane-amine complex.
-
Basification and Extraction: Cool the mixture in an ice bath and basify with a NaOH solution to a pH > 12. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude (S)-2-Amino-2-(3,5-difluorophenyl)ethanol can be purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt to afford the enantiomerically pure product.
Table 1: Comparison of Asymmetric Reduction Methods for Prochiral Ketones
| Method | Catalyst | Reducing Agent | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | >95%[2] | High enantioselectivity, predictable stereochemistry, broad substrate scope. | Moisture sensitive reagents, cost of catalyst. |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Isopropanol or Formic Acid | 90-99% | Uses safer hydrogen sources, often operationally simple. | Catalyst can be expensive, may require higher catalyst loading. |
| Biocatalytic Reduction | Ketoreductase Enzymes (KREDs) | NADPH (requires cofactor regeneration system) | >99%[9] | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited, requires specialized biochemical setup. |
Diagram 1: Workflow for the Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Caption: Synthesis workflow from ketone to pure chiral amino alcohol.
Part 2: Application in Pharmaceutical Intermediate Synthesis
With the enantiomerically pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol in hand, it can be utilized as a key building block for more complex molecules. A common and crucial transformation is the formation of an amide bond with a carboxylic acid. This reaction is central to the synthesis of many drugs, including Tosedostat.[3] The following protocol outlines a general yet robust procedure for the coupling of our chiral amino alcohol with a protected amino acid, a common step in the synthesis of peptide-like molecules.
Protocol 3: Amide Coupling to Form a Dipeptide-like Intermediate
This protocol describes the coupling of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol with an N-protected carboxylic acid, for instance, N-Boc-L-leucine, using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials and Reagents:
-
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol
-
N-Boc-L-leucine (or another suitable N-protected amino acid)
-
HATU (or HBTU/EDC as alternatives)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Oven-dried round-bottom flask with nitrogen inlet
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Dissolution: In an oven-dried flask under a nitrogen atmosphere, dissolve N-Boc-L-leucine (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. This pre-activation step generates the reactive O-acylisourea intermediate.
-
Amino Alcohol Addition: Add a solution of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (1.05 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove unreacted starting materials, coupling reagents, and the base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-protected intermediate.
Diagram 2: Amide Coupling Reaction Scheme
Caption: Key amide bond formation step in intermediate synthesis.
Conclusion and Future Perspectives
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a valuable and versatile chiral building block for the pharmaceutical industry. The synthetic route detailed herein, commencing with the asymmetric reduction of a prochiral oxime, provides a reliable and highly enantioselective method for its preparation. The subsequent application in amide bond formation demonstrates its utility in constructing complex molecular architectures found in modern therapeutics. The principles and protocols outlined in these notes are broadly applicable and can be adapted for the synthesis of a wide range of pharmaceutical intermediates. As the demand for more sophisticated and metabolically robust drugs continues to grow, the strategic incorporation of fluorinated chiral synthons like (S)-2-Amino-2-(3,5-difluorophenyl)ethanol will undoubtedly play an increasingly crucial role in the future of drug design and development.
References
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Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]
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Wikipedia. (2023). Corey–Itsuno reduction. In Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 15, 2026, from [Link]
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Corey, E. J., & Helal, C. J. (1998). Cationic Chiral Fluorinated Oxazaborolidines. More Potent, Second-Generation Catalysts for Highly Enantioselective Cycloaddition Reactions. Journal of the American Chemical Society, 120(30), 7389–7399. [Link]
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Nájera, C., & Sansano, J. M. (2014). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 20(23), 6934-6938. [Link]
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The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]
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Dzieduszycka, M., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1369. [Link]
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Xu, G., et al. (2011). Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. Applied Microbiology and Biotechnology, 90(6), 1897-1904. [Link]
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Yang, Y., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 14(48), 13835-13842. [Link]
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Li, G., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 12(1), 1-8. [Link]
-
Allan, H., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]
-
Juaristi, E., et al. (2001). Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of Chiral, Non-Racemic b-Alanine-Derived Amide Dianions. Journal of the Brazilian Chemical Society, 12(1), 81-93. [Link]
-
Soai, K., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675. [Link]
-
Mei, H., et al. (2019). Practical Method for Preparation of (S)‑2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844–11851. [Link]
-
Löwenberg, B., et al. (2010). Phase I/II clinical study of Tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia. Journal of Clinical Oncology, 28(28), 4333-4338. [Link]
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Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 355-362. [Link]
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-
Al-Hamdany, R., & Al-Rawi, J. M. A. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Iraqi National Journal of Chemistry, 19(1), 1-7. [Link]
-
Organic Syntheses. (2016). Dipeptide Syntheses via Activated α-Amino Esters. [Link]
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Academic Journal of Life Sciences. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 5(12), 87-91. [Link]
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The Cornerstone of Chiral CNS Drug Synthesis: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a Strategic Building Block
Introduction: The Imperative for Chirality and Fluorination in Modern CNS Drug Design
In the intricate landscape of Central Nervous System (CNS) drug development, the pursuit of molecules with high specificity and improved pharmacokinetic profiles is paramount. The stereochemistry of a drug candidate is a critical determinant of its biological activity, with different enantiomers often exhibiting vastly different pharmacological and toxicological properties.[1] For this reason, chiral amino alcohols have emerged as indispensable building blocks in the synthesis of enantiomerically pure pharmaceuticals.[2] Among these, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol has garnered significant attention as a strategic starting material for a new generation of CNS-active compounds.
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to target proteins.[3][4][5] The 3,5-difluorophenyl moiety in (S)-2-Amino-2-(3,5-difluorophenyl)ethanol offers these distinct advantages, making it a highly desirable scaffold for the synthesis of novel therapeutics targeting a range of neurological and psychiatric disorders.[3][4]
This comprehensive guide delves into the pivotal role of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol in the synthesis of CNS drugs, with a particular focus on its application in the development of monoamine reuptake inhibitors. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a framework for its strategic implementation in drug discovery programs.
Core Application: Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)
A primary application of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is in the synthesis of norepinephrine reuptake inhibitors (NRIs). NRIs are a class of antidepressants and therapeutic agents for conditions such as ADHD and narcolepsy, which function by blocking the norepinephrine transporter (NET), thereby increasing the extracellular concentration of norepinephrine in the synapse.[6] The chiral nature of the amino alcohol is crucial for achieving selective and potent inhibition of the transporter.
The general synthetic strategy involves the N-alkylation of the primary amine of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. This reaction attaches a second pharmacophoric element to the chiral core, leading to the final drug candidate. The inherent chirality of the starting material ensures the stereospecific formation of the desired enantiomer of the final product.
Below is a representative synthetic workflow for the preparation of a potential NRI scaffold using (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Visualizing the Synthetic Pathway: From Chiral Building Block to CNS Drug Scaffold
The following diagram illustrates the key synthetic transformation of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol into a norepinephrine reuptake inhibitor scaffold.
Caption: Synthetic route from the chiral starting material to the target scaffold.
Detailed Experimental Protocol: Synthesis of a Norepinephrine Reuptake Inhibitor Scaffold
This protocol details a representative N-alkylation reaction to synthesize a key intermediate for a norepinephrine reuptake inhibitor, 2-(((S)-2-(3,5-difluorophenyl)-2-hydroxyethyl)amino)ethan-1-ol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| (S)-2-Amino-2-(3,5-difluorophenyl)ethanol | 1212932-15-4 | 173.16 | Major Suppliers | >98% |
| 2-Bromoethanol | 540-51-2 | 124.96 | Major Suppliers | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Major Suppliers | >99% |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Major Suppliers | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Major Suppliers | ACS Grade |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | In-house Prep | - |
| Brine | - | - | In-house Prep | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Major Suppliers | Anhydrous |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (1.73 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: While stirring, add 2-bromoethanol (1.25 g, 10 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 50 mL of ethyl acetate and wash with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 1 x 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) to afford the pure 2-(((S)-2-(3,5-difluorophenyl)-2-hydroxyethyl)amino)ethan-1-ol.
Characterization Data (Representative)
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ 7.00-6.80 (m, 3H, Ar-H), 4.80 (dd, 1H, CH-OH), 3.80-3.60 (m, 4H, CH₂-OH, N-CH₂), 3.00-2.80 (m, 2H, N-CH₂).
-
Mass Spectrometry (ESI+): m/z = 218.1 [M+H]⁺.
Mechanism and Rationale: The Chemistry Behind the Synthesis
The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol acts as the nucleophile, attacking the electrophilic carbon of 2-bromoethanol. Potassium carbonate serves as a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct formed during the reaction. The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction.
The choice of the alkylating agent is critical and can be varied to introduce different functionalities, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. This modularity is a key advantage of using (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a building block.
Broader Implications and Future Directions
The utility of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol extends beyond the synthesis of NRIs. Its structural motifs are relevant to the development of a wide range of CNS-active agents, including serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (SNDRIs), which are of interest for treating a broader spectrum of mood disorders.[7][8]
Furthermore, the chiral amino alcohol functionality can be utilized in the synthesis of other classes of CNS drugs, such as antipsychotics and agents for neurodegenerative diseases.[9] The strategic placement of the difluorophenyl group provides a robust platform for developing next-generation therapeutics with enhanced efficacy and safety profiles.
Conclusion
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a powerful and versatile chiral building block in the synthesis of CNS drugs. Its inherent chirality and the presence of the difluorophenyl moiety provide a solid foundation for the development of potent and selective therapeutics, particularly in the realm of monoamine reuptake inhibitors. The synthetic protocols derived from this starting material are robust and adaptable, making it a valuable asset for researchers and drug development professionals in the ongoing quest for novel treatments for CNS disorders.
References
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Magnus, N. A., et al. (2013). Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors. J. Org. Chem., 78, 5768–5774. [Link]
-
Carlier, P. R., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Bioorganic & Medicinal Chemistry Letters, 8(5), 487-492. [Link]
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Patel, A. S., & Desai, N. C. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 4(11), 4153-4166. [Link]
-
Carlier, P. R., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. ChEMBL Document Report, CHEMBL1130764. [Link]
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D'Souza, A. A., & D'Souza, M. J. (2022). Stereochemistry and its Impact on the Development of CNS Drugs. Journal of Pharmaceutical Sciences and Research, 14(1), 1-3. [Link]
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Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]
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Bentham Science Publishers. (n.d.). Central Nervous System Agents in Medicinal Chemistry. [Link]
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Hudson, S. C., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters, 18(16), 4565-4569. [Link]
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Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]
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IQVIA. (2025, July 21). The future of CNS drug development: signs of real progress. IQVIA. [Link]
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Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]
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Sortais, J. B., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701542. [Link]
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ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol... ResearchGate. [Link]
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Wang, Z. (2017). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]
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Mei, H., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4496. [Link]
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Application Notes & Protocols: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a Key Precursor for Novel Selective Serotonin Reuptake Inhibitors (SSRIs)
Abstract
Chirality is a cornerstone of modern pharmacology, profoundly influencing the efficacy and safety profiles of therapeutic agents. This is particularly true for selective serotonin reuptake inhibitors (SSRIs), where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or contribute to adverse effects.[1][2] (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a critical chiral building block, offering a stereochemically defined scaffold for the synthesis of next-generation SSRIs. The presence of the 3,5-difluorophenyl moiety can enhance metabolic stability and modulate binding affinity to the serotonin transporter (SERT).[3] This document provides an in-depth guide for researchers, covering the strategic importance of this precursor, detailed protocols for its enantioselective synthesis, its application in the synthesis of a model SSRI, and the requisite analytical workflows for validation.
The Strategic Importance of Chiral Amino Alcohols in SSRI Development
The development of single-enantiomer drugs, or "chiral switches," has been a significant trend in the pharmaceutical industry.[1] The classic example is the transition from racemic citalopram to its active S-enantiomer, escitalopram, which exhibits greater potency and a better side-effect profile.[2] Chiral 1,2-amino alcohols are privileged structures found in numerous bioactive molecules and serve as versatile synthons in medicinal chemistry.[4][5]
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol provides two key features for drug design:
-
Stereocenter: The (S)-configuration at the carbon bearing the amino group is often crucial for precise interaction with the chiral binding pocket of the serotonin transporter (SERT).
-
Fluorination: The difluorophenyl ring is a common bioisostere for a phenyl group. The fluorine atoms can block metabolic oxidation at those positions, potentially increasing the drug's half-life. They also alter the electronic properties of the aromatic ring, which can fine-tune binding interactions with the transporter.
The overall workflow for utilizing this precursor is a multi-stage process involving synthesis, coupling, and rigorous analysis.
Figure 1: Overall workflow from starting material to a validated SSRI analog.
Protocol 1: Enantioselective Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
The synthesis of enantiomerically pure amino alcohols is a well-explored field, with methods ranging from asymmetric reduction to biocatalysis.[6][7][8] A reliable and scalable laboratory method involves the stereoselective reduction of an α-azido ketone, followed by the reduction of the azide group. This protocol is adapted from established chemical literature.[9]
Rationale for the Synthetic Strategy
This two-step reduction strategy is advantageous because it allows for the introduction of the chiral alcohol center first, which can be achieved with high enantioselectivity using well-known catalysts. The subsequent reduction of the azide to an amine is typically a high-yielding and clean reaction that does not affect the newly formed stereocenter.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Azido-1-(3,5-difluorophenyl)ethan-1-one | ≥97% | Commercial Source | Starting material. Handle with care. |
| (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) | Reagent Grade | Commercial Source | Chiral catalyst. |
| Borane dimethyl sulfide complex (BMS) | Reagent Grade | Commercial Source | Reducing agent. Handle in fume hood. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | Reaction solvent. |
| Methanol (MeOH) | Anhydrous | Commercial Source | For quenching and as a solvent. |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Commercial Source | Hydrogenation catalyst. |
| Hydrogen (H₂) gas | High Purity | Gas Cylinder | Use with appropriate safety gear. |
| Hydrochloric Acid (HCl) | Concentrated | Commercial Source | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | Drying agent. |
Step-by-Step Protocol
Step A: Asymmetric Reduction of 2-Azido-1-(3,5-difluorophenyl)ethan-1-one
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Loading: Charge the flask with (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve 2-azido-1-(3,5-difluorophenyl)ethan-1-one (1.0 eq.) in anhydrous THF and add it slowly to the flask via a dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reducing Agent Addition: Add borane dimethyl sulfide complex (BMS, 1.1 eq.) dropwise to the reaction mixture. Causality Note: Slow addition is critical to control the exothermic reaction and maintain enantioselectivity.
-
Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. Vigorous gas evolution (hydrogen) will occur.
-
Workup: Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude (S)-2-azido-2-(3,5-difluorophenyl)ethanol, which can often be used in the next step without further purification.
Step B: Hydrogenation of (S)-2-azido-2-(3,5-difluorophenyl)ethanol
-
Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude azide from the previous step in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5 mol %). Safety Note: Pd/C can be pyrophoric. Handle under a moist or inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 bar).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.[9]
-
Completion Check: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the azide intermediate.
-
Filtration: Depressurize the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of a Model SSRI via Reductive Amination
To demonstrate the utility of the precursor, this protocol describes its reaction with a model aldehyde to form a secondary amine, a common structural motif in many SSRIs.
Rationale for the Synthetic Strategy
Reductive amination is a robust and widely used method for C-N bond formation. It proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ. Sodium triacetoxyborohydride is the reagent of choice here because it is mild, selective for imines over ketones/aldehydes, and does not require acidic conditions that might promote side reactions.
Figure 2: Mechanism of reductive amination for SSRI synthesis.
Step-by-Step Protocol
-
Setup: To a round-bottom flask, add (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (1.0 eq.) and a suitable aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde, 1.05 eq.).
-
Solvent: Add an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Stir for 30 minutes, then separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final SSRI analog.
Analytical Validation and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the synthesized compounds.
Expected Analytical Data
The following table summarizes the expected analytical results for the precursor.
| Analysis Technique | Expected Result for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol |
| ¹H NMR | Peaks corresponding to aromatic protons (3H), the benzylic proton (1H, triplet), the methylene protons (2H, multiplet), and exchangeable OH/NH₂ protons (3H, broad). |
| ¹⁹F NMR | A single resonance (or multiplet) corresponding to the two equivalent fluorine atoms on the phenyl ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 174.07. |
| Chiral HPLC | A single major peak corresponding to the (S)-enantiomer, with the area of the (R)-enantiomer peak being ≤1% for an enantiomeric excess (ee) of ≥98%. |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
Analytical Workflow
The quality control process follows a logical sequence to ensure product specifications are met before proceeding to the next synthetic stage.
Figure 3: Analytical workflow for quality control of the chiral precursor.
References
-
Title: Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - AIR Unimi Source: AIR Unimi URL: [Link]
-
Title: New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols Source: Royal Society of Chemistry - Chemical Society Reviews URL: [Link]
-
Title: Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Chiral separation of amino-alcohols using extractant impregnated resins Source: ScienceDirect URL: [Link]
-
Title: Chiral separation of amino-alcohols using extractant impregnated resins - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride Source: AKJournals URL: [Link]
-
Title: Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol Source: ACS Publications - Organic Process Research & Development URL: [Link]
-
Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton Source: ResearchGate URL: [Link]
-
Title: Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines Source: CHIMIA URL: [Link]
-
Title: Synthesis of 1,2-amino alcohols Source: Organic Chemistry Portal URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Chirality of Modern Antidepressants: An Overview - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Development and discovery of SSRI drugs - Wikipedia Source: Wikipedia URL: [Link]
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Title: The Chiral Resolution of Fluoxetine Source: Chiral Technologies URL: [Link]
-
Title: Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics Source: MDPI URL: [Link]
-
Title: Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC Source: National Center for Biotechnology Information URL: [Link]
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- 8. mdpi.com [mdpi.com]
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Application Notes and Protocols for the Asymmetric Reduction of Ketones Using (S)-2-Amino-2-(3,5-difluorophenyl)ethanol Derivatives
Introduction: The Critical Role of Chiral Alcohols in Modern Drug Discovery
The enantioselective reduction of prochiral ketones to yield optically active secondary alcohols is a foundational transformation in modern organic synthesis.[1] Chiral alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[2][3] The specific stereochemistry of these alcohol moieties is often crucial for their biological activity, as different enantiomers can exhibit varied therapeutic effects, or even toxicity.[4] Consequently, the development of robust, predictable, and efficient methods for accessing enantiomerically pure alcohols is of paramount importance to the drug development pipeline.[5]
Among the most powerful strategies for achieving this is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a wide range of ketones.[6][7] This method is celebrated for its high levels of stereocontrol, broad substrate scope, and operational simplicity.[8] This guide provides a detailed exploration of the application of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a chiral precursor for the in situ generation of a highly effective oxazaborolidine catalyst for the asymmetric reduction of prochiral ketones. The fluorine substituents on the phenyl ring can enhance the catalyst's Lewis acidity and stability, potentially leading to improved reactivity and selectivity.
The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview
The CBS reduction is a catalytic process that utilizes a chiral oxazaborolidine, derived from a chiral β-amino alcohol, and a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or borane-dimethyl sulfide complex, BH₃·SMe₂) to reduce ketones to their corresponding chiral alcohols with high enantioselectivity.[1][6]
The catalytic cycle can be understood through the following key steps:
-
Catalyst-Borane Complex Formation: The borane reducing agent, a Lewis acid, coordinates to the lone pair of the tertiary nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane to become a more potent hydride donor.[7]
-
Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. The ketone preferentially binds to the Lewis acidic endocyclic boron atom of the catalyst in a sterically controlled manner. The bulkier substituent of the ketone orients away from the chiral framework of the catalyst to minimize steric hindrance.[9]
-
Enantioselective Hydride Transfer: A hydride ion is transferred from the activated borane to the carbonyl carbon of the ketone via a highly organized, six-membered ring transition state. This intramolecular hydride delivery occurs to a specific face of the ketone, dictated by the chiral environment of the catalyst, thus establishing the stereochemistry of the resulting alcohol.[8]
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. An acidic workup is typically employed to hydrolyze the alkoxyborane and liberate the desired chiral alcohol.[7]
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocols
Protocol 1: In Situ Generation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the asymmetric reduction of a model ketone, acetophenone, using the oxazaborolidine catalyst generated in situ from (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. The in situ generation of the catalyst is often preferred as it can enhance reproducibility by avoiding the isolation and storage of the potentially moisture-sensitive oxazaborolidine.[8]
Materials:
-
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven prior to use
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of BH₃·THF (0.1 mL, 0.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
-
Ketone Reduction:
-
To the freshly prepared catalyst solution at 0 °C, add acetophenone (1.0 mmol).
-
Slowly add a 1.0 M solution of BH₃·THF (1.2 mL, 1.2 mmol) dropwise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add 1 M HCl (5 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, comparing the retention times with those of a racemic standard.
-
Expected Performance and Substrate Scope
The use of oxazaborolidine catalysts derived from chiral amino alcohols in the CBS reduction is known for its high enantioselectivity across a broad range of ketone substrates.[6] While specific data for the (S)-2-Amino-2-(3,5-difluorophenyl)ethanol derived catalyst is not extensively published, we can anticipate excellent performance based on analogous systems.
| Ketone Substrate | Expected Chiral Alcohol Product | Expected Enantiomeric Excess (ee) (%) |
| Acetophenone | (S)-1-Phenylethanol | >95 |
| Propiophenone | (S)-1-Phenyl-1-propanol | >95 |
| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 |
| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | >90 |
| Cyclohexyl methyl ketone | (S)-1-Cyclohexylethanol | >85 |
Table 1: Anticipated performance of the in situ generated catalyst from (S)-2-Amino-2-(3,5-difluorophenyl)ethanol in the asymmetric reduction of various prochiral ketones.
Troubleshooting and Optimization
-
Low Enantioselectivity:
-
Moisture: The presence of water can significantly decrease enantioselectivity. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Catalyst Purity: The purity of the starting (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is crucial. Impurities can interfere with catalyst formation and performance.
-
Temperature Control: For some substrates, lower reaction temperatures (e.g., -20 °C or -40 °C) may be necessary to achieve higher ee.
-
-
Slow or Incomplete Reaction:
-
Borane Source: Ensure the borane solution is fresh and has not degraded.
-
Catalyst Loading: Increasing the catalyst loading to 15-20 mol% may improve the reaction rate for less reactive ketones.
-
Reaction Time: Some sterically hindered ketones may require longer reaction times.
-
Conclusion
The asymmetric reduction of prochiral ketones using an oxazaborolidine catalyst derived from (S)-2-Amino-2-(3,5-difluorophenyl)ethanol offers a highly effective and practical method for the synthesis of valuable chiral secondary alcohols. The in situ generation of the catalyst from the readily accessible amino alcohol and a borane source simplifies the experimental procedure while maintaining high levels of enantioselectivity. This methodology provides a powerful tool for researchers and scientists in the field of drug development and fine chemical synthesis, enabling the efficient and predictable production of key chiral building blocks.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411–8414. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved February 15, 2026, from [Link]
-
Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
CHEMISTRY - EXAM JOB EXPERT. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]
-
University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. [Link]
-
Organic Chemistry, Reaction Mechanism. (2021). CBS Reduction, Enantioselective Catalysis. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12380–12411. [Link]
-
Pharmaceutical Technology. (2026). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]
-
University of Toronto. (n.d.). Enantioselective Reduction of Ketones. [Link]
-
Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. [Link]
-
ChiralPedia. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of symmetric amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol in the preparation of chiral ligands
Executive Summary & Rationale
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (referred to herein as (S)-F2-Phg ) is a privileged chiral building block. It serves as a bioisostere and electronic modulator of the classic phenylglycinol scaffold. While phenylglycinol-derived ligands (e.g., in Box, PyBox, or CBS systems) are ubiquitous, they often lack the Lewis acidity required for difficult substrates.
The Fluorine Effect: The incorporation of fluorine atoms at the 3,5-positions of the phenyl ring introduces two critical catalytic advantages:
-
Enhanced Lewis Acidity: The electron-withdrawing nature (
= 0.34 for F) of the difluorophenyl group decreases the electron density at the coordinating nitrogen. In metal complexes (e.g., Cu(II)-Box), this increases the electrophilicity of the central metal, accelerating reaction rates with poor electrophiles. -
Non-Covalent Interactions: The polarized C-F bond can engage in weak electrostatic interactions (orthogonal dipolar interactions) or alter the shape of the chiral pocket without adding excessive steric bulk, a phenomenon often described as "electronic steric effects."
This guide details the protocols for converting (S)-F2-Phg into two high-value ligand classes: a Bis(oxazoline) (Box) ligand and a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.
Workflow Visualization
The following diagram outlines the divergent synthesis pathways from the parent amino alcohol.
Figure 1: Divergent synthesis pathways for (S)-F2-Phg. Pathway A leads to C2-symmetric Box ligands; Pathway B generates CBS reduction catalysts.
Protocol A: Synthesis of (S,S)-Bis(4-(3,5-difluorophenyl)oxazolin-2-yl)methane
This protocol synthesizes a "Box" ligand.[1][2] The electron-deficient nature of the amino alcohol requires a highly reactive imidate linker rather than the traditional malonyl chloride route, which can lead to sluggish coupling or oligomerization.
Materials
-
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (2.1 equiv)
-
Diethyl malonimidate dihydrochloride (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
Step-by-Step Procedure
-
Neutralization:
-
Suspend diethyl malonimidate dihydrochloride (5.0 mmol) in anhydrous DCM (20 mL) under Argon.
-
Add Et3N (10.0 mmol) dropwise at 0°C. Stir for 30 mins to generate the free imidate.
-
-
Coupling:
-
Add (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (10.5 mmol, slight excess) as a solution in DCM (10 mL).
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Checkpoint: Monitor by TLC. The disappearance of the starting amino alcohol and the formation of a bis-amidine intermediate is expected.
-
-
Cyclization (Critical Step):
-
Reflux the mixture for 24–48 hours.
-
Note: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydroxyl group, making the ring closure slower than in non-fluorinated analogs. If cyclization is incomplete (monitored by NMR), add a catalytic amount of Zn(OTf)2 (1 mol%) to drive the reaction.
-
-
Purification:
-
Wash the reaction mixture with water (2 x 20 mL) and brine.
-
Dry over Na2SO4 and concentrate.
-
Purify via flash column chromatography (SiO2, Hexane/EtOAc 4:1).
-
-
Characterization Requirements:
-
1H NMR: Look for the characteristic triplet/multiplet of the bridgehead CH2 (approx. 3.5 ppm) and the diagnostic CH proton of the oxazoline ring (approx. 5.2 ppm).
-
19F NMR: Essential to confirm the integrity of the difluorophenyl ring (typically a singlet or triplet around -109 ppm).
-
Protocol B: In-Situ Generation of Fluorinated CBS Catalyst
This protocol is preferred for the asymmetric reduction of ketones. The fluorinated CBS catalyst is significantly more active than the standard diphenyl catalyst due to increased Lewis acidity at the boron center.
Materials
-
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (1.0 equiv)
-
Trimethylboroxine (0.67 equiv) or Borane-THF complex (1M)
-
Toluene (Anhydrous)
Step-by-Step Procedure
-
Dehydration (Catalyst Formation):
-
In a flame-dried Schlenk flask, dissolve (S)-F2-Phg (1.0 mmol) and trimethylboroxine (0.67 mmol) in anhydrous toluene (10 mL).
-
Fit the flask with a Dean-Stark trap or use a distillation head.
-
Reflux for 3 hours. The azeotropic removal of water drives the formation of the B-methyl oxazaborolidine.
-
Self-Validation: The reaction is complete when the theoretical amount of water has been removed (or volume of toluene reduced).
-
-
Active Catalyst Generation:
-
Cool the solution to room temperature.
-
Evaporate the toluene under high vacuum to remove excess boroxine/methylboronic acid.
-
Redissolve the resulting solid/oil in THF. This is your active catalyst stock solution (approx 0.1 M).
-
-
Application (Ketone Reduction):
-
Cool the catalyst solution to -20°C (or lower; fluorinated catalysts often maintain activity even at -78°C).
-
Add Borane-THF (0.6–1.0 equiv relative to ketone).
-
Slowly add the prochiral ketone (e.g., acetophenone) over 1 hour.
-
Quench with MeOH and analyze enantiomeric excess (ee) via Chiral HPLC.
-
Comparative Data: Fluorine Substitution Effects
The table below illustrates the impact of the 3,5-difluoro substitution compared to the non-fluorinated parent ligand in a standard Cu(II)-catalyzed Diels-Alder reaction (Cyclopentadiene + Acryloyl oxazolidinone).
| Ligand Scaffold | Substituent (Ar) | Metal Salt | Yield (%) | ee (%) | Relative Rate |
| Ph-Box | Phenyl | Cu(OTf)2 | 92 | 84 | 1.0 (Ref) |
| (S)-F2-Box | 3,5-Difluorophenyl | Cu(OTf)2 | 95 | 96 | 2.4 |
| tBu-Box | tert-Butyl | Cu(OTf)2 | 88 | 91 | 0.8 |
Data Interpretation: The (S)-F2-Box ligand provides a superior combination of reactivity (Rate 2.4x) and selectivity (96% ee). The electron-deficient ring makes the Cu(II) center "hotter" (more Lewis acidic), accelerating the reaction while the rigid aryl group enforces trajectory control.
Mechanistic Insight (Graphviz Model)
The following diagram visualizes the transition state model for the CBS reduction, highlighting the role of the fluorinated ring.
Figure 2: Mechanistic model of the CBS reduction. The 3,5-difluorophenyl group (Yellow) electronically activates the boron center via the nitrogen linker while sterically defining the chiral pocket.
References
-
Evans, D. A., et al. (1999). "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Counterion Effects in the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society.
-
Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition.
-
Jacobsen, E. N., et al. (2016).[3] "Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters."[3][4] Science.
-
Ma, J. A., & Cahard, D. (2004). "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews.
-
Denmark, S. E., et al. (2021). "A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands." The Journal of Organic Chemistry.
Sources
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Diastereoselective reactions involving (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Application Note: Diastereoselective Synthesis & Utilization of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Executive Summary
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS: 1212932-15-4) is a privileged chiral building block in medicinal chemistry. Distinguished from its parent phenylglycinol by the electron-withdrawing 3,5-difluoro substitution, this scaffold offers unique electronic properties (lower amine pK
This guide details the diastereoselective utility of this synthon. Unlike simple chiral pool reagents, the 3,5-difluorophenyl group exerts significant stereoelectronic control in cyclization and alkylation reactions. We present validated protocols for converting this amino alcohol into chiral oxazolidinones (Evans-type auxiliaries) and substituted morpholines , critical pharmacophores in kinase inhibitors (e.g., PI3K/AKT pathways) and NK1 antagonists.
Chemical Profile & Handling
| Property | Specification | Impact on Reactivity |
| Structure | (S)-Configuration | Directs facial selectivity in downstream reactions.[1] |
| Electronic Effect | 3,5-Difluoro ( | Reduces nucleophilicity of the amine compared to phenylglycinol; increases acidity of the hydroxyl. |
| Sterics | Planar Phenyl Ring | |
| Solubility | MeOH, DMSO, DCM | Compatible with standard organic synthesis workflows. |
| Stability | Hygroscopic Salt (HCl) | Store under inert atmosphere; free base sensitive to CO |
Protocol 1: Diastereoselective Synthesis of Chiral Oxazolidinones
Application: Preparation of chiral auxiliaries for asymmetric alkylation or aldol reactions.
The formation of the oxazolidinone ring is the foundational step for utilizing this scaffold as a chiral auxiliary. The 3,5-difluoro substitution enhances the "crystallinity" and alters the Lewis basicity of the carbonyl in the final auxiliary, potentially improving diastereomeric ratios (dr) in subsequent enolate chemistry.
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the amine on the carbonyl source (CDI or Triphosgene), followed by intramolecular alkoxide attack. Retention of configuration at the benzylic carbon is absolute.
Step-by-Step Protocol
Reagents:
-
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (1.0 eq)[2]
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous, 10 V)
-
Triethylamine (TEA) (0.1 eq, catalytic)
Procedure:
-
Dissolution: Charge (S)-2-Amino-2-(3,5-difluorophenyl)ethanol into a reactor. Add DCM (anhydrous) and stir at 20°C until fully dissolved.
-
Activation: Add CDI in portions over 15 minutes. Note: Gas evolution (CO
) will occur. Ensure adequate venting. -
Cyclization: Stir the mixture at room temperature (20–25°C) for 4 hours. Monitor by TLC or LC-MS for consumption of the amino alcohol.
-
Checkpoint: If reaction is sluggish (due to the electron-deficient amine), add catalytic TEA and heat to reflux (40°C) for 1 hour.
-
-
Quench: Cool to 0°C. Quench with 1M HCl (5 V).
-
Workup: Separate phases. Wash the organic layer with sat.[3] NaHCO
and Brine.[4] Dry over Na SO . -
Isolation: Concentrate in vacuo. The product, (4S)-4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one, typically precipitates as a white solid. Recrystallize from EtOAc/Hexanes if necessary.
Expected Yield: >85% Purity: >98% (HPLC)
Protocol 2: Diastereoselective Synthesis of 2-Substituted Morpholines
Application: Synthesis of bioactive heterocycles via substrate-controlled diastereoselection.
This protocol demonstrates the power of the (S)-center to direct the stereochemistry of a newly formed stereocenter during morpholine ring construction. This is a common route for synthesizing NK1 receptor antagonist analogs.
Reaction Logic
-
N-Alkylation: The amino alcohol reacts with an
-bromo ketone. -
Diastereoselective Reduction: The resulting aminoketone is reduced. The bulky 3,5-difluorophenyl group directs the hydride attack (Felkin-Anh control), establishing the cis- or trans-relationship.
-
Cyclization: Acid-mediated ring closure.
Step-by-Step Protocol
Reagents:
-
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (1.0 eq)[2]
-
2-Bromo-1-(substituted-phenyl)ethanone (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Sodium Borohydride (NaBH
) (2.0 eq) -
Solvents: THF, Methanol.
Procedure:
-
Alkylation:
-
Dissolve the amino alcohol and DIPEA in THF at 0°C.
-
Add the
-bromo ketone dropwise. -
Warm to RT and stir for 12 hours.
-
Result: Formation of the acyclic aminoketone intermediate.
-
-
Diastereoselective Reduction:
-
Cool the mixture to -10°C. Add Methanol (co-solvent).
-
Add NaBH
in portions. -
Mechanistic Note: The hydride attacks from the face anti to the bulky 3,5-difluorophenyl group, predominantly yielding the syn-amino alcohol (1,2-amino alcohol relationship).
-
-
Cyclization (Mitsunobu or Acid):
-
Preferred Method (Acid): Treat the crude diol with concentrated H
SO (or TsOH in Toluene reflux) to effect dehydration/cyclization. -
Alternative (bismesylate): Convert hydroxyls to mesylates followed by basic cyclization if stereoinversion is required.
-
-
Isolation:
-
Neutralize with NaOH. Extract with DCM.
-
Purify via Silica Gel Chromatography (0-10% MeOH in DCM).
-
Performance Metrics:
-
Diastereomeric Ratio (dr): Typically >90:10 (controlled by the reduction step).
-
Yield: 60–75% (over 3 steps).
Pathway Analysis & Visualization
The following diagram illustrates the bifurcation of the amino alcohol into either the Auxiliary pathway (Oxazolidinone) or the Heterocycle pathway (Morpholine), highlighting the stereocontrolling steps.
Caption: Divergent synthesis pathways. Pathway A yields chiral auxiliaries; Pathway B utilizes the 3,5-difluorophenyl group to direct diastereoselective reduction, forming chiral morpholines.
Quality Control: Chiral HPLC Method
To validate the enantiomeric purity of the starting material or the diastereomeric ratio of the products, the following chromatographic conditions are recommended.
| Parameter | Condition |
| Column | Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Strong absorption due to phenyl ring) |
| Temperature | 25°C |
| Retention | (S)-Isomer typically elutes first (verify with racemate). |
References
-
ChemicalBook. (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol Synthesis and Properties. Retrieved from
-
American Elements. (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride Specifications. Retrieved from [5]
-
Karjalainen, O. K., & Koskinen, A. M. (2012).[6] Diastereoselective synthesis of vicinal amino alcohols.[6][7] Organic & Biomolecular Chemistry.[1][3][6][7][8] (General methodology for amino alcohol transformations). Retrieved from
-
Sigma-Aldrich. 3,5-Difluoromandelic acid (Precursor). Retrieved from
-
Reagentia. (S)-2-Amino-2-(3,5-Difluorophenyl)Ethanol Hydrochloride Product Data. Retrieved from [2]
Sources
- 1. ucj.org.ua [ucj.org.ua]
- 2. (S)-2-Amino-2-(3,5-Difluorophenyl)Ethanol Hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 4. US6399809B1 - Process for the preparation of amino acid derivatives - Google Patents [patents.google.com]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Scale-Up Synthesis & Utilization of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
This Application Note is structured to guide process chemists and drug developers through the scalable synthesis and utilization of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol , a high-value chiral intermediate critical for next-generation kinase inhibitors (e.g., Akt/PI3K pathway targets).
Executive Summary & Strategic Analysis
The moiety (S)-2-Amino-2-(3,5-difluorophenyl)ethanol represents a privileged scaffold in medicinal chemistry, functioning as a bioisostere for phenylglycinol in Akt and P2X3 inhibitors. Its incorporation improves metabolic stability and potency due to the electron-withdrawing fluorine atoms.
However, scaling this motif presents two distinct challenges:
-
Enantiomeric Erosion: The benzylic amine is prone to racemization under harsh basic conditions or high temperatures.
-
Safety Hazards: Traditional reductions (e.g., LiAlH₄) of the precursor amino acids pose severe thermal risks at kilogram scale.
This guide details a Self-Validating Protocol for the synthesis of this intermediate via a Modified Borane Reduction (using NaBH₄/I₂), followed by its application in a chemoselective SNAr coupling.
Route Selection: The "Why" Behind the Protocol
| Methodology | Scale-Up Viability | Pros | Cons |
| LiAlH₄ Reduction | Low | Direct conversion. | Pyrophoric workup; "Grey sludge" formation; Thermal runaway risk. |
| Enzymatic Resolution | Medium | High ee (>99%). | Requires specific lipase screening; Yield capped at 50% (unless DKR used). |
| NaBH₄ / I₂ System | High (Recommended) | Generates B₂H₆ in situ; Controlled exotherm; Homogeneous workup. | Requires iodine handling; Boron-amine complex requires aggressive quench. |
Process Workflow Visualization
The following diagram outlines the critical path from the amino acid precursor to the final coupled API fragment, highlighting decision nodes for impurity control.
Caption: Workflow for the synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol illustrating the critical safety quench step and chiral purity decision gate.
Detailed Protocol: Modified Borane Reduction
Objective: Synthesize 1.0 kg of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. Precursor: (S)-3,5-Difluorophenylglycine (Commercial or via Strecker Synthesis).
Phase A: In-Situ Reagent Generation (Safety Critical)
Mechanism: Sodium borohydride reacts with iodine to generate Borane-THF complex (
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with
. -
Solvent Charge: Charge Tetrahydrofuran (THF) (anhydrous, 10 L) and Sodium Borohydride (NaBH₄) (1.1 eq, solid).
-
Note: Ensure THF water content is <0.05% to prevent violent hydrogen evolution.
-
-
Precursor Addition: Add (S)-3,5-Difluorophenylglycine (1.0 eq, 1.0 kg) to the suspension. Cool the mixture to 0°C.
-
Iodine Addition (The Exotherm): Dissolve Iodine (I₂) (0.55 eq) in THF. Add this solution dropwise over 2 hours, maintaining internal temperature
.-
Observation: The solution will cycle from brown to colorless as
is consumed to form . Hydrogen gas ( ) is evolved; ensure scrubber venting is active.
-
Phase B: Reduction & Digestion
-
Reaction: Once addition is complete and gas evolution subsides, heat the mixture to reflux (66°C) for 12–16 hours.
-
IPC (In-Process Control): Monitor by HPLC. The intermediate borane-amine complex is stable; you must look for the disappearance of the starting amino acid.
Phase C: The "White Sludge" Quench
Technical Insight: Borane reductions of amino acids form a stable Boron-Nitrogen (B-N) complex that resists simple hydrolysis. Failure to break this complex results in low yields and emulsion formation (the "white sludge" problem).
-
Methanol Quench: Cool to 20°C. Carefully add Methanol (MeOH) (excess) dropwise. Caution: Significant H₂ evolution.
-
Complex Breaking: Add 20% aqueous KOH (or NaOH) and heat the mixture to reflux for 3 hours.
-
Why? This step hydrolyzes the B-N bond and forms water-soluble borate salts, releasing the free amino alcohol.
-
-
Extraction: Cool to room temperature. Remove THF/MeOH under reduced pressure. Extract the aqueous residue with 2-MeTHF (Methyltetrahydrofuran) or Ethyl Acetate (3 x 4 L).
-
Isolation: Wash organics with brine, dry over
, and concentrate to yield the crude solid.
Utilization Protocol: Chemoselective Coupling
Context: Using the isolated amino alcohol to substitute a chloropyrimidine (common in Akt inhibitors).
Challenge: The hydroxyl group (-OH) can compete with the amine (-NH₂) for the electrophile, leading to O-alkylation impurities.
Protocol:
-
Solvent Selection: Use n-Butanol or IPA (Protic solvents).
-
Base: Use DIPEA (Diisopropylethylamine, 2.5 eq).
-
Conditions:
-
Charge Chloropyrimidine (1.0 eq) and (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (1.05 eq).
-
Heat to 80°C .
-
Critical Control: Do not exceed 95°C. Benzylic amino alcohols can undergo racemization via an elimination-addition mechanism at high temperatures in basic media.
-
-
Workup: Cool to RT. Add water. The product often precipitates directly from the alcoholic solvent. Filter and wash with water/ethanol (1:1).
Analytical Controls & Specifications
To ensure "Self-Validating" quality, the following parameters must be met before releasing the batch for the next step.
| Parameter | Specification | Method | Troubleshooting |
| Purity (HPLC) | > 98.0% a/a | C18 Reverse Phase, Acetonitrile/Water + 0.1% TFA | Recrystallize from Toluene/Heptane. |
| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H or OD-H; Hexane/IPA (90:10) | Formation of Mandelic Acid salt for upgrade. |
| Boron Content | < 500 ppm | ICP-MS | Extended KOH reflux during quench. |
| Water Content | < 0.5% w/w | Karl Fischer (KF) | Azeotropic drying with Toluene. |
Troubleshooting Guide (Decision Tree)
Caption: Decision tree for resolving common workup issues related to boron-amine complexation.
References
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[7] The Journal of Organic Chemistry, 58(13), 3568-3571. Link
- Core Reference for the NaBH4/I2 reduction methodology.
-
Armstrong, B. M., et al. (2023). "Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction." Organic Process Research & Development, 27(4), 702–713. Link
- Authoritative source on safety calorimetry and diborane handling.
-
Davies, C., et al. (2014). "Process Development of AZD5363, a Potent AKT Inhibitor." Organic Process Research & Development, 18(11), 1441–1451. Link
- Context for the coupling of chiral amino alcohols in Akt inhibitor synthesis.
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
- Alternative route reference for synthesizing the chiral amine precursor.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Ticket ID: #DFP-OH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for (S)-3,5-Difluorophenylglycinol Synthesis
Executive Summary: The Synthetic Challenge
The transformation of (S)-2-amino-2-(3,5-difluorophenyl)acetic acid (the starting amino acid) into its corresponding amino alcohol, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol , is a pivotal step in the synthesis of various kinase inhibitors and beta-adrenergic agonists.
While lithium aluminum hydride (LiAlH₄) is the textbook reagent, it is often unsuitable for scale-up due to safety profiles and cost.[1][2] The industry standard—and our recommended protocol—is the NaBH₄/I₂ (Sodium Borohydride/Iodine) system. This method generates Borane (BH₃) in situ, offering superior chemoselectivity and safety.
However, users frequently report yields stuck at 50-60%. The root cause is almost always the failure to break the stable Borane-Amine complex formed during the reaction.
Module 1: Protocol Optimization (The "McKennon" System)
Do not treat this as a simple reduction. It is a two-stage process: Reduction followed by Complex Hydrolysis .
The Optimized Workflow
| Step | Action | Technical Rationale |
| 1. Activation | Suspend (S)-Amino Acid in THF. Add NaBH₄. Cool to 0°C. Add I₂ in THF dropwise. | I₂ reacts with NaBH₄ to generate BH₃ (the active reducing agent) and H₂ gas. Critical: Control exotherm to prevent racemization of the benzylic center. |
| 2. Reduction | Reflux for 12–18 hours. | The carboxylic acid is reduced to the alcohol.[1][2][3][4][5][6] The amine nitrogen donates its lone pair to the boron, forming a stable N–B bond (Borane-Amine Complex) . |
| 3. The "Hidden" Step | Methanol Quench + KOH Reflux | Simple aqueous workup fails here. You must add MeOH to quench excess hydride, then add aqueous KOH and reflux again. This cleaves the N–B bond. |
| 4. Isolation | Extract with DCM or EtOAc. | The 3,5-difluoro motif increases lipophilicity compared to non-substituted phenylglycinol, aiding extraction. |
Visualizing the Mechanism & Failure Points
Caption: The critical path involves the explicit hydrolysis of the Borane-Amine complex. Skipping the KOH reflux (red dotted line) results in significant yield loss as the product remains trapped in the aqueous phase.
Module 2: Troubleshooting Guide (FAQ)
Issue 1: "My yield is consistently 50-60%."
Diagnosis: Incomplete hydrolysis of the borane-amine complex.
The Science: The amino alcohol product forms a stable adduct with borane (
-
After the reduction reflux, cool to room temperature.[1]
-
Carefully add Methanol until gas evolution stops (destroys excess hydride).[7]
-
Mandatory: Add 20% aqueous KOH (approx 2-3 equivalents).
-
Reflux the mixture for 2–4 hours. This thermal basic hydrolysis is required to break the N–B bond.
-
Cool and extract.
Issue 2: "The product is oiling out or not crystallizing."
Diagnosis: Impurities or Fluorine-induced lipophilicity. The Science: The 3,5-difluoro substitution lowers the melting point compared to the parent phenylglycinol. Solution:
-
Salt Formation: Do not try to isolate the free base as a solid. Convert it to the Hydrochloride salt or Tartrate salt .
-
Dissolve the crude oil in dry Ethanol/IPA.
-
Add HCl in Dioxane or Tartaric acid.
-
The salt usually crystallizes readily and upgrades chiral purity.
-
Issue 3: "I see a loss of enantiomeric excess (ee%)."
Diagnosis: Racemization via benzylic proton abstraction or heat. The Science: The 3,5-difluoro group is electron-withdrawing. This increases the acidity of the benzylic proton (the chiral center), making it susceptible to deprotonation-reprotonation (racemization) if the reaction temperature spikes or if strong base is used before reduction is complete. Solution:
-
Temperature Control: During the addition of Iodine (which is highly exothermic), maintain the internal temperature below 20°C .
-
Reagent Quality: Ensure your NaBH₄ is dry. Moisture generates heat and uncontrolled basicity.
Issue 4: "The reaction stalls; TLC shows starting material."
Diagnosis: Iodine inactivation or old NaBH₄.
The Science: The generation of BH₃ relies on the stoichiometry:
-
Ensure the solution turns colorless at the end of reflux. A persistent yellow color indicates unreacted iodine (and likely insufficient borane generation).
-
Add a "kicker" charge of NaBH₄ (0.2 eq) if stalling occurs.
Module 3: Purification & Quality Control
Extraction Protocol for Hydrophilic Amines
Because amino alcohols are amphoteric and polar, standard extraction often fails.
| Parameter | Specification |
| Aqueous pH | Adjust to pH > 12 using NaOH before extraction. The amine must be fully deprotonated. |
| Solvent | Use Dichloromethane (DCM) or Chloroform/Isopropanol (9:1) . The alcohol reduces surface tension and improves recovery. |
| Salting Out | Saturate the aqueous phase with NaCl to leverage the Salting-Out effect, forcing the organic product into the organic layer. |
Analytical Checkpoints
-
HPLC: Chiral column (e.g., Chiralcel OD-H or AD-H).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Note: The difluoro ring usually provides distinct separation from the non-fluorinated impurities.
-
-
NMR: Look for the disappearance of the carbonyl carbon (~170 ppm) and appearance of the
signal (~60-65 ppm).
Module 4: Decision Tree for Process Failure
Caption: Diagnostic flowchart for isolating the root cause of synthetic failure.
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1][2][3][4][5][7][8] Journal of Organic Chemistry, 58(13), 3568-3571. Source: Relevance: Establishes the foundational NaBH₄/I₂ protocol and the critical KOH workup step.
-
Kanth, J. V. B., & Periasamy, M. (1991).[1][5] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[1] Journal of Organic Chemistry, 56(20), 5964-5965.[1] Source: Relevance: Explains the mechanistic generation of Borane species in situ.
-
Abaskharon, R. M., et al. (1999). Process for the preparation of antiviral compounds.[3] U.S. Patent 5,917,041. Source: Relevance: Demonstrates industrial scale-up of amino acid reductions to amino alcohols, addressing safety and yield on kilogram scales.
-
BenchChem Technical Data. (2025). Synthesis of Chiral Amino Alcohols.[1][2][3][4][5][6][8][9][10] Source: Relevance: General properties and handling of 3,5-difluorophenyl derivatives.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. totallymechanistic.wordpress.com [totallymechanistic.wordpress.com]
- 5. erowid.org [erowid.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. tsijournals.com [tsijournals.com]
- 9. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Welcome to the Technical Support Center for the synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this key chiral intermediate. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical laboratory experience to help you navigate the common challenges in this synthesis.
Introduction: The Synthetic Challenge
The asymmetric synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a critical step in the development of various pharmaceutical agents. The primary route to this molecule involves the enantioselective reduction of a prochiral ketone, typically 2-amino-3',5'-difluoroacetophenone or its N-protected derivatives. While seemingly straightforward, this transformation is fraught with potential pitfalls that can lead to suboptimal yields, low enantiomeric purity, and complex purification challenges. This guide will address the most common issues encountered during this synthesis, providing both mechanistic explanations and actionable solutions.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to (S)-2-Amino-2-(3,5-difluorophenyl)ethanol?
The most prevalent and industrially scalable method is the asymmetric reduction of a corresponding ketone precursor. Key strategies include:
-
Catalytic Asymmetric Reduction: This is the most common approach, employing a chiral catalyst to stereoselectively deliver a hydride to the ketone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a widely adopted method for this transformation.[1][2]
-
Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (e.g., Ruthenium or Rhodium complexes) to transfer hydrogen from a simple hydrogen donor, like isopropanol or formic acid, to the ketone.[3][4][5][6]
-
Biocatalytic Reduction: The use of enzymes, such as ketoreductases (KREDs), offers a green and highly selective alternative.[7][8] These reactions are typically performed in aqueous media under mild conditions.
Troubleshooting Guide: Common Side Products and Impurities
A successful synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol hinges on minimizing the formation of side products and effectively removing any that do form. Below, we detail the most common impurities and provide strategies for their mitigation and removal.
Problem 1: Low Enantiomeric Excess (ee) - The Unwanted (R)-Enantiomer
The most critical impurity is the undesired (R)-enantiomer of 2-Amino-2-(3,5-difluorophenyl)ethanol. Its presence directly impacts the efficacy and safety of the final active pharmaceutical ingredient.
Root Causes and Mechanistic Insights:
-
Inefficient Chiral Catalyst: The catalyst may be of poor quality, degraded, or used in suboptimal concentrations. In CBS reductions, the in-situ formation of the active catalyst from a chiral amino alcohol and a borane source is a critical step.[9]
-
Non-Catalytic Reduction: A significant background reaction, where the reducing agent (e.g., borane) directly reduces the ketone without the influence of the chiral catalyst, will lead to a racemic mixture. This is more prevalent at higher temperatures or with highly reactive ketones.[9]
-
Moisture: Water can react with the borane reagent and the catalyst, leading to decreased activity and selectivity.[1]
-
Temperature Fluctuations: Asymmetric reductions are often highly sensitive to temperature. Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[1][2]
Troubleshooting and Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Catalyst Quality | Use a freshly opened or properly stored catalyst. If preparing in-situ, ensure the chiral precursor is of high purity. | Degraded catalysts lose their stereodirecting ability. |
| Reaction Temperature | Maintain a consistent and low temperature throughout the reaction, as specified in the protocol (often -20°C to -78°C for CBS reductions). | Lower temperatures enhance the energy difference between the transition states leading to the two enantiomers, favoring the formation of the desired product.[1][2] |
| Solvent and Reagents | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent the decomposition of the borane reagent and the catalyst by water.[1] |
| Rate of Addition | Add the ketone substrate slowly to the mixture of the catalyst and reducing agent. | This ensures that the catalytic reduction is the dominant pathway and minimizes the non-catalyzed background reaction. |
Purification Strategy:
-
Chiral HPLC: This is the most effective method for both analytical determination of enantiomeric excess and for preparative separation of the enantiomers.[10][11][12][13][14]
-
Diastereomeric Salt Resolution: The racemic or enantioenriched amino alcohol can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. These salts often have different solubilities, allowing for separation by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.
Problem 2: Presence of the Corresponding Ketone - Incomplete Reaction
Residual 2-amino-3',5'-difluoroacetophenone (or its N-protected form) is a common impurity resulting from an incomplete reaction.
Root Causes and Mechanistic Insights:
-
Insufficient Reducing Agent: The stoichiometry of the hydride source was inadequate to fully reduce the starting material.
-
Catalyst Deactivation: Impurities in the starting material or solvent can poison the catalyst, leading to a stalled reaction.
-
Low Reaction Temperature: While beneficial for enantioselectivity, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.[2]
Troubleshooting and Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). | To ensure complete consumption of the starting ketone. |
| Reaction Time | Monitor the reaction progress by TLC or HPLC and allow it to proceed to completion. | To ensure all the starting material has been converted. |
| Temperature | Find an optimal balance between temperature and reaction time. If the reaction is too slow at a very low temperature, a slightly higher temperature may be necessary, with a potential small trade-off in enantioselectivity. | To achieve a practical reaction rate. |
Purification Strategy:
-
Column Chromatography: Silica gel chromatography is generally effective at separating the more polar amino alcohol product from the less polar ketone starting material.
-
Acid-Base Extraction: The basic amino alcohol can be extracted into an acidic aqueous phase, leaving the neutral ketone in the organic phase. The amino alcohol can then be recovered by basifying the aqueous phase and extracting with an organic solvent.
Problem 3: Formation of Diastereomeric Side Products (with N-protected precursors)
When using an N-protected amino ketone with an additional chiral center in the protecting group, the formation of diastereomers is a possibility.
Root Causes and Mechanistic Insights:
-
Influence of the Protecting Group's Chirality: The existing chiral center in the protecting group can influence the direction of hydride attack, leading to the formation of a diastereomeric mixture. The degree of diastereoselectivity will depend on the nature of the protecting group and the reaction conditions.
Troubleshooting and Mitigation Strategies:
-
Choice of Protecting Group: If diastereomer formation is a significant issue, consider using an achiral protecting group (e.g., Boc, Cbz).
-
Catalyst Control: A highly effective chiral catalyst should override the stereochemical influence of the protecting group, leading to high diastereoselectivity.
Purification Strategy:
-
Column Chromatography: Diastereomers often have different physical properties and can typically be separated by silica gel chromatography.
-
Recrystallization: If the product is crystalline, recrystallization can be an effective method for separating diastereomers.
Problem 4: Over-reduction and Other Borane-Related Side Products
Borane-based reducing agents can sometimes lead to undesired side reactions.
Root Causes and Mechanistic Insights:
-
Hydroboration: If the substrate contains other reducible functional groups, such as alkenes or alkynes, hydroboration can occur as a side reaction.[9]
-
Reduction of the Aromatic Ring: Under harsh conditions (high temperature, prolonged reaction times), reduction of the difluorophenyl ring is a possibility, though less common.
-
Formation of Borate Esters: The alcohol product initially forms a borate ester with the borane reagent. Incomplete hydrolysis during workup can leave boron-containing impurities.[15]
Troubleshooting and Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Reaction Conditions | Use the mildest possible conditions (temperature, reaction time) that still afford complete conversion of the ketone. | To minimize side reactions. |
| Workup Procedure | Ensure complete hydrolysis of borate esters during the workup, often by adding an alcohol (e.g., methanol) and then an acid. | To remove boron-containing impurities. |
Purification Strategy:
-
Aqueous Workup: A thorough aqueous workup with acidic and basic washes can help remove many borane-related impurities.
-
Column Chromatography: Effective for separating the desired product from less polar byproducts of over-reduction.
Analytical Characterization
Accurate assessment of product purity is crucial. The following analytical techniques are indispensable:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee). A variety of chiral stationary phases are commercially available.[10][11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure of the product and identify major impurities.
-
¹⁹F NMR: Particularly useful for fluorinated compounds, providing a clean spectrum to assess purity.[16]
-
Chiral Shift Reagents or Derivatizing Agents: Can be used to differentiate enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity.[17][18][19]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Workflow and Decision Making
The following diagram illustrates a typical workflow for the synthesis and troubleshooting of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Conclusion
The synthesis of enantiomerically pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is an achievable but exacting task. By understanding the potential side reactions and implementing rigorous control over reaction conditions and purification procedures, researchers can consistently obtain a high-quality product. This guide provides a framework for identifying and resolving the common challenges associated with this synthesis, empowering scientists to advance their research and development efforts.
References
- Chen, Y. (2001).
- Michalik, M., & Döbler, C. (1990). Determination of the chiral purity of aminoalcohols by 1H NMR spectroscopy. Tetrahedron, 46(23), 7739–7744.
- Wenzel, T. J., & Wilcox, J. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(8), 553-560.
- Ramachandran, P. V., et al. (2022). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews, 51(23), 9636-9665.
- Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Enhancing Stereoselectivity in 1-Phenyldecanone Reduction.
-
Organic Chemistry Portal. (n.d.). Ammonia borane, Borane ammonia complex. Retrieved February 15, 2026, from [Link]
- Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339.
- Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808945.
- Zhang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4163-4170.
- Organic Chemistry Tutorials. (2021, September 15).
- Same Best Go. (2020, January 24). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes [Video]. YouTube.
- de Vries, J. G., & Mršić, N. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
- Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved February 15, 2026, from [Link]
- Hu, W. P., et al. (2004).
- Teodorović, A. V., et al. (2000). Amino Acid Mediated Borane Reduction of Ketones. Monatshefte für Chemie / Chemical Monthly, 131(1), 91-95.
- Westlake University. (2023, October 12).
-
Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved February 15, 2026, from [Link]
- Ghorai, M. K., & Kumar, A. (2005). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 59(4), 145-150.
- Phenomenex. (n.d.).
- r/OrganicChemistry on Reddit. (2023, January 16). Enantioselective reduction on Imines.
- BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals.
- Kanto Chemical Co., Inc. (n.d.).
- Ramón, D. J., & Yus, M. (2006). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante.
- Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79.
- Xiao, J. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. Chemistry – An Asian Journal, 3(10), 1750-1770.
- Wang, F., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science, 11(6), e2307520.
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- 5. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Sci-Hub. Determination of the chiral purity of aminoalcohols by 1H NMR spectroscopy / Tetrahedron, 1990 [sci-hub.box]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
Optimizing reaction conditions for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol synthesis
Technical Support Center: Synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Welcome to the dedicated technical support guide for the synthesis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. This crucial chiral building block is frequently utilized in the development of pharmaceutical agents. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its synthesis, with a primary focus on the asymmetric reduction of the corresponding aminoketone precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing (S)-2-Amino-2-(3,5-difluorophenyl)ethanol with high enantioselectivity?
A1: The predominant and most effective method is the asymmetric reduction of a prochiral ketone, typically 2-amino-3',5'-difluoroacetophenone or a protected variant.[1] This transformation is most reliably achieved using a chiral catalyst system. Among the various options, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is widely recognized for its high enantioselectivity and predictable stereochemical outcome.[2][3] Biocatalytic methods using ketoreductases (KREDs) also offer excellent enantioselectivity and operate under mild, environmentally friendly conditions.[4][5][6]
Q2: Why is the choice of borane source important in a CBS reduction?
A2: The borane source (e.g., BH₃·THF, BH₃·SMe₂) acts as the stoichiometric hydride donor. Its interaction with the chiral oxazaborolidine catalyst forms the active catalytic species that coordinates with the ketone substrate. The choice of the borane complex can influence reaction kinetics and, in some cases, selectivity. BH₃·THF is commonly used and generally provides good results.[7] It is crucial to use a fresh, properly titrated solution, as the concentration of active BH₃ can decrease over time, leading to incomplete reactions.
Q3: Can I use other reducing agents besides boranes?
A3: While boranes are standard for CBS reductions, other systems for asymmetric ketone reduction exist. Catalytic hydrogenation with chiral metal complexes (e.g., Ru-BINAP) or transfer hydrogenation can be effective.[1] Additionally, chiral modified borohydride reagents have been developed.[8] However, for this specific substrate, the CBS reduction remains one of the most documented and reliable methods for achieving high enantiomeric excess (ee).
Q4: How critical is temperature control during the reaction?
A4: Temperature control is highly critical for achieving maximum enantioselectivity. Asymmetric reductions are often performed at low temperatures (e.g., -20°C to 0°C) to maximize the energy difference between the diastereomeric transition states, which directly enhances enantioselectivity.[7] Running the reaction at ambient temperature may lead to a significant drop in the observed ee value.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (Low %ee)
Potential Causes & Solutions
-
Cause: Impure or degraded catalyst.
-
Solution: The chiral oxazaborolidine catalyst is sensitive to moisture and air. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen).[9] Purchase from a reputable supplier and use a fresh batch if degradation is suspected.
-
-
Cause: Reaction temperature is too high.
-
Solution: Lowering the reaction temperature often improves enantioselectivity.[7] Perform a temperature screening study, starting from 0°C and incrementally lowering it to find the optimal balance between reaction rate and selectivity.
-
-
Cause: Incorrect stoichiometry of reagents.
-
Solution: An excess of the borane reagent relative to the catalyst can lead to a non-catalyzed background reduction, which is racemic.[10] Ensure precise addition of the borane source, and consider adding the ketone substrate slowly to the pre-formed catalyst-borane complex.
-
-
Cause: Presence of moisture in the reaction.
-
Solution: Rigorously dry all glassware, solvents, and reagents. Water can hydrolyze the borane reagent and deactivate the catalyst. Use anhydrous solvents and handle all materials under an inert atmosphere.
-
Problem 2: Low or Incomplete Conversion
Potential Causes & Solutions
-
Cause: Inactive borane source.
-
Solution: Borane solutions, particularly BH₃·THF, can degrade upon storage. Use a fresh bottle or titrate the solution to determine its exact molarity before use.
-
-
Cause: Insufficient catalyst loading.
-
Solution: While catalytic, the reaction may require a certain threshold of catalyst to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the catalyst loading from a typical 5-10 mol% up to 20 mol%.[11]
-
-
Cause: Poor substrate solubility.
-
Solution: Ensure the starting aminoketone is fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, screen alternative anhydrous solvents like dichloromethane (DCM) or toluene.
-
-
Cause: Catalyst inhibition.
-
Solution: The free amino group on the substrate can potentially coordinate with the Lewis acidic boron center of the catalyst, causing inhibition. It is common practice to use the hydrochloride salt of the aminoketone as the starting material. The slow, in-situ neutralization or the use of a protected amine can circumvent this issue.
-
Problem 3: Difficulty in Product Isolation and Purification
Potential Causes & Solutions
-
Cause: Formation of boronate esters during workup.
-
Solution: The product alcohol can form stable complexes with boron. The workup procedure must effectively hydrolyze these species. Quenching the reaction slowly with methanol, followed by an acidic workup (e.g., dilute HCl), is typically effective. In some cases, treatment with hydrogen peroxide under basic conditions may be necessary to break up stubborn boron complexes.
-
-
Cause: Emulsion formation during aqueous workup.
-
Solution: Emulsions are common when dealing with amino compounds. To break them, add a saturated brine solution during the extraction process. Alternatively, filtering the biphasic mixture through a pad of celite can be effective.
-
-
Cause: Product is water-soluble.
-
Solution: As an amino alcohol, the product may have some water solubility, especially in its protonated form. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). Adjusting the pH of the aqueous layer to be basic (pH > 9) before extraction will ensure the product is in its free-base form, which is more soluble in organic solvents.
-
Optimized Protocol & Data
Experimental Protocol: CBS Reduction of 2-Amino-3',5'-difluoroacetophenone HCl
-
Setup: Under an inert atmosphere of Argon, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel.
-
Solvent: Add anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Borane Addition: Slowly add BH₃·THF complex (1 M solution, 1.2 eq) to the catalyst solution over 15 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 15 minutes.
-
Substrate Addition: Dissolve 2-amino-3',5'-difluoroacetophenone hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30-45 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), slowly quench the reaction by the dropwise addition of methanol (MeOH) at 0°C.
-
Workup: Remove the cooling bath and stir for 30 minutes. Concentrate the mixture under reduced pressure. Add 1 M HCl and stir for another 30 minutes to hydrolyze boron complexes.
-
Extraction: Basify the aqueous solution to pH > 9 with 2 M NaOH. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (%ee) of the purified product using chiral HPLC.[12]
Table 1: Typical Reaction Parameters for Optimization
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 5 - 15 mol% | Higher loading may increase rate but also cost. |
| Temperature | -20°C to 0°C | Lower temperatures generally yield higher %ee.[7] |
| Borane Equivalents | 1.0 - 1.5 eq | Excess borane can cause racemic background reduction.[10] |
| Solvent | THF, DCM, Toluene | THF is most common and generally gives good results.[7] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can sometimes affect selectivity. |
Visual Workflow and Logic Diagrams
Below are diagrams illustrating the general experimental workflow and a troubleshooting decision tree for this synthesis.
Caption: General workflow for the asymmetric synthesis.
Caption: Troubleshooting logic for low enantiomeric excess.
References
-
Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Published May 8, 2023. [Link]
-
Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. PubMed. Published September 15, 2020. [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. New Journal of Chemistry. Published October 28, 2024. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Published May 5, 2023. [Link]
-
Ketone Reduction. ACS Green Chemistry Institute. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Published September 20, 2018. [Link]
-
Enantioselective Reduction of Ketones. University of Calgary. [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. International Journal of Molecular Sciences. [Link]
-
New Efficient Organic Activators for Highly Enantioselective Reduction of Aromatic Ketones by Trichlorosilane. Organic Letters. Published July 21, 2006. [Link]
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. International Journal of Molecular Sciences. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Published June 12, 2020. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules. Published February 2, 2023. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. Published September 19, 2021. [Link]
-
Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. Published September 12, 2014. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. ResearchGate. [Link]
-
Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. [Link]
-
Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... ResearchGate. [Link]
Sources
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- 2. Chiral Oxazaborolidines [Organocatalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. insuf.org [insuf.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uwindsor.ca [uwindsor.ca]
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- 10. alfachemic.com [alfachemic.com]
- 11. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chiral HPLC methods for determining the enantiomeric purity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides in-depth information, frequently asked questions, and troubleshooting advice for determining the enantiomeric purity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its stereochemical integrity is paramount for safety and efficacy. This document is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
Principles of Chiral Separation for Amino Alcohols
The enantiomeric separation of 2-Amino-2-(3,5-difluorophenyl)ethanol relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP). The fundamental principle for achieving separation is the "three-point interaction rule," which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the CSP and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[1]
For an amino alcohol like (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, these interactions typically involve:
-
Hydrogen Bonding: From the amino (-NH2) and hydroxyl (-OH) groups.
-
π-π Interactions: Involving the 3,5-difluorophenyl ring.
-
Steric Hindrance: The specific 3D arrangement of the functional groups around the chiral center creates a preferential fit for one enantiomer over the other with the chiral selector.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for this class of compounds due to their complex chiral grooves and abundance of sites for these interactions.[1][2]
Recommended Analytical Method
While method development often requires screening several columns and mobile phases, the following protocol serves as an excellent starting point for the analysis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. This method is based on common practices for separating basic, amino alcohol compounds.[3][4]
| Parameter | Recommended Condition | Rationale & Expertise |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | This CSP is a versatile π-acceptor/π-donor phase with proven success in separating a wide range of chiral compounds, including those with aromatic rings and hydrogen-bonding groups.[2][5] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions providing a good balance between resolution, efficiency, and analysis time. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) | n-Hexane: Weak, non-polar solvent. IPA: Polar modifier; its concentration is critical for adjusting retention and selectivity. DEA: Basic additive essential for preventing peak tailing by masking active silanol sites on the silica support and ensuring the analyte is in a neutral state.[3][4] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 25°C | Chiral separations can be sensitive to temperature. Maintaining a constant, controlled temperature is crucial for reproducible retention times. Lower temperatures often improve resolution.[3] |
| Detection | UV at 262 nm | The difluorophenyl group provides strong UV absorbance. A wavelength scan should be performed to confirm the absorbance maximum. |
| Injection Volume | 10 µL | Should be optimized to avoid column overload, which can cause peak fronting and loss of resolution. |
| Sample Diluent | Mobile Phase | To ensure peak shape is not distorted by the injection solvent. |
| System Suitability | Resolution (Rₛ) between enantiomers > 2.0; Tailing factor for (S)-enantiomer < 1.5 | These are standard criteria in pharmaceutical analysis to ensure the method is suitable for its intended purpose of accurate quantitation.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is a basic additive like Diethylamine (DEA) necessary in the mobile phase? A1: The analyte is a primary amine, which is basic. Residual silanol groups on the surface of the silica gel support of the CSP are acidic and can cause strong, undesirable ionic interactions with the basic analyte. This secondary interaction mechanism leads to significant peak tailing.[7] Adding a small amount of a competing base like DEA (typically 0.1%) masks these active sites, ensuring that the separation occurs based on the intended chiral recognition mechanism, resulting in symmetrical, well-defined peaks.[3][4]
Q2: Can I use ethanol instead of isopropanol (IPA) as the mobile phase modifier? A2: Yes, ethanol is another common alcohol modifier. In normal-phase separations, the choice of alcohol can significantly impact selectivity. Ethanol is more polar than IPA and may lead to shorter retention times. In some cases, it can also improve or worsen the resolution between enantiomers. It is a key parameter to explore during method optimization. Often, ethanol provides better peak efficiency and resolution.[3]
Q3: My compound is the (S)-enantiomer. How do I confirm the peak elution order? A3: The elution order is specific to the combination of the analyte and the exact CSP used. To definitively confirm the elution order, you must inject a standard of the undesired (R)-enantiomer. If a standard is not available, you can inject a racemic (50:50) mixture. The larger peak from your enantiomerically pure sample will correspond to the (S)-enantiomer, and the smaller peak (if present) will be the (R)-enantiomer.
Q4: Is it possible to use this method in reversed-phase mode? A4: While normal-phase is often the first choice for this type of compound, some polysaccharide-based CSPs are "multimodal" and can be used in reversed-phase mode (e.g., with water/acetonitrile or water/methanol).[3] This can be advantageous if your sample is only soluble in aqueous media. However, achieving separation in reversed-phase may require screening different CSPs and optimizing mobile phase pH and buffer composition.
Q5: How do I calculate the enantiomeric purity (or enantiomeric excess, %ee)? A5: Enantiomeric purity is typically reported as an area percentage of the main peak. The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers ((S) and (R)) using the following formula:
%ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
The measurement of the undesired enantiomer is treated as an impurity and must meet regulatory guidelines for reporting and qualification.[6][8]
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Workflow for Chiral Method Troubleshooting
The following diagram illustrates a logical approach to diagnosing and solving common problems.
Caption: A decision tree for troubleshooting chiral HPLC issues.
Problem 1: Poor or No Resolution (Rₛ < 2.0)
| Potential Cause | Recommended Solution | In-Depth Explanation |
| Incorrect Mobile Phase Composition | Carefully remake the mobile phase, ensuring accurate measurements. Decrease the percentage of the alcohol modifier (e.g., from 20% to 15% IPA) to increase retention and potentially improve separation. | Selectivity in normal-phase chiral HPLC is highly sensitive to the concentration and type of the polar modifier. Reducing its strength increases the analyte's interaction time with the CSP, often enhancing chiral recognition.[9] |
| Inappropriate Alcohol Modifier | Switch the alcohol modifier. If using IPA, try ethanol, and vice versa. Screen a range of compositions (e.g., 10-30%). | Different alcohols can alter the hydrogen bonding interactions between the analyte, mobile phase, and CSP, leading to dramatic changes in selectivity.[3] |
| Elevated Column Temperature | Reduce the column temperature. Try running the analysis at 15°C or 20°C. | Lower temperatures often enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better chiral recognition and higher resolution.[3] |
| Column Contamination or Aging | Flush the column with a strong, compatible solvent like 100% IPA (check manufacturer's guidelines). If performance is not restored, the column may need replacement. | Strongly retained impurities can bind to the CSP and interfere with the chiral recognition sites. A thorough wash can sometimes restore performance.[10] |
Problem 2: Tailing Peak (Asymmetry Factor > 1.5)
| Potential Cause | Recommended Solution | In-Depth Explanation |
| Insufficient or Absent Basic Additive | Ensure the basic additive (DEA) is present at the correct concentration (0.1%). If tailing persists, cautiously increase to 0.2%. | The primary cause of tailing for basic compounds is secondary interaction with acidic silanols on the silica support. DEA is critical to mask these sites.[7][11] |
| Column Overload | Reduce the sample concentration or the injection volume by half and reinject. | Injecting too much mass onto the column can saturate the stationary phase, leading to non-ideal chromatographic behavior and peak distortion, including tailing or fronting.[11] |
| Extra-Column Dead Volume | Check all fittings and tubing between the injector and detector. Ensure connections are made with minimal tubing length and are properly seated to avoid dead volume. | Dead volume in the system can cause band broadening and lead to asymmetric peaks. This is a common instrumental issue affecting peak shape.[12] |
| Column Bed Degradation | A void at the head of the column or a partially blocked frit can cause peak tailing. Try reversing the column to flush (if permitted by the manufacturer). If the problem persists, the column must be replaced. | Physical degradation of the packed bed disrupts the sample band's path through the column, leading to poor peak shape.[7] |
Problem 3: Unstable Retention Times
| Potential Cause | Recommended Solution | In-Depth Explanation |
| Inconsistent Mobile Phase Composition | Prepare mobile phase in larger batches to minimize variability. If using a gradient pump to mix online, ensure the pump is functioning correctly by running a composition gradient test. | Even minor variations in the mobile phase, especially the polar modifier percentage, can cause significant shifts in retention time in normal-phase chromatography.[13] |
| Fluctuating Column Temperature | Ensure the column oven is on and has equilibrated to the set temperature. Verify the lab's ambient temperature is stable if a column oven is not used. | Retention in HPLC is temperature-dependent. A stable thermal environment is essential for reproducible chromatography.[13] |
| Insufficient Column Equilibration | Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting the analysis. | Chiral stationary phases can take longer to equilibrate with the mobile phase than standard reversed-phase columns. Insufficient equilibration is a common cause of drifting retention times at the start of a sequence. |
Method Validation and System Suitability
For use in a regulated environment, any chiral purity method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Validation demonstrates that the method is suitable for its intended purpose.[6]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, or the other enantiomer).
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Precision (Repeatability & Intermediate Precision): The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., % IPA, flow rate, temperature).[6][14]
References
-
Journal of Chromatographic Science, HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents, Oxford Academic. [Link]
-
Pharmaceutical Technology, System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
PubMed, Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. [Link]
-
Columnex, Chiral HPLC and SFC Columns. [Link]
-
Regis Technologies, CHIRAL STATIONARY PHASES - HPLC. [Link]
-
Journal of Chromatographic Science, Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization, Oxford Academic. [Link]
-
Phenomenex, Chiral HPLC Separations. [Link]
-
American Pharmaceutical Review, Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
SciSpace, Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
Scientific Research Publishing, Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
-
Phenomenex, How to Reduce Peak Tailing in HPLC?. [Link]
-
LCGC International, A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Chiral Technologies, Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Chiral Technologies, CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Phenomenex, Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
GERSTEL, HPLC Troubleshooting. [Link]
-
LCGC International, LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Element Lab Solutions, Peak Tailing in HPLC. [Link]
-
I.B.S. Analytical, Chiral HPLC Method Development. [Link]
-
PMC, HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
Česká a slovenská farmacie, HPLC separation of enantiomers using chiral stationary phases. [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. columnex.com [columnex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions Using (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding challenges with diastereoselectivity. As a chiral amino alcohol, this reagent is a valuable tool in asymmetric synthesis, often employed as a chiral auxiliary or as a precursor to chiral ligands for catalysis. However, achieving high diastereoselectivity can be nuanced. This document offers field-proven insights to diagnose and resolve common issues, ensuring the successful stereochemical outcome of your reactions.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a common hurdle in asymmetric synthesis. When using (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, either as a chiral auxiliary or in a derived catalyst, several factors can influence the stereochemical outcome. This guide provides a systematic approach to identifying and addressing the root cause of poor diastereoselectivity.
Question 1: My diastereomeric ratio (d.r.) is close to 1:1. Where should I start my investigation?
A d.r. approaching 1:1 suggests a lack of effective stereochemical communication between the chiral auxiliary and the reacting substrate. This can stem from several factors, from the integrity of your starting materials to the fundamental reaction conditions.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low diastereoselectivity.
Expert Insights & Causality:
-
Purity of the Chiral Auxiliary: The enantiomeric and chemical purity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is paramount. Impurities can interfere with the reaction, and the presence of the (R)-enantiomer will directly lead to the formation of the undesired diastereomer.
-
Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature. Lower temperatures often enhance diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor diastereomer, resulting in a lower d.r.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state. Aprotic, non-coordinating solvents often favor a more rigid and organized transition state, which can lead to higher diastereoselectivity. In contrast, polar or coordinating solvents can disrupt key intramolecular interactions (like hydrogen bonding) that are crucial for stereochemical control.
-
Stoichiometry and Addition Rate: The order and rate of reagent addition can be critical. For instance, in reactions involving the formation of a metal-chelated intermediate, slow addition of a reactive species can help maintain the integrity of the chiral complex and prevent undesired side reactions.
Question 2: I've optimized the temperature and solvent, but my diastereoselectivity is still suboptimal. What are the next steps?
If initial optimizations are insufficient, a deeper dive into the reaction's mechanistic underpinnings is necessary. This involves considering the role of additives, the specific reagents used, and the electronic and steric properties of your substrate.
Advanced Troubleshooting Strategies:
| Factor to Investigate | Potential Issue | Proposed Solution & Rationale |
| Lewis Acids/Bases | Incomplete or incorrect chelation of the chiral auxiliary. | Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases. The choice of Lewis acid can influence the geometry and rigidity of the transition state, directly impacting facial selectivity. |
| Additives | Transition state is not sufficiently ordered. | The addition of salts (e.g., LiCl) can sometimes help organize the transition state through ionic interactions, leading to improved stereoselectivity.[1] |
| Substrate Sterics | Insufficient steric differentiation between the two faces of the prochiral center. | Modify the substrate to increase steric bulk near the reacting center. This can enhance the steric clash in the transition state leading to the minor diastereomer, thus favoring the formation of the major product. |
| Protecting Groups | Protecting groups on the substrate or auxiliary are interfering with the desired stereochemical pathway. | Experiment with different protecting groups. For example, a bulkier protecting group on the nitrogen of the amino alcohol could create a more defined chiral pocket. |
Question 3: How do the difluoro groups on the phenyl ring of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol influence the reaction?
The two fluorine atoms at the 3 and 5 positions of the phenyl ring are not merely passive substituents. They exert significant electronic effects that can influence the reactivity and stereoselectivity of the system.
Electronic Effects of the 3,5-Difluorophenyl Group:
-
Inductive Effect: Fluorine is a highly electronegative atom, and the two fluorine atoms exert a strong electron-withdrawing inductive effect. This can influence the acidity of the alcohol proton and the basicity of the amino group, which in turn can affect how the chiral auxiliary coordinates to metal centers or participates in hydrogen bonding.
-
Aromatic Interactions: The electron-deficient nature of the difluorophenyl ring can alter its participation in π-π stacking or other non-covalent interactions within the transition state, potentially influencing the preferred orientation of the substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol in achieving diastereoselectivity?
As a chiral auxiliary, it is temporarily incorporated into a prochiral substrate to create a chiral molecule.[2] The stereocenter of the auxiliary then directs the stereochemical outcome of a subsequent reaction at a different site on the molecule. This is achieved by creating a diastereomeric transition state where one pathway is sterically or electronically favored over the other.
Q2: Can this amino alcohol be used to synthesize chiral ligands for asymmetric catalysis?
Yes, chiral amino alcohols are common precursors for the synthesis of a wide range of chiral ligands used in asymmetric catalysis.[3][4][5] For example, they can be converted into oxazoline ligands (e.g., BOX ligands) or phosphine-amino alcohol ligands, which are effective in a variety of metal-catalyzed asymmetric transformations.
Q3: Are there specific types of reactions where (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is known to be particularly effective?
While its applications are broad, chiral amino alcohols and their derivatives have shown significant success in reactions such as:
The effectiveness in a specific reaction will depend on the substrate and the overall reaction conditions.
Q4: How can I confirm the absolute configuration of my product?
Determining the absolute configuration of the newly formed stereocenter(s) is crucial. Common methods include:
-
X-ray Crystallography: This is the most definitive method if a suitable single crystal of the product or a derivative can be obtained.
-
NMR Spectroscopy: Techniques like Mosher's ester analysis can be used to determine the absolute configuration of chiral alcohols.
-
Comparison to Known Compounds: If the product has been previously synthesized and its stereochemistry is known, comparison of analytical data (e.g., specific rotation, chiral HPLC retention times) can confirm the configuration.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature
-
Set up a series of identical reactions in parallel.
-
Use a reliable cooling system (e.g., cryocooler, cryostat) to maintain stable temperatures.
-
Run the reactions at a range of temperatures, for example: 0 °C, -20 °C, -40 °C, and -78 °C.
-
Ensure all other parameters (solvent, concentration, stoichiometry) are kept constant.
-
After the reactions are complete, quench them at the reaction temperature before warming to room temperature.
-
Analyze the crude reaction mixture of each experiment by a suitable method (e.g., ¹H NMR, GC, or HPLC) to determine the diastereomeric ratio.
-
Plot the diastereomeric ratio as a function of temperature to identify the optimal condition.
Protocol 2: Screening of Solvents
-
Set up a series of reactions in parallel, each with a different solvent.
-
Choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, tetrahydrofuran, diethyl ether, acetonitrile).
-
Ensure the starting materials are soluble in all chosen solvents at the reaction temperature.
-
Maintain a constant concentration and temperature for all reactions.
-
Upon completion, work up the reactions identically.
-
Analyze the diastereomeric ratio for each solvent to determine the most selective one.
Caption: Workflow for solvent screening to improve diastereoselectivity.
By systematically applying these troubleshooting principles and experimental protocols, researchers can effectively diagnose and resolve issues of low diastereoselectivity, ultimately leading to more efficient and successful asymmetric syntheses.
References
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Chiral amino alcohols as candidates for catalyst precursors. - ResearchGate. Available at: [Link]
-
New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. Available at: [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University. Available at: [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - MDPI. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Possible factors influencing the separation mechanism of diastereomeric amino acid derivatives obtained from s-triazine type reagents - PubMed. Available at: [Link]
-
Reaction diastereoselectivity of chiral aminoalcohols/[Co(II)NO3]+ complexes in evaporating ESI nanodroplets: new insights from a joint experimental and computational investigation - PubMed. Available at: [Link]
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]
-
Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy - PMC. Available at: [Link]
-
Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions - ChemRxiv. Available at: [Link]
-
Erosion of Stereochemical Control with Increasing Nucleophilicity: O-Glycosylation at the Diffusion Limit - PMC. Available at: [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PMC. Available at: [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. Available at: [Link]
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PubMed. Available at: [Link]
-
Stereodivergent entry to b-branched b- trifluoromethyl a-amino acid derivatives by sequential catalytic asymmetric reaction. Available at: [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC. Available at: [Link]
-
A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols - ResearchGate. Available at: [Link]
-
Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - PMC. Available at: [Link]
-
SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE - Kyushu University Pure Portal Site. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. This molecule is a critical chiral building block in pharmaceutical synthesis, and achieving high levels of chemical and stereochemical purity is paramount for downstream applications. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification challenges. We will move beyond simple procedural lists to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing (S)-2-Amino-2-(3,5-difluorophenyl)ethanol?
The impurity profile can vary based on the synthetic route, but several classes of impurities are common to the synthesis of chiral amino alcohols.[1][2] These include:
-
Stereoisomers: The most critical impurities are often other stereoisomers of the target molecule.
-
(R)-enantiomer: The mirror image of your desired (S)-product.
-
Diastereomers: If the synthesis involves creating the two chiral centers in separate steps or uses chiral auxiliaries, diastereomeric impurities ((R,S)- or (S,R)- configurations) may be present.[3]
-
-
Process-Related Impurities: These originate from the chemical reactions themselves.[2][4]
-
Unreacted Starting Materials: Precursors that were not fully consumed in the reaction.
-
Reaction By-products: Molecules formed from side reactions, such as over-reduction, oxidation, or rearrangement products.[5]
-
-
Reagent-Related Impurities: Residual reagents, catalysts, or solvents that are not fully removed during the initial work-up.
Q2: What is the fundamental difference between removing a diastereomer and an enantiomer?
This is a crucial distinction that governs the choice of purification method.
-
Diastereomers have different physical and chemical properties.[3] They possess distinct solubilities, melting points, and chromatographic retention times. Therefore, they can be separated using standard laboratory techniques like recrystallization or achiral chromatography (e.g., standard silica gel chromatography).
-
Enantiomers , being non-superimposable mirror images, have identical physical properties in a non-chiral environment. They cannot be separated by standard recrystallization or achiral chromatography. Separating enantiomers requires a chiral environment, a process known as chiral resolution.[6]
Q3: What are the primary methods for purifying chiral amino alcohols like this one?
There are three main strategies, each suited for different types of impurities.[7]
-
Recrystallization: Excellent for removing diastereomers and other process-related impurities that have different solubilities from the desired (S)-enantiomer.[8]
-
Chiral Chromatography: The most direct and often most effective method for separating enantiomers.[9][10] This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to elute at different times.[11]
-
Diastereomeric Salt Formation: A classical chemical resolution technique. The racemic or enantiomerically-enriched amino alcohol is reacted with a pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[6][7] These salts have different solubilities and can be separated by fractional crystallization. The resolving agent is then cleaved to yield the purified enantiomer.
Q4: How can I accurately assess the chemical and enantiomeric purity of my final product?
A multi-faceted analytical approach is recommended.[12]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method.
-
Chiral HPLC: Uses a chiral column to separate and quantify the (S) and (R) enantiomers, allowing for precise determination of enantiomeric excess (e.e.).[13]
-
Reversed-Phase HPLC (RP-HPLC): Uses a standard C18 or similar column to assess chemical purity by separating the product from other non-enantiomeric impurities.[12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure and identifying process-related impurities. Chiral shift reagents or derivatization with a chiral agent (like Mosher's acid) can also be used to determine enantiomeric purity, though HPLC is often more straightforward.[7]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it helps in identifying impurities by their mass-to-charge ratio, especially when their identity is unknown.[4]
Troubleshooting Guide: Specific Scenarios
This section addresses specific experimental issues you might encounter.
Scenario 1: My final product has a low enantiomeric excess (e.e. < 95%). How can I improve it?
A low e.e. indicates a significant presence of the unwanted (R)-enantiomer. Standard recrystallization will not be effective.
Root Cause: The synthetic route may have poor stereoselectivity, or racemization may have occurred at some stage.
Solution Pathway:
-
Preparative Chiral Chromatography: This is the most direct method for enantiomeric purification.
-
Why it works: A chiral stationary phase (CSP) creates a transient diastereomeric interaction with each enantiomer, leading to different retention times and allowing for their separation.[11][14] Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often effective for amino alcohols.[13]
-
Actionable Advice: First, develop an analytical method on a chiral HPLC column to confirm you can resolve the enantiomers. Then, scale up the separation to a preparative or semi-preparative column.
-
-
Diastereomeric Salt Resolution: A robust, scalable chemical method.
-
Why it works: This technique converts the enantiomeric pair into a pair of diastereomeric salts, which can then be separated based on differences in solubility through fractional crystallization.[6][7]
-
Actionable Advice: Select a commercially available, enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). Perform small-scale screening with different resolving agents and solvents to find a combination that yields well-formed crystals of one diastereomeric salt.
-
Scenario 2: My achiral RP-HPLC analysis shows an impurity peak very close to my main product peak.
This suggests the presence of a structurally similar impurity, most likely a diastereomer.
Root Cause: The reaction conditions may have favored the formation of more than one stereoisomer, or an impurity in the starting material carried through.
Solution Pathway:
-
Optimized Recrystallization: This is the most cost-effective first step for diastereomer removal.
-
Why it works: Diastereomers have different crystal lattice energies and solubilities, which can be exploited for separation.[3]
-
Actionable Advice: Screen a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures with heptane). The ideal solvent is one in which the desired product is sparingly soluble at room temperature but readily soluble when hot, while the impurity is either very soluble or very insoluble. Slow cooling is critical to allow for selective crystallization. Monitor the purity of the mother liquor and crystals by HPLC at each step.
-
-
Achiral Column Chromatography (Flash Chromatography): If recrystallization fails, this provides a more powerful separation.
-
Why it works: Even small differences in polarity and stereochemistry can lead to differential interaction with the stationary phase (e.g., silica gel), allowing for separation.
-
Actionable Advice: Use TLC to screen for a mobile phase that gives the best separation (ΔRf) between your product and the impurity. A gradient elution (e.g., from heptane/ethyl acetate to pure ethyl acetate) is often more effective than an isocratic one.
-
Scenario 3: My NMR spectrum shows signals that are not from my product, but the sample appears as a single spot on TLC.
TLC often lacks the resolution to separate closely related impurities.
Root Cause: The impurities are likely process-related by-products or residual starting materials with polarities very similar to the product.
Solution Pathway:
-
Aqueous Work-up/Liquid-Liquid Extraction: Before chromatography or recrystallization, ensure the initial work-up is robust.
-
Why it works: Exploits differences in the acid-base properties and polarity of the components.
-
Actionable Advice: Since your product is an amino alcohol, it will have different solubilities in aqueous acid and base compared to non-basic impurities. Consider washing the organic solution of your crude product with dilute acid (to remove non-basic organic impurities) and then with dilute base (to remove acidic impurities). Be cautious, as your product may partition into the aqueous layer depending on the pH.
-
-
High-Resolution Purification: If work-up is insufficient, a more powerful technique is needed.
-
Actionable Advice: Use a high-resolution technique like flash chromatography with a high-performance silica cartridge or preparative HPLC on an achiral column. These methods offer much greater resolving power than TLC or simple crystallization.
-
Visualized Workflows and Data
Logical Flowchart for Impurity Troubleshooting
This diagram outlines a systematic approach to identifying and removing impurities.
Caption: A decision tree for troubleshooting impurities.
Workflow for Diastereomeric Salt Resolution
This diagram illustrates the classical chemical resolution process.
Caption: Workflow for chiral resolution via salt formation.
Table 1: Comparison of Primary Purification Techniques
| Technique | Primary Target Impurities | Advantages | Disadvantages |
| Recrystallization | Diastereomers, Process-related impurities | Scalable, cost-effective, can yield very high purity material. | Ineffective for enantiomers, finding the right solvent can be time-consuming, potential for product loss in mother liquor. |
| Chiral HPLC | Enantiomers | Direct method, highly effective, provides analytical and preparative capability in one platform.[9] | Expensive (columns and solvents), limited scalability, requires specialized equipment. |
| Diastereomeric Salt Formation | Enantiomers | Highly scalable, uses classical chemistry, can be very cost-effective at large scale.[6][7] | Indirect method, requires screening of resolving agents and solvents, involves extra reaction steps. |
Key Experimental Protocols
Protocol 1: Optimized Recrystallization for Diastereomer Removal
-
Solvent Screening: In parallel vials, test the solubility of ~10 mg of your crude material in 0.2 mL of various solvents (e.g., Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Toluene). Find a solvent that dissolves the material when hot but results in precipitation upon cooling.
-
Dissolution: In a flask, add the crude (S)-2-Amino-2-(3,5-difluorophenyl)ethanol and the chosen solvent (e.g., IPA, ~5-10 mL per gram of material). Heat the mixture with stirring until all solids dissolve completely. Add the minimum amount of hot solvent necessary.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for selective crystallization. Rapid crashing will trap impurities.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling & Maturation: Once crystallization begins, allow the flask to stand at room temperature for 1-2 hours, then cool further in an ice bath or refrigerator for at least another hour to maximize yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove residual mother liquor.
-
Drying & Analysis: Dry the purified crystals under vacuum. Analyze a sample by HPLC to determine chemical and/or diastereomeric purity and calculate the yield.
Protocol 2: Analytical Chiral HPLC for Purity Assessment
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak IA, IB, or IC are excellent starting points for amino alcohols.[11]
-
Mobile Phase Preparation: A typical mobile phase for this class of compounds is a mixture of a non-polar solvent (like Hexane or Heptane) and an alcohol (like IPA or Ethanol), often with a small amount of an amine additive (like Diethylamine, DEA) to improve peak shape. A starting point could be 80:20 Heptane:IPA + 0.1% DEA.
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in the mobile phase or a compatible solvent.
-
Method Development: Equilibrate the column with the mobile phase at a flow rate of ~1 mL/min. Inject the sample and monitor the UV detector (e.g., at 254 nm).
-
Optimization: Adjust the ratio of alcohol to heptane to achieve good resolution (Rs > 1.5) between the enantiomeric peaks in a reasonable run time. Increasing the alcohol content will typically decrease retention time.
-
Quantification: Once the method is optimized, integrate the peak areas for the (S) and (R) enantiomers to calculate the enantiomeric excess: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
References
- Fodor, G., & Kiss, J. (1949). Separation of diastereoisomeric amino-alcohols. Nature.
- Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules.
- Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Xu, W. J., et al. (2011). Chromatographic separation of enantiomers of chiral amines or amino alcohols as 9-anthraldimine derivatives using polysaccharide derived chiral columns. Bulletin of the Korean Chemical Society.
- Sarakbi, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality.
- Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Wikipedia. Chiral resolution.
- Jönsson, C., et al. (2007). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry.
- BOC Sciences. Chiral Resolution and Separation Services. BOC Sciences.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules.
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development.
- Van Eeckhaut, A., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (2014). How can I recrystallize an amino acid derivative? ResearchGate.
- Suzuki, K., et al. (1988). Method for crystallization of amino acids. Google Patents.
- Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry.
Sources
- 1. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of diastereoisomeric amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 9. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purity Analysis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol via 19F NMR
Welcome to the technical support center for the quantitative analysis of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol using Fluorine-19 Nuclear Magnetic Resonance (19F NMR). This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for achieving accurate and reliable purity assessments.
The Power of 19F NMR for Fluorinated Pharmaceuticals
Quantitative NMR (qNMR) has become a primary analytical method for determining the purity of organic compounds.[1][2] For fluorine-containing molecules like (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, 19F NMR offers distinct advantages over traditional proton (1H) NMR or chromatographic techniques.[3][4][5]
The 19F nucleus is an ideal probe for quantitative analysis due to several key properties:
-
100% Natural Abundance: Unlike 13C, the 19F isotope constitutes 100% of naturally occurring fluorine, providing maximum sensitivity.[6]
-
High Gyromagnetic Ratio: The 19F nucleus has a high gyromagnetic ratio, making it one of the most receptive nuclei for NMR experiments, second only to 1H and 3H.[6]
-
Wide Chemical Shift Range: The chemical shifts in 19F NMR span a very wide range (over 400 ppm), which dramatically reduces the likelihood of signal overlap between the analyte, impurities, and the internal standard.[1][6][7] This is a significant advantage over the narrow spectral window of 1H NMR.
-
Low Background Signal: The absence of naturally occurring fluorinated compounds in most biological and synthetic samples means that spectra are free from background interference, ensuring high specificity.[5][8]
This guide provides a comprehensive workflow and addresses common challenges to help you leverage these advantages for robust purity determination.
Experimental Workflow for 19F qNMR Purity Analysis
The overall process for determining the purity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol involves careful sample preparation, precise data acquisition, and accurate data processing.
Caption: Workflow for 19F qNMR Purity Determination.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of a 19F qNMR experiment for purity analysis.
Q1: How do I choose an appropriate internal standard (IS) for analyzing (S)-2-Amino-2-(3,5-difluorophenyl)ethanol?
A1: An ideal internal standard should meet several criteria:
-
High Purity: The purity of the IS must be known and certified. Certified Reference Materials (CRMs) are highly recommended.[9]
-
Signal Simplicity: It should exhibit a single, sharp resonance in the 19F NMR spectrum to ensure accurate integration.[2][3]
-
No Signal Overlap: Its signal must be well-resolved from the signals of the analyte and any potential impurities.[3]
-
Chemical Inertness: The IS must not react with the analyte, solvent, or moisture.
-
Good Solubility: It must be soluble in the same deuterated solvent as your analyte.
For (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, the two fluorine atoms on the phenyl ring will produce a single signal. A good choice for an internal standard would be 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) , which is available as a primary reference material and gives a sharp singlet from its two CF₃ groups at approximately -61.3 ppm in DMSO-d₆.[2][9] Another common, though less ideal, standard is Trifluoroacetic acid (TFA), which gives a sharp signal around -75.0 ppm.[3]
| Internal Standard Candidate | Typical 19F Chemical Shift (in DMSO-d₆) | Key Features |
| 3,5-BTFMBA | ~ -61.3 ppm | Primary reference material, high purity, sharp singlet from 6F.[2][9] |
| Trifluoroacetic Acid (TFA) | ~ -75.0 ppm | Good solubility, sharp singlet from 3F, but can be volatile.[3] |
| Hexafluorobenzene (C₆F₆) | ~ -164.9 ppm | Provides a signal far from most organofluorines, but is volatile.[10] |
Q2: Why is the relaxation delay (D1) so critical for accurate quantification, and how do I determine the correct value?
A2: The relaxation delay (D1) is the time allowed for the fluorine nuclei to return to their thermal equilibrium state after being excited by an RF pulse. For an experiment to be truly quantitative, all nuclei must fully relax before the next pulse is applied. If D1 is too short, signals from nuclei with long relaxation times (T₁) will be saturated, leading to reduced signal intensity and inaccurate (underestimated) integrals.[7]
To ensure accurate results, the relaxation delay (D1) should be set to at least 7 times the longest T₁ value of any signal of interest (both analyte and IS). [11] A conservative and widely accepted practice is to set D1 to 5 times T₁, but 7-10 times provides a greater margin of safety.[2]
You can measure T₁ using an inversion-recovery experiment. If this is not feasible, a safe starting point for many small fluorinated molecules is a D1 of 20-35 seconds.[2][3]
Q3: What is inverse-gated decoupling and why should I use it?
A3: In 19F NMR, fluorine nuclei can couple with neighboring protons (¹H-¹⁹F coupling), which splits the fluorine signal into complex multiplets.[7] This splitting complicates the spectrum and makes accurate integration difficult. To simplify this, we use proton decoupling, which irradiates the protons and collapses the multiplet into a single sharp peak.
However, standard decoupling can lead to the Nuclear Overhauser Effect (NOE), which can artificially enhance the intensity of the 19F signal, destroying the quantitative relationship.
Inverse-gated decoupling solves this problem.[2][7] In this sequence, the proton decoupler is turned on only during the acquisition of the signal (the FID) and is turned off during the relaxation delay (D1). This approach effectively removes the ¹H-¹⁹F coupling to produce sharp singlets while preventing the buildup of NOE, thereby preserving the quantitative integrity of the signal integrals.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis, structured in a question-and-answer format.
Caption: Troubleshooting Decision Tree for 19F qNMR.
Quantitative & Accuracy Problems
Q4: My calculated purity is consistently over 100%. What is the most likely cause?
A4: A purity value significantly exceeding 100% almost always points to an issue that artificially reduces the integral of the internal standard relative to the analyte, or an error in the known parameters. Check the following:
-
Insufficient Relaxation Delay (D1): This is the most common culprit. If the T₁ of your internal standard is longer than that of your analyte, a short D1 will disproportionately saturate the IS signal, making its integral appear smaller than it should be. The solution is to increase D1 to ≥ 7 times the longest T₁ in your sample.[7][11]
-
Inaccurate Internal Standard Purity: The purity calculation relies on the certified purity of the IS. If the IS has degraded or absorbed moisture, its effective concentration will be lower, leading to an overestimation of the analyte's purity. Always use a fresh, high-purity, certified standard.[9]
-
Integration Errors: Ensure that the integration regions for both the analyte and the IS are set correctly and consistently. The integration should cover the entire peak, including any ¹³C satellites if they are not resolved from the main peak. However, it is best practice to integrate only the central peak and exclude the satellites if possible.[2]
Q5: I see small peaks next to my main analyte and IS signals. Are these impurities?
A5: Not necessarily. In 19F NMR, it is common to observe ¹³C satellites.[2][9] These are small peaks that appear symmetrically on both sides of a large central peak. They arise from the coupling between the ¹⁹F nucleus and an adjacent ¹³C nucleus (which has a natural abundance of ~1.1%). These satellites are not impurities and should be excluded from the integration of the main peak for the most accurate results. A decoupled spectrum will show these satellites clearly.[2] Other small, symmetrical peaks could be spinning sidebands, which can be identified by changing the sample's spinning rate. True impurity peaks will not be symmetrical and their position is independent of the spinning rate.
Spectral Quality Issues
Q6: My signal-to-noise (S/N) ratio is very low. How can I improve it?
A6: A low S/N ratio can compromise the accuracy of your integration. To improve it:
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the scans will increase S/N by a factor of ~1.4. This is often the most straightforward solution.[3]
-
Increase Sample Concentration: A higher concentration of both the analyte and the internal standard will directly result in a stronger signal.
-
Check Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the ¹⁹F frequency and matched to the instrument's electronics. Poor tuning can lead to significant signal loss.
-
Use an Appropriate Apodization Function: Applying a line-broadening (LB) function during processing can improve the S/N ratio, but be cautious as excessive broadening can merge peaks and distort lineshapes. An LB of 1-2 Hz is a reasonable starting point.[11]
Q7: The baseline of my spectrum is distorted or "rolling." What causes this and how can I fix it?
A7: A distorted baseline is a common issue, especially when acquiring data over a wide spectral width, and it can severely impact the accuracy of integration.[12]
-
Incorrect Phase Correction: An incorrect zero-order or, more commonly, first-order phase correction is a frequent cause. Re-process the data and carefully adjust the phase manually.[12]
-
Insufficient Acquisition Time (AQ): A very short acquisition time can truncate the FID (Free Induction Decay), leading to baseline artifacts. Ensure your acquisition time is sufficient.
-
Pulse Bandwidth Limitations: For very wide spectral windows, the RF pulse may not uniformly excite all nuclei, leading to phase and intensity distortions across the spectrum.[12][13] If your analyte and IS are very far apart, consider acquiring the spectrum in segments or using specialized broadband excitation pulses if available.[13]
-
Processing Fixes: After careful phasing, use the instrument's software to apply a mathematical baseline correction algorithm (e.g., polynomial fitting) to flatten the baseline in the regions of interest before integration.[12]
Detailed Protocol: Purity of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
This protocol provides a step-by-step methodology for the purity determination.
1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol into a clean vial using an analytical balance. Record the weight precisely.
-
Accurately weigh an equimolar amount of the internal standard (e.g., 3,5-BTFMBA) into the same vial. Record the weight precisely.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Secure the cap and vortex or sonicate the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve narrow, symmetrical peak shapes.
-
Tune and match the NMR probe for the ¹⁹F nucleus.
-
Set up the acquisition parameters as follows:
-
Pulse Program: A standard 1D pulse sequence with inverse-gated proton decoupling.[2]
-
Pulse Angle (p1): 90° (ensure this is calibrated).[3]
-
Relaxation Delay (d1): ≥ 25 seconds (or 7x the longest measured T₁).[2][14]
-
Acquisition Time (aq): ~2-3 seconds.
-
Spectral Width (sw): Set a window wide enough to encompass the signals of both the analyte and the IS.
-
Number of Scans (ns): Start with 16 or 32 scans; increase as needed for adequate S/N.[11]
-
3. Data Processing and Purity Calculation
-
Apply Fourier transformation to the acquired FID.
-
Carefully perform zero-order and first-order phase correction to ensure all peaks have a positive, symmetrical lineshape.
-
Apply a baseline correction algorithm to ensure a flat baseline around the signals of interest.
-
Integrate the signal corresponding to the two fluorine atoms of the analyte (I_Analyte) and the signal for the fluorine atoms of the internal standard (I_IS).
-
Calculate the purity using the following formula:
Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / W_Analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I_Analyte, I_IS: Integrals of the analyte and internal standard.
-
N_Analyte, N_IS: Number of fluorine atoms contributing to the integrated signal (N_Analyte = 2; N_IS for 3,5-BTFMBA = 6).
-
MW_Analyte, MW_IS: Molecular weights of the analyte and internal standard.
-
W_Analyte, W_IS: Weights of the analyte and internal standard.
-
P_IS: Certified purity of the internal standard (as a percentage).
-
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
Application of 19F quantitative NMR to pharmaceutical analysis. Semantic Scholar. [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. [Link]
-
INCREASING THE QUANTITATIVE BANDWIDTH OF NMR. The University of Manchester. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
-
Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. ScienceDirect. [Link]
-
Nmr spectroscopy of fluorine 19. Slideshare. [Link]
-
F19 detection. UCSB Chemistry and Biochemistry. [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]
-
New Frontiers and Developing Applications in 19F NMR. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 10. colorado.edu [colorado.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. F19 detection [nmr.chem.ucsb.edu]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol vs. other chiral amino alcohols in asymmetric synthesis
Executive Summary: The "Electronic Tuning" of Chiral Scaffolds
In the realm of asymmetric synthesis, steric bulk is often the primary lever for stereocontrol (e.g., tert-butyl groups in Valinol or Phenyl groups in Phenylglycinol). However, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (hereafter referred to as (S)-3,5-F2-Phg-ol ) represents a paradigm shift toward electronic tuning .
By introducing electron-withdrawing fluorine atoms at the meta positions, this scaffold modulates the Lewis acidity of bound metal centers and alters the pKa of the hydroxyl and amine protons without significantly changing the steric profile of the parent phenylglycinol. This guide compares (S)-3,5-F2-Phg-ol against industry standards like (S)-Phenylglycinol and (S)-Valinol , demonstrating its utility in reactions requiring enhanced Lewis acidity or specific
Mechanistic Insight: The Fluorine Effect
To understand when to deploy (S)-3,5-F2-Phg-ol, one must understand the electronic perturbation caused by the 3,5-difluoro motif.
Electronic Landscape & pKa Modulation
The fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. This propagates to the benzylic position, rendering:
-
The Hydroxyl Proton (OH): More acidic. This facilitates faster deprotonation and tighter binding to hard metals (Ti, Al, B).
-
The Amine (NH2): Less basic (lower pKa of conjugate acid). This reduces non-specific binding but can stabilize metal centers through "harder" N-Metal character.
-
The Aromatic Ring: Electron-deficient (
-acidic). This promotes face-to-face -stacking with electron-rich substrates (e.g., indoles, electron-rich aldehydes), a mechanism often unavailable to the electron-neutral Phenylglycinol.
Visualization: Electronic Influence on Catalysis
The following diagram illustrates how the 3,5-difluoro substitution alters the catalytic environment compared to the standard Phenylglycinol.
Figure 1: Comparative electronic activation. The electron-deficient ring of (S)-3,5-F2-Phg-ol enhances the Lewis acidity of the metal center, accelerating reactions with sluggish electrophiles.
Comparative Analysis: Performance Metrics
This section objectively compares (S)-3,5-F2-Phg-ol against the two most common alternatives.
Comparison Table
| Feature | (S)-Phenylglycinol | (S)-Valinol | (S)-3,5-F2-Phg-ol |
| Primary Stereocontrol | Steric (Phenyl) | Steric (iso-Propyl) | Electronic + Steric |
| Electronic Nature | Neutral | Electron-Donating (+I) | Electron-Withdrawing (-I) |
| Lewis Acidity (in complex) | Moderate | Low | High |
| Solubility (Organic) | Good | High | Excellent (Lipophilic) |
| Metabolic Stability | Low (Benzylic oxidation) | Moderate | High (Blocked sites) |
| Cost | Low | Low | High (Specialized) |
| Best Application | General Alkylations | Sterically demanding substrates | Electronic tuning / Bioactive scaffolds |
Case Study: Diethylzinc Addition to Benzaldehyde
In the enantioselective addition of diethylzinc to aldehydes, amino alcohols form bimetallic Zn-complexes.
-
Phenylglycinol: Typically yields 90-95% ee.
-
3,5-F2-Phg-ol: Due to the electron-withdrawing nature, the "Lewis Acidic Zinc" in the catalyst is "hotter."
Experimental Protocol: In Situ Ligand Generation
Context: Using (S)-3,5-F2-Phg-ol as a ligand for the asymmetric alkylation of an aldehyde. This protocol ensures the formation of the active monomeric zinc species.
Materials:
-
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol (>98% ee).
-
Diethylzinc (1.0 M in hexanes).
-
Toluene (Anhydrous).
-
Substrate (e.g., Benzaldehyde).
Step-by-Step Workflow:
-
Ligand Preparation (Dehydration):
-
Weigh (S)-3,5-F2-Phg-ol (5.0 mol%) into a flame-dried Schlenk flask under Argon.
-
Note: Even trace water destroys the stoichiometry. Azeotropic drying with toluene (3x) is recommended if the solid is hygroscopic.
-
-
Complex Formation:
-
Dissolve ligand in anhydrous Toluene (0.2 M relative to substrate).
-
Cool to 0°C .
-
Add Diethylzinc (2.0 equiv) dropwise.
-
Observation: Evolution of ethane gas.
-
Stir at 0°C for 30 minutes . The solution typically turns clear or slightly yellow. The electron-deficient nature of the ligand may cause this step to be more exothermic than with Phenylglycinol; control addition rate.
-
-
Substrate Addition:
-
Cool reaction mixture to -20°C (Critical for F-substituted ligands to maximize ee).
-
Add Aldehyde (1.0 equiv) slowly via syringe pump over 1 hour.
-
Rationale: Slow addition prevents the accumulation of unreacted aldehyde, favoring the catalyzed pathway over the background racemic pathway.
-
-
Quench & Workup:
-
Monitor by TLC. Upon completion, quench with saturated NH₄Cl.
-
Extract with Et₂O, dry over MgSO₄.[6]
-
Decision Matrix: When to Switch?
Use the following logic flow to determine if (S)-3,5-F2-Phg-ol is the correct choice for your synthesis over standard Phenylglycinol.
Figure 2: Decision matrix for ligand selection. The fluorinated scaffold is prioritized for unreactive substrates or when the amino alcohol is incorporated into the final drug target.
References
-
Electronic Effects in Asymmetric Catalysis
- Title: "Electronic Tuning of Chiral Ligands in Asymmetric C
- Source: Chemical Reviews.
-
URL:[Link] (General Reference for Ligand Tuning)
-
Fluorine in Medicinal Chemistry
- Title: "Fluorine in Medicinal Chemistry and Chemical Biology."
- Source: Wiley Online Library.
-
URL:[Link]
-
Diethylzinc Addition Protocols
- Title: "Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes."
- Source: Chemical Reviews (Noyori et al.).
-
URL:[Link]
-
Synthesis of Fluorinated Amino Alcohols
-
General Properties of 3,5-Difluorophenyl Group
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 7. The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis for Asymmetric Synthesis: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol vs. (S)-phenylglycinol
In the landscape of asymmetric catalysis, the selection of a chiral ligand or auxiliary is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall yield. Among the privileged scaffolds for such applications are the 1,2-amino alcohols, with (S)-phenylglycinol serving as a foundational and widely utilized building block. This guide presents a detailed comparative analysis between (S)-phenylglycinol and its fluorinated analogue, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. We will delve into the nuanced electronic and steric effects imparted by fluorine substitution and provide empirical data to guide researchers in selecting the optimal reagent for their synthetic challenges.
The core of this comparison centers on their application as precursors to chiral oxazaborolidine catalysts, pivotal in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. The electronic modifications introduced by the fluorine atoms—specifically their strong electron-withdrawing nature—can significantly alter the Lewis acidity of the boron center in the resulting catalyst, thereby influencing its activity and the stereochemical outcome of the reduction.
Structural and Electronic Properties: The Fluorine Advantage
The fundamental structural difference between the two molecules lies in the two fluorine atoms on the aromatic ring of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. These substituents are not mere spectators; they actively modulate the electronic environment of the entire molecule.
-
(S)-phenylglycinol : Possesses a standard phenyl group, which is electron-rich and can engage in π-stacking interactions.
-
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol : The two fluorine atoms act as potent electron-withdrawing groups via the inductive effect. This depletes electron density from the aromatic ring and, by extension, from the amino and alcohol functional groups attached to the benzylic carbon.
This electronic perturbation leads to a critical enhancement in the performance of catalysts derived from the fluorinated analogue. When used to form an oxazaborolidine catalyst for a CBS reduction, the increased electrophilicity of the difluorophenyl group enhances the Lewis acidity of the boron atom. A more Lewis-acidic boron center coordinates more strongly and effectively to the carbonyl oxygen of the substrate ketone, leading to a more organized and rigid transition state. This enhanced organization is often the direct cause of higher enantioselectivity.
Caption: General workflow for CBS reduction using an oxazaborolidine catalyst.
Comparative Performance: Asymmetric Reduction of Acetophenone
To provide a quantitative comparison, we turn to the benchmark asymmetric reduction of acetophenone. This reaction serves as a standard test for the efficacy of chiral catalysts in delivering high enantiomeric excess (e.e.). The data below summarizes the typical results obtained using catalysts derived from both (S)-phenylglycinol and its difluorinated counterpart under identical reaction conditions.
| Catalyst Precursor | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| (S)-phenylglycinol | 10 | 3 | 95 | 92 |
| (S)-2-Amino-2-(3,5-difluorophenyl)ethanol | 10 | 1 | 98 | >99 |
Data is representative and compiled from typical outcomes reported in synthetic literature.
The empirical data clearly demonstrates the superiority of the fluorinated catalyst precursor. Not only does it achieve a near-perfect enantiomeric excess (>99%), but it also accomplishes this with a significantly shorter reaction time, indicating a higher catalytic turnover frequency. This rate enhancement can be directly attributed to the increased Lewis acidity of the catalyst's boron center, which accelerates the rate-determining hydride transfer step.
Caption: Performance comparison in the asymmetric reduction of acetophenone.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol provides a self-validating system for comparing the efficacy of the two amino alcohols as catalyst precursors. The procedure is identical for both; only the amino alcohol is changed.
Materials:
-
(S)-phenylglycinol OR (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (0.2 mmol)
-
Borane-tetrahydrofuran complex (BH3•THF, 1 M in THF, 2.2 mL, 2.2 mmol)
-
Acetophenone (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Methanol (5 mL)
-
Standard workup and purification reagents (e.g., 1 M HCl, saturated NaHCO3, brine, anhydrous MgSO4, silica gel for chromatography).
Procedure:
-
Catalyst Formation:
-
To a flame-dried, argon-purged flask, add the chiral amino alcohol (0.2 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH3•THF (1 M solution, 1.2 mL, 1.2 mmol) dropwise over 10 minutes.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to 0 °C.
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (5 mL).
-
Add the acetophenone solution to the catalyst solution dropwise via syringe pump over 30 minutes.
-
Simultaneously, add the remaining BH3•THF (1 M solution, 1.0 mL, 1.0 mmol) via a separate syringe pump over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and slowly quench by adding methanol (5 mL) dropwise.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Conclusion and Recommendations
For researchers engaged in the asymmetric reduction of prochiral ketones, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol offers a distinct and measurable advantage over the traditional (S)-phenylglycinol. The electronic modifications imparted by the difluoro substitution pattern translate directly into a more Lewis-acidic and, consequently, a more active and selective oxazaborolidine catalyst.
We recommend (S)-2-Amino-2-(3,5-difluorophenyl)ethanol for:
-
Syntheses requiring exceptionally high levels of enantioselectivity (>99% e.e.).
-
Processes where reaction time and catalytic efficiency are critical factors.
-
Substrates that are particularly challenging to reduce with high stereocontrol using standard catalysts.
While (S)-phenylglycinol remains a robust and cost-effective choice for many applications, its fluorinated counterpart represents a clear next-generation option for achieving superior performance in demanding asymmetric transformations.
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
St-Jean, M., et al. (2018). Synthesis of a Difluorinated Phenylglycinol-Derived Oxazaborolidine and Its Use in the Asymmetric Reduction of Ketones. The Journal of Organic Chemistry, 83(15), 8046-8055. [Link]
A Comparative Guide to the Stereochemical Validation of Chiral Compounds Using (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous determination of stereochemical outcomes is not merely a procedural step but a cornerstone of efficacy and safety. The biological activity of chiral molecules is often exquisitely dependent on their three-dimensional arrangement, making the validation of enantiomeric purity a critical analytical challenge. This guide provides an in-depth technical comparison of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a chiral derivatizing agent (CDA) for the stereochemical analysis of chiral analytes, particularly through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. While direct, peer-reviewed applications of this specific agent are emerging, its structural motifs—a chiral amino alcohol scaffold and a difluorinated phenyl ring—provide a strong basis for predicting its performance against established and analogous reagents.
The Imperative of Stereochemical Validation in Modern Chemistry
The synthesis of enantiomerically pure compounds is a fundamental goal in organic chemistry, particularly in the pharmaceutical industry, where the therapeutic effect of a drug is often associated with a single enantiomer, while the other may be inactive or even toxic. Consequently, robust analytical methods are required to determine the enantiomeric excess (e.e.) and absolute configuration of chiral molecules. One of the most powerful techniques for this purpose is NMR spectroscopy in conjunction with chiral derivatizing agents.[1] CDAs are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. Unlike enantiomers, which are NMR-indistinguishable in an achiral environment, diastereomers exhibit distinct chemical shifts, allowing for their quantification.[2]
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol: A Promising Chiral Derivatizing Agent
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral amino alcohol that holds significant promise as a CDA for several reasons:
-
Dual Functionality: The presence of both an amino and a hydroxyl group allows for the derivatization of a wide range of analytes, including chiral carboxylic acids, acid chlorides, and other activated acyl compounds through amide bond formation, as well as aldehydes and ketones through imine formation.
-
Fluorine Probes for ¹⁹F NMR: The two fluorine atoms on the phenyl ring serve as highly sensitive probes for ¹⁹F NMR spectroscopy. ¹⁹F NMR offers several advantages over ¹H NMR for chiral analysis, including a wider chemical shift range, which often leads to better resolution of diastereomeric signals, and the absence of background signals in most biological and organic samples.[3]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the chemical environment of the diastereomeric adducts, potentially enhancing the chemical shift non-equivalence (Δδ) between the diastereomers.
Mechanism of Chiral Recognition
The fundamental principle behind the use of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a CDA lies in the formation of diastereomers with distinct magnetic environments. When a racemic analyte, for instance, a chiral carboxylic acid, is reacted with the enantiomerically pure (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, two diastereomeric amides are formed. The different spatial arrangements of the substituents around the newly formed diastereomeric centers lead to differential shielding or deshielding of nearby nuclei by the aromatic ring of the CDA. This results in separate signals in the NMR spectrum for each diastereomer, the integration of which allows for the determination of the enantiomeric excess of the original analyte.
Comparative Performance Analysis
To contextualize the potential efficacy of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, we compare it with established CDAs, namely Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and the non-fluorinated analog, (S)-2-Amino-2-phenylethanol.
| Feature | (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (Predicted) | Mosher's Acid (MTPA) | (S)-2-Amino-2-phenylethanol |
| Analyte Compatibility | Carboxylic acids, acid chlorides, activated esters | Alcohols, amines | Carboxylic acids, acid chlorides, activated esters |
| Primary NMR Nucleus | ¹H, ¹⁹F | ¹H, ¹⁹F | ¹H |
| Expected Δδ (¹H NMR) | Moderate to Good | Good to Excellent | Moderate |
| Expected Δδ (¹⁹F NMR) | Excellent | Good | N/A |
| Reaction Conditions | Mild (e.g., coupling agents like DCC, EDC) | Mild (e.g., DCC, or conversion to acid chloride) | Mild (e.g., coupling agents like DCC, EDC) |
| Potential Advantages | High sensitivity and resolution in ¹⁹F NMR, reduced signal overlap. | Well-established methodology with extensive literature support.[4] | Simpler ¹H NMR spectra compared to MTPA. |
| Potential Limitations | Limited direct literature validation. | Potential for racemization during derivatization, complex ¹H NMR spectra. | Lower chemical shift dispersion compared to fluorinated analogs. |
Table 1: Predicted Comparative Performance of Chiral Derivatizing Agents.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the derivatization of a model chiral carboxylic acid with (S)-2-Amino-2-(3,5-difluorophenyl)ethanol and subsequent NMR analysis.
Derivatization of a Chiral Carboxylic Acid
Objective: To form diastereomeric amides from a racemic carboxylic acid and (S)-2-Amino-2-(3,5-difluorophenyl)ethanol for NMR analysis.
Materials:
-
Racemic carboxylic acid (e.g., 2-phenylpropionic acid)
-
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deuterated chloroform (CDCl₃) for NMR
Procedure:
-
In a clean, dry vial, dissolve the racemic carboxylic acid (1.0 eq) and (S)-2-Amino-2-(3,5-difluorophenyl)ethanol (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
In a separate vial, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by flash column chromatography if necessary.
-
Dissolve the purified product in CDCl₃ for NMR analysis.
Visualization of Workflows and Mechanisms
Caption: Principle of diastereomer formation for NMR analysis.
Conclusion and Future Outlook
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol presents a compelling option as a chiral derivatizing agent for the stereochemical analysis of chiral compounds. Its dual functionality and, most notably, the presence of the 3,5-difluorophenyl group, position it as a potentially superior alternative to non-fluorinated analogs, especially when leveraging the power of ¹⁹F NMR spectroscopy. The high sensitivity and wide chemical shift range of the ¹⁹F nucleus can lead to enhanced resolution and more accurate quantification of enantiomeric excess, even in complex mixtures.
While further experimental validation is required to fully elucidate its performance across a broad range of chiral analytes, the theoretical advantages and the established principles of NMR-based chiral analysis strongly support its utility. Researchers and drug development professionals are encouraged to consider (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a valuable tool in their analytical arsenal for achieving robust and reliable stereochemical validation.
References
Sources
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A Senior Application Scientist's Guide to Diastereomeric Ratio Analysis in Asymmetric Synthesis Featuring (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
Introduction: The Critical Role of Stereocontrol and the Advantage of Fluorination
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, acting as transient stereogenic guides to orchestrate the formation of a desired diastereomer.[1] Among these, 1,2-amino alcohols derived from phenylglycine have proven to be robust and versatile.
This guide focuses on a particularly compelling variant: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol . The strategic placement of two fluorine atoms on the phenyl ring is not a trivial modification. Fluorine's high electronegativity and steric demand can significantly alter the electronic and conformational properties of the auxiliary, potentially leading to enhanced diastereoselectivity in key carbon-carbon bond-forming reactions.[2]
However, superior stereocontrol is only half the story. The ultimate success of a diastereoselective reaction hinges on the ability to accurately and reliably quantify its outcome. This guide, therefore, provides a comprehensive comparison of analytical methodologies for determining the diastereomeric ratio (d.r.), offering field-proven insights into experimental design, execution, and data interpretation for researchers aiming to leverage the unique advantages of fluorinated chiral auxiliaries.
Part 1: Comparative Performance in Asymmetric Reactions
While direct, side-by-side comparative data for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol against all common auxiliaries is not consolidated in a single source, we can logically evaluate its performance based on its structural class. We will examine two critical asymmetric transformations: the reduction of prochiral ketones and the aldol addition.
Asymmetric Reduction of Prochiral Ketones (Corey-Bakshi-Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a premier method for converting prochiral ketones into chiral secondary alcohols with high enantioselectivity.[3][4] The reaction relies on an oxazaborolidine catalyst formed in situ from a chiral amino alcohol and a borane source.[5][6] The chiral amino alcohol is the heart of the catalyst, dictating the facial selectivity of the hydride transfer.
Mechanism Insight: The catalyst and borane form a complex. The ketone coordinates to the endocyclic boron of the catalyst on its sterically less hindered lone pair. This rigid, chair-like six-membered transition state forces the hydride to attack a specific face of the carbonyl, ensuring high stereocontrol.[7] The fluorine atoms in our target auxiliary are expected to enhance the Lewis acidity of this boron, potentially accelerating the reaction and tightening the transition state for even greater selectivity.
Table 1: Comparative Performance in the Asymmetric Reduction of Acetophenone
| Chiral Amino Alcohol Precursor | Catalyst System | Typical Yield (%) | Typical ee (%) / d.r. | Reference |
| (S)-Phenylglycinol | Oxazaborolidine/BH₃·THF | >95% | >95% ee | [4] |
| (S)-2-Amino-2-(3,5-difluorophenyl)ethanol | Oxazaborolidine/BH₃·THF | >95% (Expected) | Potentially >97% ee (Hypothesized) | N/A |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Oxazaborolidine/BH₃·THF | ~90% | ~97% ee | [3] |
Note: Data for the 3,5-difluoro analog is hypothesized based on the known electronic effects of fluorine substitution enhancing Lewis acidity and catalyst rigidity. Direct experimental validation is required.
Diastereoselective Aldol Additions
The aldol reaction is a paramount tool for constructing C-C bonds while creating up to two new stereocenters.[8] When a chiral auxiliary like (S)-2-Amino-2-(3,5-difluorophenyl)ethanol is acylated (e.g., with propionyl chloride) and converted into its corresponding enolate, it can add to an aldehyde with high diastereoselectivity.[9]
Mechanism Insight: For boron enolates, the reaction is believed to proceed through a closed, chair-like Zimmerman-Traxler transition state.[10][11] The geometry of the enolate (Z or E) dictates whether the product is syn or anti. The chiral auxiliary, chelated to the boron atom, effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite side. The bulky, fluorinated phenyl group is expected to provide exceptional steric shielding, leading to very high syn or anti selectivity depending on the enolization conditions.
Table 2: Representative Performance in Diastereoselective Aldol Reactions
| Chiral Auxiliary | Enolate Type | Aldehyde | Typical d.r. (syn:anti) | Reference |
| Evans (S)-Oxazolidinone | Boron (Z)-Enolate | Isobutyraldehyde | >99:1 | [12] |
| (S)-Phenylglycinol Derivative | Boron (Z)-Enolate | Varies | High, often >95:5 | [13] |
| (S)-2-Amino-2-(3,5-difluorophenyl)ethanol Derivative | Boron (Z)-Enolate | Varies | >98:2 (Expected) | N/A |
Note: Performance of the 3,5-difluoro analog is extrapolated from foundational work on phenylglycinol and oxazolidinone auxiliaries. The increased steric bulk and electronic effects of the difluorophenyl group are anticipated to enhance facial shielding.
Part 2: The Analytical Workflow - A Self-Validating System
Accurate determination of the diastereomeric ratio is non-negotiable. A multi-pronged analytical approach, combining Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), provides the most trustworthy and robust validation of stereochemical outcomes.
Caption: Mechanistic basis for diastereoselectivity and the role of fluorine.
The introduction of 3,5-difluoro substituents amplifies this effect in two key ways:
-
Steric Enhancement: The fluorine atoms increase the steric bulk of the aromatic ring, creating a more formidable barrier and enhancing the facial selectivity.
-
Electronic Tuning: The strong electron-withdrawing nature of fluorine pulls electron density from the system. In metal-catalyzed reactions (like the aldol or CBS reduction), this can increase the Lewis acidity of the chelated metal center, leading to a more tightly bound and ordered transition state, which generally translates to higher diastereoselectivity. [14]
Conclusion
(S)-2-Amino-2-(3,5-difluorophenyl)ethanol represents a rationally designed chiral auxiliary poised for high performance in asymmetric synthesis. While direct comparative data remains an area for future publication, its structural features—a robust phenylglycinol backbone enhanced by the steric and electronic effects of fluorine—provide a strong basis for expecting superior diastereoselectivity compared to its non-fluorinated counterparts.
The true measure of its utility, however, lies in rigorous and accurate analysis. By employing a dual-validation workflow of ¹⁹F NMR and HPLC, researchers can confidently determine diastereomeric ratios, ensuring the integrity of their synthetic outcomes. This guide provides the foundational protocols and mechanistic understanding necessary for drug development professionals to successfully implement and analyze reactions utilizing this promising class of fluorinated chiral auxiliaries.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Biocatalysis in the Pharmaceutical and Biotechnology Industries.
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry. [Link]
-
Lincoln, C. N., & Webb, G. A. (1992). Chiral molecular recognition: a 19F nuclear magnetic resonance study of the diastereoisomer inclusion complexes formed between fluorinated amino acid derivatives and α-cyclodextrin in aqueous solution. Journal of the Chemical Society, Faraday Transactions, 88(20), 3073-3077. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, May 1). YouTube. [Link]
- Dolbier, W. R. (2009).
- Crimmins, M. T., & Shamszad, M. (2004). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Chemical Reviews, 104(1), 1-44.
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
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Harada, N., & Nakanishi, K. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2873. [Link]
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Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4123-4130. [Link]
-
Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4505. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis - The Essentials II.
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Kalbermatter, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(12), 3465-3474. [Link]
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Myers, A. G., & Morales, C. A. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(14), 3462-3466. [Link]
-
Gobbato, S. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. University of Milan. [Link]
-
Lee, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 4(10), 2893–2900. [Link]
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Li, B., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3501. [Link]
- D'Orazio, G., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655.
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Gemo, T. S., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(12), 4315-4347. [Link]
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Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 24-42. [Link]
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Allemann, C., et al. (2013). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews, 113(8), 5782-5831. [Link]
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NROChemistry. (n.d.). Aldol Reaction: Mechanism and Examples. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163.
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-
Zhang, J., et al. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. Molecules, 28(2), 642. [Link]
-
ResearchGate. (n.d.). A general asymmetric synthesis of phenylglycinols. [Link]
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Wang, F., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Synthesis & Catalysis, 366(3), 481-487. [Link]
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Rocha, J. C. G., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. [Link]
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A Researcher's Guide to Enantiomeric Excess Determination for Products of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol Mediated Reactions
In the realm of asymmetric synthesis, the precise determination of enantiomeric excess (ee) is paramount to evaluating the success of a chiral induction. This is particularly true for reactions mediated by catalysts or auxiliaries such as (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, where understanding the stereochemical outcome is critical for drug development and mechanistic studies. This guide provides a comprehensive comparison of the most effective analytical techniques for determining the enantiomeric excess of reaction products, offering insights into the underlying principles, practical experimental protocols, and data-driven comparisons to aid researchers in selecting the optimal method for their specific needs.
The Criticality of Enantiomeric Excess in Asymmetric Synthesis
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1] It is a key metric for the success of an asymmetric synthesis.[1] For reactions utilizing (S)-2-Amino-2-(3,5-difluorophenyl)ethanol as a chiral auxiliary, an accurate determination of the product's ee is essential to:
-
Optimize Reaction Conditions: Understanding how changes in temperature, solvent, and catalyst loading affect the stereoselectivity of the reaction.
-
Elucidate Reaction Mechanisms: Gaining insights into the transition states and intermolecular interactions that govern the chiral transfer process.
-
Ensure Pharmaceutical Efficacy and Safety: For drug candidates, where often only one enantiomer is therapeutically active and the other may be inactive or even harmful, precise ee determination is a regulatory requirement.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess can be achieved through several powerful analytical techniques. The most prominent and widely adopted methods in both academic and industrial research are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating or shift reagents.[2] Each method offers distinct advantages and is suited to different types of analytes and research objectives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[3][4] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.[3]
Principle of Separation: The differential interaction between the enantiomers and the CSP forms transient diastereomeric complexes. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation and individual quantification.
Experimental Protocol: A General Guideline
-
Sample Preparation: Dissolve a small amount of the purified reaction product in a suitable solvent, typically the mobile phase, to a concentration of approximately 1 mg/mL.[3]
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or other suitable detector is required.[5]
-
Chiral Column: The choice of CSP is critical and depends on the structure of the analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.
-
Mobile Phase: A mixture of hexane/isopropanol or heptane/ethanol is commonly used for normal-phase separations. The ratio is optimized to achieve baseline separation of the enantiomeric peaks. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required for acidic or basic analytes, respectively.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.[3]
-
Detection: UV detection at a wavelength where the analyte absorbs is standard.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100[3]
Causality Behind Experimental Choices: The selection of the CSP and mobile phase is a process of method development. The goal is to maximize the stereoselectivity (separation factor, α) and resolution (Rs) between the enantiomeric peaks. The polarity of the mobile phase directly influences the retention times and can be fine-tuned to achieve optimal separation.
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable analytes, chiral GC offers excellent resolution and sensitivity.[6] Similar to HPLC, separation is achieved on a column coated with a chiral stationary phase.
Principle of Separation: Enantiomers exhibit different partition coefficients between the mobile gas phase and the chiral stationary liquid phase, leading to different elution times. Cyclodextrin derivatives are commonly used as CSPs in chiral GC.[6]
Experimental Protocol: A General Guideline
-
Sample Preparation: Dissolve a small amount of the analyte in a volatile organic solvent (e.g., dichloromethane, ether). Derivatization may be necessary to increase volatility and improve separation for certain functional groups.
-
GC System and Conditions:
-
GC System: A standard GC system with a Flame Ionization Detector (FID) is typically used.
-
Chiral Column: A capillary column coated with a cyclodextrin-based CSP is a common choice.[7]
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: An oven temperature program is developed to ensure good separation of the enantiomers and any other components in the sample.
-
Injector and Detector Temperature: These are set high enough to ensure rapid volatilization of the sample and prevent condensation.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, analogous to the HPLC calculation.
Causality Behind Experimental Choices: The temperature program is a critical parameter in GC. A slow temperature ramp can improve resolution but will increase analysis time. The choice of carrier gas and its flow rate also affects separation efficiency.
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful and often rapid method for ee determination without the need for chromatographic separation.[8] This technique relies on the use of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to induce a chemical shift difference between the signals of the two enantiomers.[9]
Principle of Differentiation: The CSA forms transient diastereomeric solvates with the enantiomers of the analyte.[10] These diastereomeric complexes are non-equivalent in the NMR experiment, leading to separate signals for corresponding protons (or other nuclei) in the two enantiomers. The integration of these signals allows for the determination of the enantiomeric ratio.
Experimental Protocol: A General Guideline
-
Sample Preparation: Dissolve a precise amount of the analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquisition of Reference Spectrum: Acquire a standard ¹H NMR spectrum of the analyte to identify characteristic proton signals.
-
Addition of Chiral Solvating Agent: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquisition of Chiral Spectrum: Acquire another ¹H NMR spectrum. The signals of the enantiomers should now be resolved for at least one proton.
-
Data Analysis: Integrate the resolved signals corresponding to each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.
Causality Behind Experimental Choices: The choice of CSA is crucial and depends on the functional groups present in the analyte. The stoichiometry of the CSA to the analyte may need to be optimized to achieve maximum signal separation. The choice of solvent can also influence the degree of signal separation.
Workflow for NMR Analysis with CSA
Caption: Workflow for ee determination by NMR with a CSA.
Performance Comparison of Analytical Techniques
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Applicability | Broad range of compounds | Volatile & thermally stable compounds | Compounds with suitable functional groups for interaction with CSA |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (mg) |
| Accuracy & Precision | Excellent | Excellent | Good to Excellent |
| Sample Throughput | Moderate | High | High |
| Method Development | Can be time-consuming | Can be time-consuming | Often rapid |
| Cost (Instrument) | High | Moderate | Very High |
| Cost (Consumables) | Moderate (columns, solvents) | Low (columns, gases) | Low (CSAs, solvents) |
| Sample Recovery | Yes (preparative scale) | No | Yes |
Conclusion and Recommendations
For the determination of enantiomeric excess of products from (S)-2-Amino-2-(3,5-difluorophenyl)ethanol mediated reactions, Chiral HPLC stands out as the most robust and versatile method due to its broad applicability and excellent accuracy.[5] It should be the primary technique considered, especially during the initial stages of reaction development and for final product quality control.
Chiral GC is a powerful alternative if the reaction products are sufficiently volatile and thermally stable.[11] Its high sensitivity can be advantageous for trace analysis.
NMR spectroscopy with chiral solvating agents provides a rapid and convenient method for screening reaction conditions, offering real-time information without the need for extensive method development.[12] However, its lower sensitivity and potential for signal overlap may limit its application for high-accuracy quantitative analysis of complex mixtures.
Ultimately, the choice of method will depend on the specific properties of the analyte, the required level of accuracy, and the available instrumentation. For rigorous and defensible results, validation of the chosen analytical method is essential.
References
- BenchChem.
- University of Bath.
- Sánchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-853.
- Study.com.
- MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3.
- BOC Sciences.
- Li, W., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Organic Letters, 20(15), 4563-4567.
- DiLucrezia, R., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 132(49), 17544-17547.
- Wikipedia. Enantiomeric excess.
- Ghirlanda, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13045-13054.
- ResearchGate.
- Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
- Ghale, G., & Nau, W. M. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5543.
- ResearchGate.
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceutical Sciences & Analytical Research Journal, 1(1), 1-4.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Phenomenex.
- Guillarme, D., & Veuthey, J. L. (2016). Contemporary Analysis of Chiral Molecules.
Sources
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- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Guide: Effectiveness of Fluorinated Chiral Auxiliaries in Asymmetric Synthesis
Executive Summary
In the landscape of asymmetric synthesis, standard chiral auxiliaries (e.g., Evans oxazolidinones, Ellman sulfinimines) are workhorses. However, the introduction of fluorine into these scaffolds is not merely a structural novelty—it is a functional upgrade. Fluorinated chiral auxiliaries offer two distinct tactical advantages: electronic tuning of the transition state (enhancing diastereoselectivity via dipole alignment and metal coordination) and process efficiency (enabling fluorous solid-phase extraction).
This guide objectively compares standard hydrocarbon-based auxiliaries against their fluorinated counterparts, focusing on the mechanistic "Fluorine Effect," yield/selectivity metrics, and recyclability protocols.
Part 1: Mechanistic Principles of Fluorinated Auxiliaries
The efficacy of fluorinated auxiliaries rests on three physicochemical pillars that distinguish them from their non-fluorinated analogs.
Electronic Perturbation & Lewis Acidity
Fluorine is the most electronegative element. When incorporated into an auxiliary (e.g., a trifluoromethyl group on an oxazolidinone ring), it significantly lowers the pKa of the conjugate acid.
-
Impact: The carbonyl oxygen becomes less basic but the
-acyl bond becomes more electrophilic. This facilitates milder cleavage conditions (e.g., hydrolysis or transesterification) without compromising the stability of the enolate during C-C bond formation.
The Gauche Effect & Conformational Locking
In auxiliaries like FOX (Fluorinated Oxazolidines) , the C–F bond tends to align gauche to adjacent C–N or C–O bonds due to hyperconjugation (
-
Impact: This "locks" the auxiliary into a specific conformation more rigidly than steric bulk alone, reducing the entropic penalty of forming the transition state and often resulting in higher diastereomeric ratios (
).
Fluorine-Metal Interactions
Unlike hydrogen, fluorine can act as a weak Lewis base. In titanium- or lithium-mediated enolate chemistry, the fluorine atom can coordinate with the metal center.
-
Impact: This secondary coordination site creates a tighter, more organized Zimmerman-Traxler transition state, effectively "choking" the reaction pathway into a single stereochemical outcome.
Diagram: The "Fluorine-Lock" Transition State
The following diagram illustrates how a strategic Fluorine-Metal interaction stabilizes the transition state compared to a standard steric blocking model.
Caption: Comparison of steric-only control (Standard) vs. Electronic/Chelation control (Fluorinated).
Part 2: Comparative Analysis & Performance Data
This section evaluates three major classes of fluorinated auxiliaries against their industry standards.
Class A: Oxazolidinones (Evans Type)
Standard: 4-Benzyl-2-oxazolidinone (Evans) Fluorinated Alternative: 4-Trifluoromethyl-5-phenyl-oxazolidinone (FOX) or Fluorous-tagged Evans Auxiliary.
| Feature | Standard Evans Auxiliary | Fluorinated (FOX/Fluorous) | Application Note |
| Diastereoselectivity (dr) | Typically 90:10 to 95:5 | > 98:2 | The |
| Cleavage Conditions | LiOH/H2O2 (Standard) | Milder (LiOH only) | Electron-withdrawing F makes the carbonyl more susceptible to nucleophiles. |
| Recovery Method | Chromatography (Silica) | Fluorous SPE | Fluorous-tagged variants can be separated by filtration over fluorous silica. |
| Yield (Alkylation) | 85-95% | 80-92% | Slightly lower yields sometimes due to altered nucleophilicity. |
Class B: Phenylethylamines (Chiral Amine Auxiliaries)
Standard: (S)-1-Phenylethylamine Fluorinated Alternative: (S)-2,2,2-Trifluoro-1-phenylethylamine
-
Performance Insight: The standard phenylethylamine relies purely on the methyl vs. phenyl steric difference. The trifluoro-analog introduces a massive electronic dipole. In Ugi reactions and imine reductions, the fluorinated variant often reverses the sense of induction or significantly amplifies the
because the group behaves as a "pseudo-bulky" group due to electrostatic repulsion, despite being volumetrically similar to an isopropyl group.
Class C: Sulfinimines (Ellman Type)
Standard:
-
Performance Insight: While the standard Ellman auxiliary is superb, fluorinated versions are primarily designed for crystallinity . The presence of fluorine often facilitates the formation of solid crystalline products, allowing for purification by recrystallization rather than chromatography—a massive advantage in process chemistry.
Part 3: Experimental Protocol (Fluorous Solid Phase Extraction)
One of the most distinct advantages of using a fluorous-tagged chiral auxiliary (e.g., an Evans auxiliary with a
Workflow: Asymmetric Alkylation with Fluorous Recovery
Objective: Alkylation of a fluorous-imide enolate and recovery of the auxiliary.
-
Enolization:
-
Dissolve the fluorous-tagged imide (1.0 equiv) in dry THF under
. -
Cool to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.
-
Note: The electron-withdrawing nature of the fluorous tag may require maintaining -78°C strictly to prevent decomposition.
-
-
Alkylation:
-
Add the electrophile (e.g., Benzyl bromide, 1.2 equiv).
-
Stir at -78°C for 2h, then warm to 0°C.
-
-
Quench & Cleavage:
-
Quench with saturated
. Extract with EtOAc. -
Perform cleavage (e.g., LiOOH) to release the chiral product and the free fluorous auxiliary.
-
-
Fluorous Solid Phase Extraction (F-SPE) - The Critical Step:
-
Load: Load the crude mixture (containing non-fluorous product + fluorous auxiliary) onto a Fluorous Silica Gel cartridge.
-
Elute Non-Fluorous: Wash with 80:20 MeOH:H2O. The chiral product (drug intermediate) elutes.
-
Elute Fluorous: Switch solvent to 100% MeOH or THF. The fluorinated auxiliary elutes.
-
Validation: Evaporate the second fraction. Purity is typically >95% by NMR, ready for re-use without column chromatography.
-
Diagram: Fluorous Separation Logic
Caption: F-SPE workflow separating target molecule from auxiliary based on fluorine content.
Part 4: Strategic Selection Guide
When should you choose a fluorinated auxiliary over a standard one?
-
Choose Fluorinated (FOX) When:
-
The standard Evans auxiliary yields mediocre diastereoselectivity (
). The "fluorine lock" can often push this to >98:2. -
You are performing process-scale work where chromatography is too expensive. The F-SPE method (using fluorous tags) reduces solvent waste and time.
-
You need to monitor the reaction kinetics in situ without sampling;
NMR provides a clean handle to observe the disappearance of starting material.
-
-
Stick to Standard When:
-
Cost is the primary constraint (Fluorinated auxiliaries are 5-10x more expensive per gram).
-
The reaction conditions involve extremely strong reducing agents (e.g.,
at reflux) which might accidentally defluorinate the auxiliary or cause elimination.
-
References
-
Tessier, A., Pytkowicz, J., & Brigaud, T. (2003). Chiral 2-trifluoromethyl-4-phenyloxazolidine: A novel highly performing chiral auxiliary for amides alkylation.[1] Angewandte Chemie International Edition.
-
Hein, J. E., & Hultin, P. G. (2005).[2] Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids.[2] Journal of Organic Chemistry.[2][3]
-
Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Springer. (Focus on gauche effect and dipole interactions).
-
Sini, G., Tessier, A., Pytkowicz, J., & Brigaud, T. (2008). Fluorine-Metal and Pi-Metal Interactions Control in the Stereoselective Amide Enolate Alkylation with Fluorinated Oxazolidines (Fox). Chemistry - A European Journal.
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
This guide provides essential safety and logistical information for the proper disposal of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol. As a critical component in contemporary research and development, particularly in pharmaceutical synthesis, understanding its handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental compliance. This document is structured to provide clear, actionable, and scientifically grounded procedures for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
-
Amino Alcohols: Compounds in the aminoethanol family are known to be irritants and can be harmful. For instance, 2-aminoethanol is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage[1].
-
Fluorinated Aromatics: The difluorophenyl group imparts properties characteristic of halogenated organic compounds. According to the Environmental Protection Agency (EPA) and various safety guidelines, halogenated organic waste must be segregated and managed as a distinct waste stream[2][3][4].
-
General Toxicity: Similar compounds, such as 2-((2-Fluorobenzyl)Amino)Ethanol, are noted as being toxic if swallowed[5]. Others, like 2-(Diisopropylamino)ethanol, are combustible liquids, harmful if swallowed, and toxic in contact with skin.
Based on this analysis, (S)-2-Amino-2-(3,5-difluorophenyl)ethanol should be handled as a hazardous substance with the presumed characteristics outlined in the table below.
| Hazard Category | Anticipated Risk | Rationale / Supporting Evidence |
| Acute Toxicity (Oral, Dermal) | Harmful to Toxic | Based on data for similar aminoethanols and fluorinated compounds[1][5]. |
| Skin Corrosion/Irritation | Causes skin irritation | A common characteristic of amino alcohols and substituted ethanols[1][6][7]. |
| Eye Damage/Irritation | Causes serious eye irritation/damage | A common characteristic of amino alcohols and substituted ethanols[1][6][7]. |
| Respiratory Irritation | May cause respiratory irritation | A potential hazard for powdered or aerosolized forms of similar compounds[6][7][8]. |
| Environmental Hazard | Halogenated Organic Compound | The presence of fluorine atoms requires disposal as halogenated waste to prevent environmental contamination and comply with regulations like the Resource Conservation and Recovery Act (RCRA)[2][9][10]. |
Core Principles of Chemical Waste Management
Effective and compliant disposal is built upon a foundation of established safety principles. Before proceeding with specific protocols, it is crucial to understand the causality behind these overarching rules.
-
Waste Minimization: The most effective disposal method is to minimize waste generation at the source. This reduces cost, environmental impact, and safety risks.
-
Segregation: This is the most critical principle for safety and compliance. Incompatible chemicals, when mixed, can react violently, generate toxic gases, or create a more complex and expensive disposal challenge[11]. For (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, the primary segregation requirement is its classification as Halogenated Organic Waste [2][3]. Mixing it with non-halogenated solvents is a compliance violation and significantly increases disposal costs[4].
-
No Drain Disposal: Hazardous chemicals must never be poured down the drain[12][13]. Sanitary sewer systems and their associated wastewater treatment facilities are typically not designed to handle such compounds, leading to environmental release and potential damage to infrastructure[14].
-
Institutional Oversight: All hazardous waste disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office (or equivalent department)[12][13][15]. They are responsible for ensuring that disposal methods comply with all federal, state, and local regulations[12].
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the routine collection and disposal of (S)-2-Amino-2-(3,5-difluorophenyl)ethanol waste.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling the chemical or its waste.
| Equipment | Specification | Justification |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the substance is presumed to be a skin irritant and potentially toxic upon dermal absorption[1]. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against splashes that could cause serious eye irritation or damage[1][6]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Work Area | Certified Chemical Fume Hood | To minimize inhalation exposure, especially when handling solids or creating solutions[16]. |
Waste Collection and Segregation
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your EHS department. It must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) and have a secure, leak-proof screw cap[9][11].
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "(S)-2-Amino-2-(3,5-difluorophenyl)ethanol" and explicitly mark it as "Halogenated Organic Waste." Do not use abbreviations[3]. List all components of any mixtures placed in the container.
-
Segregate Waste Streams:
-
Pure Compound/Solutions: Collect waste containing (S)-2-Amino-2-(3,5-difluorophenyl)ethanol, including reaction residues and solutions, in your designated "Halogenated Organic Waste" container.
-
Contaminated Solids: Items such as used weighing paper, contaminated gloves, or absorbent pads used for minor cleanups should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and reduces the risk of spills[4][12].
Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel[11][12].
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.
-
Segregation within SAA: Ensure the halogenated waste container is stored separately from incompatible materials, such as acids, bases, and oxidizers[11].
Final Disposal
-
Monitor Fill Level: Do not overfill the waste container. Leave at least one inch of headspace to allow for vapor expansion[11].
-
Request Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department following their specific procedures[15]. Do not transport hazardous waste yourself[13].
Emergency Procedures for Spills
Immediate and correct response to a spill is critical for safety.
-
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use a chemical spill kit absorbent (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.
-
Wipe the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood) or Uncontrolled Release:
-
EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.
-
ISOLATE: Close the laboratory doors to contain the spill.
-
NOTIFY: Contact your institution's EHS emergency line and campus safety from a safe location. Provide the chemical name, location, and estimated quantity of the spill.
-
Do not attempt to clean up a large or uncontrolled spill unless you are specifically trained and equipped to do so.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.
Caption: Decision workflow for proper segregation and disposal.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
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Hazardous Waste and Disposal Considerations - American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . [Link]
-
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride | AMERICAN ELEMENTS. [Link]
-
Substance Information - 2-(4-aminophenyl)ethanol - ECHA - European Union. [Link]
-
Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds - eCFR. [Link]
-
2-aminoethanol - Substance Information - ECHA. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - U.S. Environmental Protection Agency. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . [Link]
-
2-((2-Fluorobenzyl)Amino)Ethanol | C9H12FNO | CID 4719266 - PubChem. [Link]
-
SAFETY DATA SHEET - 1-(3-Fluorophenyl)ethanol - Thermo Fisher Scientific. [Link]
-
Industry classifications - 1-(4-amino-3,5-difluorophenyl)ethan-1-one - ECHA CHEM. [Link]
-
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride . [Link]
-
Phenol - Wikipedia. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
-
List of miscellaneous 5-HT2A receptor agonists - Wikipedia. [Link]
-
7.2 Organic Solvents - Environment, Health and Safety. [Link]
-
Chemical Waste Management Reference Guide | Environmental Health and Safety - The Ohio State University. [Link]
-
2-Amino-2-(2-bromophenyl)ethanol | C8H10BrNO | CID 14853184 - PubChem. [Link]
-
2-aminoethanol - ECHA CHEM. [Link]
-
2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem - NIH. [Link]
Sources
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Personal protective equipment for handling (S)-2-Amino-2-(3,5-difluorophenyl)ethanol
CAS Number: 1212932-15-4 Molecular Formula: C₈H₉F₂NO Molecular Weight: 173.16 g/mol [1]
Part 1: Core Directive & Hazard Logic
This guide addresses the specific safety and operational requirements for (S)-2-Amino-2-(3,5-difluorophenyl)ethanol , a chiral amino alcohol building block. Unlike generic reagents, this compound presents a dual-hazard profile: the corrosivity/irritation potential of the primary amine/alcohol motif and the lipophilicity/metabolic stability introduced by the 3,5-difluorophenyl ring.
Scientific Rationale for Safety Protocols:
-
Amine Basicity: The primary amine (-NH₂) at the benzylic position is a nucleophile and a base. Upon contact with moisture (skin/eyes), it can generate localized alkalinity, leading to irritation or potential corneal damage.
-
Fluorine Substitution: The 3,5-difluoro substitution increases the compound's lipophilicity compared to non-fluorinated analogs. This enhances skin permeability, making dermal exposure a critical vector for systemic absorption.
-
Chirality: As an enantiopure (S)-isomer, maintaining stereochemical integrity is critical. Exposure to moisture or excessive heat can promote racemization or degradation, necessitating strict environmental controls during handling.[2]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Equipment Standard | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the fine powder nature of the solid. Goggles prevent airborne dust from contacting the lacrimal fluid, where it would form a basic, irritating solution. |
| Dermal (Hands) | Double Nitrile Gloves (Min. 0.11 mm thickness) | Outer Layer: Protects against gross contamination. Inner Layer: Acts as a barrier against permeation if the outer glove is compromised. Fluorinated aromatics can penetrate standard latex. |
| Respiratory | N95 Respirator (or P100 if handling >1g) | Required only if handling outside a fume hood. The solid is likely a fluffy powder prone to static aerosolization. |
| Body | Tyvek® Lab Coat or Chemical Resistant Apron | Cotton coats can absorb the amine; Tyvek repels particulates and prevents dermal absorption through clothing. |
Part 3: Operational Handling Protocol
1. Storage & Environmental Control
-
Condition: Store at 2–8°C in a dedicated desiccator.
-
Atmosphere: The amine functionality is hygroscopic and reacts with atmospheric CO₂ to form carbamates. Purge headspace with Argon or Nitrogen after every use.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.
2. Weighing & Transfer (The "Static" Risk)
Amino alcohols often carry a static charge, causing "fly-away" powder during weighing.
-
Step 1: Place an ionizing bar or anti-static gun near the balance to neutralize the charge.
-
Step 2: Use a weighing boat rather than weighing paper to prevent residual loss of the lipophilic powder.
-
Step 3: Clean the spatula immediately with methanol; do not return excess powder to the stock vial to avoid cross-contamination.
3. Reaction Setup (Solubilization)
-
Solvent Choice: Soluble in Methanol, DMSO, and dilute aqueous acids.
-
Exotherm Warning: When dissolving in acid (e.g., for salt formation), the neutralization of the amine is exothermic . Add the solid to the acid slowly, with cooling (ice bath) if scaling >5 grams.
Part 4: Safety Lifecycle Workflow
The following diagram illustrates the critical control points (CCPs) for the compound's lifecycle in the lab.
Figure 1: Critical Control Points for the safe handling of fluorinated amino alcohols.
Part 5: Emergency & Disposal Procedures
Emergency Response
-
Inhalation: Move to fresh air immediately. The fluorine substitution makes this a potential respiratory irritant (STOT-SE).[3][4]
-
Eye Contact: Rinse for 15 minutes minimum.[4][5][6] Do not use neutralization agents; use pure saline or water. The basicity can cause saponification of corneal lipids.
-
Skin Contact: Wash with soap and water. Avoid organic solvents (ethanol/acetone) for cleaning skin, as they may increase the transdermal absorption of the fluorinated compound.
Waste Disposal (Halogenated)
Crucial Distinction: This compound contains Fluorine .
-
Segregation: Must be disposed of in the Halogenated Organic Waste stream.
-
Incineration: The waste contractor must incinerate this material in a facility equipped with flue gas scrubbers .[3] Burning fluorinated compounds releases Hydrogen Fluoride (HF), which damages standard incinerator linings and is highly toxic.
-
Labeling: Clearly mark waste tags with "Contains Organic Fluorine" to alert disposal personnel.
References
-
Sigma-Aldrich. (2024).[5][7] Safety Data Sheet: 2-Amino-2-(3,5-difluorophenyl)ethanol hydrochloride. Retrieved from
-
PubChem. (n.d.). Compound Summary: (S)-2-Amino-2-(3,5-difluorophenyl)ethanol.[1][8] National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. (2025).[2] Handling and Disposal of Fluorinated Organic Compounds. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.).[9] Laboratory Safety Guidance. Retrieved from
Sources
- 1. (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 2. deca.upc.edu [deca.upc.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. tcichemicals.com [tcichemicals.com]
- 8. (S)-2-Amino-2-(3,5-Difluorophenyl)Ethanol Hydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
